molecular formula C20H44N.C2H5O4S<br>C22H49NO4S B1200209 Mecetronium ethylsulfate CAS No. 3006-10-8

Mecetronium ethylsulfate

Cat. No.: B1200209
CAS No.: 3006-10-8
M. Wt: 423.7 g/mol
InChI Key: UUHBNESUDPIHCI-UHFFFAOYSA-M
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Description

Mecetronium ethylsulfate, also known as this compound, is a useful research compound. Its molecular formula is C20H44N.C2H5O4S and its molecular weight is 423.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl-hexadecyl-dimethylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBNESUDPIHCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883932
Record name Mecetronium ethylsulfate
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Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3006-10-8
Record name 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Mecetronium ethylsulfate [USAN]
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Record name 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Mecetronium ethylsulfate
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Record name Mecetronium etilsulfate
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Record name MECETRONIUM ETHYLSULFATE
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Foundational & Exploratory

Mecetronium Ethylsulfate: A Comprehensive Technical Review of its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (CAS No: 3006-10-8) is a quaternary ammonium compound recognized for its significant antimicrobial properties.[1][2] As a cationic surfactant, it finds applications as a disinfectant and antiseptic in various pharmaceutical and healthcare settings.[3][4][5] This technical guide provides an in-depth overview of the core chemical properties of this compound, supported by available data and standardized experimental methodologies.

Chemical and Physical Properties

This compound is a white or slightly yellowish, amorphous, and hygroscopic powder.[3][6] Its chemical structure consists of a positively charged nitrogen atom bonded to a hexadecyl (cetyl) group, two methyl groups, and one ethyl group, with an ethyl sulfate anion. This amphiphilic nature is central to its biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name ethyl-hexadecyl-dimethylazanium;ethyl sulfate[1][5]
Synonyms Mecetronium ethyl sulphate, Mecetronium etilsulfate, Ethylhexadecyldimethylammonium ethyl sulfate[1][2][7][8][9]
CAS Number 3006-10-8[1][2][5][10][11]
Molecular Formula C22H49NO4S[1][2][5][11][12]
Molecular Weight 423.7 g/mol [1][2][8][11][12][13]
Physical State White or slightly yellowish powder[3][5]
Solubility Readily soluble in water; Soluble in alcohol and acetone; Slightly soluble in ethanol; Practically insoluble in chloroform. Quantitative data is not readily available in the public domain.[1][3][6]
Melting Point Not determined[10]
Boiling Point Not determined[10]
Stability Stable under normal conditions; may decompose in the presence of strong acids or bases.[3]

Mechanism of Action

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[1][3][4][5] The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction compromises the structural integrity and permeability of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death.

G Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space MES This compound (Cationic Head) Phospholipid Phospholipid Bilayer (Anionic Surface) MES->Phospholipid Electrostatic Interaction Leakage Leakage of Intracellular Components Phospholipid->Leakage Membrane Disruption CellDeath Cell Death Leakage->CellDeath

Disruption of the bacterial cell membrane by this compound.

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, standardized methodologies can be applied to determine its chemical and biological properties.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10-2 g/L.[5][10]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]

  • Phase Separation: The solution is centrifuged or filtered to remove undissolved solid.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as titration or chromatography.

G Workflow for Water Solubility Determination (Flask Method) Start Start Step1 Add excess Mecetronium ethylsulfate to water Start->Step1 Step2 Agitate at constant temperature to equilibrate Step1->Step2 Step3 Centrifuge or filter to separate solid Step2->Step3 Step4 Analyze concentration of the aqueous phase Step3->Step4 End End Step4->End

A generalized workflow for determining water solubility.
Evaluation of Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.[6][7]

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Data

Publicly available spectroscopic data for this compound is limited. For a compound of this nature, the following spectroscopic techniques would be instrumental in its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the hexadecyl chain, the ethyl groups, and the methyl groups attached to the quaternary nitrogen.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify the characteristic vibrational frequencies of the C-H bonds in the alkyl chains, the C-N bond of the quaternary ammonium group, and the S=O and S-O bonds of the ethyl sulfate anion.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and to elucidate its fragmentation pattern, confirming the overall structure.

While specific spectra are not publicly available, researchers requiring this information may need to perform their own analyses or contact commercial suppliers.

Conclusion

References

Mecetronium Ethylsulfate: A Technical Deep Dive into its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) utilized for its broad-spectrum antiseptic properties. As a cationic surfactant, its efficacy stems from its ability to disrupt microbial cell integrity, leading to rapid inactivation of a wide range of bacteria, fungi, and viruses. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial action of this compound is the disruption of microbial cell membranes.[1] This process is initiated by the electrostatic interaction between the positively charged quaternary ammonium head of the MES molecule and the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in bacteria.

Following this initial binding, the hydrophobic alkyl tail of the MES molecule penetrates the lipid bilayer, leading to a loss of membrane integrity and the leakage of essential intracellular components, ultimately resulting in cell death.

Beyond direct membrane damage, evidence suggests that QACs like this compound can also induce a state of oxidative stress within the microbial cell. This is characterized by the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA, proteins, and lipids, further contributing to cell death.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

MicroorganismStrainFormulationMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923Propanol-based this compound (PBM)664[2][3]

Note: A study on the development of resistance showed that repeated exposure of S. aureus to subinhibitory concentrations of a propanol-based this compound formulation resulted in a 128-fold increase in the MIC.[3] Data on the MIC of this compound against other specific strains of bacteria, fungi, and its virucidal efficacy is not extensively available in the public domain and represents an area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound (MES) stock solution

  • Target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the target microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the MES stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no MES) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

  • Reading Results: The MIC is the lowest concentration of MES at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Assessment of Membrane Damage using Fluorescence Microscopy

This method visualizes membrane damage in microbial cells upon exposure to this compound using fluorescent dyes.

Materials:

  • This compound (MES) solution

  • Target microorganism

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes: SYTO 9 (stains all cells green) and Propidium Iodide (PI) (stains cells with damaged membranes red)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Grow the target microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a desired density.

  • Treatment: Add MES solution at various concentrations (e.g., at and above the MIC) to the cell suspension. Incubate for a defined period (e.g., 30 minutes).

  • Staining: Add a mixture of SYTO 9 and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes.

  • Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Imaging: Visualize the cells using a fluorescence microscope. Cells with intact membranes will fluoresce green, while cells with compromised membranes will fluoresce red.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify the generation of ROS in microbial cells following treatment with this compound.

Materials:

  • This compound (MES) solution

  • Target microorganism

  • PBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Prepare the microbial cell suspension as described in the fluorescence microscopy protocol.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA solution (typically 10 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Washing: Centrifuge the cells to remove excess DCFH-DA and resuspend them in fresh PBS.

  • Treatment: Add MES solution at various concentrations to the cell suspension.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the antimicrobial action of this compound.

Mecetronium_Action cluster_membrane Microbial Cell Membrane cluster_disruption Membrane Disruption PL_head Phospholipid Head (Negative Charge) PL_tail Hydrophobic Tail Pore Pore Formation PL_tail->Pore 3. Disorganization of Lipid Bilayer MES This compound (Cationic Head, Hydrophobic Tail) MES->PL_head 1. Electrostatic Attraction MES->PL_tail 2. Hydrophobic Interaction & Insertion Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Pore->Leakage CellDeath1 Cell Death Leakage->CellDeath1 Oxidative_Stress_Pathway cluster_cell Microbial Cell MES This compound (or other QACs) ROS Reactive Oxygen Species (ROS) Generation MES->ROS Induces Damage Damage to: - DNA - Proteins - Lipids ROS->Damage CellDeath2 Cell Death Damage->CellDeath2 Experimental_Workflow_MIC A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Plate with Microbial Suspension A->C B Prepare 2-fold Serial Dilution of this compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Read Results: Lowest concentration with no visible growth = MIC D->E

References

An In-depth Technical Guide to the Synthesis of Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Mecetronium ethylsulfate, a quaternary ammonium compound with notable antiseptic properties. The synthesis primarily involves a two-step process: the preparation of the tertiary amine precursor, N,N-dimethylhexadecylamine, followed by its quaternization with diethyl sulfate. This document outlines the experimental protocols for these core reactions, presents representative quantitative data, and includes visualizations of the chemical synthesis pathway.

I. Synthesis of the Tertiary Amine Precursor: N,N-Dimethylhexadecylamine

The initial step in the synthesis of this compound is the formation of the tertiary amine, N,N-dimethylhexadecylamine. Two common methods for this synthesis are presented below.

Method 1: Reductive Amination of Hexadecylamine

This method involves the reaction of hexadecylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexadecylamine in anhydrous ethanol.

  • Add formic acid and formaldehyde to the solution while maintaining the temperature below 20°C with an ice bath.[1]

  • After the addition is complete, heat the reaction mixture to reflux for 10-12 hours.[1]

  • Cool the mixture to room temperature and neutralize it with a suitable base, such as sodium hydroxide solution.

  • Extract the product with an organic solvent like toluene.[1]

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain N,N-dimethylhexadecylamine.[1]

Method 2: Alkylation of Dimethylamine

This method involves the direct alkylation of dimethylamine with a hexadecyl halide.

Experimental Protocol:

  • In a pressure-resistant reaction vessel, combine 1-bromohexadecane with a solution of dimethylamine in a suitable solvent, such as ethanol.[1]

  • Seal the vessel and heat the reaction mixture to a temperature of 100-120°C for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a basic solution (e.g., sodium bicarbonate) to remove any unreacted starting material and by-products.

  • Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate to yield N,N-dimethylhexadecylamine.

II. Quaternization Reaction: Formation of this compound

The final step is the quaternization of N,N-dimethylhexadecylamine with diethyl sulfate. This reaction introduces the ethyl group to the nitrogen atom, forming the quaternary ammonium salt.

Experimental Protocol:

  • The quaternization can be conducted with or without a solvent. For a solvent-free reaction, gently heat N,N-dimethylhexadecylamine to a molten state (around 80-85°C) in a reaction flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).[2][3]

  • Slowly add diethyl sulfate dropwise to the stirred, molten amine. An exothermic reaction will occur, and the temperature should be carefully controlled, typically maintained between 80°C and 130°C.[2][3][4]

  • After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a period of 2 to 4 hours to ensure the reaction goes to completion.[2][3]

  • The progress of the reaction can be monitored by measuring the decrease in the free tertiary amine concentration.

  • Upon completion, the reaction mixture is cooled to room temperature, yielding this compound as a waxy or solid product.[5] Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Alternatively, the reaction can be performed in a solvent.

Experimental Protocol (with solvent):

  • Dissolve N,N-dimethylhexadecylamine in a suitable organic solvent such as chloroform, carbon tetrachloride, or an alcohol like ethanol or propanol.[5]

  • Add diethyl sulfate to the solution. The reaction temperature is typically maintained between room temperature and 90°C, with a preferred range of 40 to 70°C.[5]

  • Stir the mixture for several hours until the reaction is complete.

  • Remove the solvent under reduced pressure to obtain the this compound product.

III. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of quaternary ammonium salts, including this compound, based on analogous reactions reported in the literature. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

ParameterN,N-Dimethylhexadecylamine Synthesis (Reductive Amination)This compound Synthesis (Quaternization)
Typical Yield 85 - 95%90 - 99%
Purity (after purification) > 98% (GC)> 95%
Reaction Temperature Reflux (approx. 78°C in ethanol)80 - 130°C (solvent-free) or 40 - 70°C (with solvent)[2][3][5]
Reaction Time 10 - 12 hours2 - 4 hours

IV. Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_precursor Step 1: N,N-Dimethylhexadecylamine Synthesis cluster_quaternization Step 2: Quaternization Hexadecylamine Hexadecylamine Reaction1 Reductive Amination Hexadecylamine->Reaction1 Formaldehyde_Formic_Acid Formaldehyde & Formic Acid Formaldehyde_Formic_Acid->Reaction1 N_N_Dimethylhexadecylamine N,N-Dimethylhexadecylamine Reaction1->N_N_Dimethylhexadecylamine Reaction2 Quaternization N_N_Dimethylhexadecylamine->Reaction2 Diethyl_Sulfate Diethyl Sulfate Diethyl_Sulfate->Reaction2 Mecetronium_Ethylsulfate This compound Reaction2->Mecetronium_Ethylsulfate

Caption: Synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_step1 Precursor Synthesis cluster_step2 Quaternization Reaction A 1. Combine Hexadecylamine, Formaldehyde, and Formic Acid in Ethanol B 2. Reflux Reaction Mixture A->B C 3. Neutralization and Extraction B->C D 4. Purification to yield N,N-Dimethylhexadecylamine C->D E 5. Heat N,N-Dimethylhexadecylamine (solvent-free) D->E F 6. Add Diethyl Sulfate Dropwise E->F G 7. Maintain Reaction Temperature F->G H 8. Cool to Obtain this compound G->H

Caption: Experimental workflow for this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound with significant antimicrobial properties. This technical guide provides an in-depth overview of its physical and chemical characteristics, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including tabulated quantitative data, detailed experimental methodologies based on established guidelines, and a visualization of its antimicrobial mechanism of action.

Chemical Identity

IdentifierValue
IUPAC Name ethyl-hexadecyl-dimethylazanium;ethyl sulfate[1][2][3]
CAS Number 3006-10-8[1][2]
Molecular Formula C22H49NO4S[1][2][4]
Molecular Weight 423.69 g/mol [4][5]
Canonical SMILES CCCCCCCCCCCCCCCC--INVALID-LINK--(C)CC.CCOS(=O)(=O)[O-][1]
InChI Key UUHBNESUDPIHCI-UHFFFAOYSA-M[1]

Physical Properties

This compound is a white or slightly yellowish powder.[6] Key physical properties are summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points, with some sources indicating they have not been determined.

PropertyValueSource(s)
Physical State Solid, white or slightly yellowish powder[6]
Melting Point 22 °C[7]
Not determined
Boiling Point 297 °C[7]
Not determined
Solubility in Water 1.1 g/L (at 25 °C)[7]
Solubility in 1-Octanol 2,000 g/L[7]

Chemical Properties

PropertyValue/DescriptionSource(s)
pKa As a quaternary ammonium compound, this compound is a strong electrolyte and is permanently positively charged, independent of pH. Therefore, a pKa value is not typically reported.
LogP (Octanol-Water Partition Coefficient) The LogP can be estimated from the ratio of its solubility in 1-octanol and water. Based on the available data, the calculated LogP is approximately 3.26.[7]
Stability Stable under normal conditions. May decompose when exposed to strong acids or bases.[6]

Experimental Protocols

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. Several methods are described in OECD Guideline 102, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[6]

  • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature range over which the substance melts is observed and recorded.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined by the peak of the endothermic transition in the DSC thermogram.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity.

  • Shake Flask Method (OECD Guideline 107): This is the traditional method for determining LogP.[5] A solution of the substance in n-octanol and water is prepared and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • HPLC Method (OECD Guideline 117): This method is faster and uses smaller quantities of the substance.[8] It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP. A series of reference compounds with known LogP values are used to calibrate the system.

Dissociation Constant in Water (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid or base in a solution. For quaternary ammonium compounds like this compound, which are permanently charged, this determination is not standard. However, the guideline provides methods for ionizable substances.[9][10]

  • Titration Method: A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

  • Spectrophotometric Method: This method is suitable for substances where the ionized and un-ionized forms have different UV-Vis absorption spectra. The absorbance of a solution is measured at various pH values, and the pKa is calculated from the changes in absorbance.

Mechanism of Action

The primary mechanism of action for this compound as an antimicrobial agent is the disruption of microbial cell membranes.[1][11] As a cationic surfactant, the positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately cell death.[3][11]

antimicrobial_mechanism cluster_mecetronium This compound cluster_membrane Bacterial Cell Membrane MES Positively Charged Headgroup Membrane Negatively Charged Phospholipid Headgroups Lipid Bilayer MES->Membrane:head Electrostatic Interaction HydrophobicTail Hydrophobic Tail HydrophobicTail->Membrane:tail Hydrophobic Interaction Disruption Membrane Disruption Membrane->Disruption Loss of Integrity Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of this compound.

Signaling Pathways

Current literature on this compound primarily focuses on its direct antimicrobial activity through membrane disruption. There is limited information available regarding its specific interactions with intracellular signaling pathways. The primary mode of action is considered to be a direct physical disruption of the cell structure rather than interference with specific signaling cascades. Research on quaternary ammonium compounds in general suggests that at sublethal concentrations, they may induce stress responses in bacteria, but specific signaling pathway modulation by this compound is an area that requires further investigation.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound. While some quantitative data is available, further experimental verification, particularly for thermal properties, is recommended. The established antimicrobial mechanism of action through membrane disruption is well-supported. Future research could focus on elucidating potential interactions with microbial signaling pathways at sub-inhibitory concentrations to further understand its complete biological activity profile. This information is crucial for the informed development of new formulations and applications for this potent antimicrobial agent.

References

Mecetronium Ethylsulfate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for mecetronium ethylsulfate. Due to the limited availability of precise quantitative data in public literature, this document focuses on summarizing the qualitative solubility characteristics and presenting standardized experimental protocols for accurate solubility determination.

Core Executive Summary

This compound is a quaternary ammonium compound known for its antimicrobial properties.[1] Its solubility is a critical parameter for formulation development, toxicological studies, and environmental fate assessment. This guide consolidates the existing, albeit qualitative, solubility information and provides detailed methodologies for researchers to generate precise quantitative data in their own laboratories.

Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The compound is consistently reported as being readily soluble in water and other polar solvents, which is consistent with its ionic nature.[1] However, there are some discrepancies across different sources regarding its solubility in certain organic solvents. A summary of the available qualitative data is presented below.

Table 1: Qualitative Solubility of this compound
SolventPolarityReported Solubility
WaterPolar ProticReadily Soluble, Freely Soluble[1][2]
EthanolPolar ProticSlightly Soluble, Soluble[1][3]
AcetonePolar AproticNotably Soluble, Soluble[1][3]
ChloroformNonpolarPractically No Solubility, Freely Soluble[1][2]
Other Nonpolar Organic SolventsNonpolarLow Solubility[1]

Note: The conflicting reports on chloroform solubility highlight the need for standardized experimental determination.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed experimental protocol based on the internationally recognized OECD Guideline 105: Water Solubility . Given that this compound is described as readily soluble in water, the Flask Method is the most appropriate technique.[1]

OECD 105 Flask Method for Water Solubility

This method is suitable for substances with a solubility above 10⁻² g/L.

1. Principle:

A supersaturated solution is created by adding an excess amount of the test substance to water and allowing it to equilibrate at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

2. Materials and Equipment:

  • Test Substance: this compound of known purity.

  • Solvent: Distilled or deionized water.

  • Apparatus:

    • Constant temperature bath or shaker (e.g., 20 ± 0.5 °C).

    • Glass flasks with stoppers.

    • Centrifuge (if necessary for phase separation).

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS, or titration).

    • Calibrated balance.

    • pH meter.

3. Procedure:

  • Preliminary Test: To estimate the approximate solubility, add about 0.1 g of this compound to a 10 mL graduated cylinder. Add water in increments, shaking vigorously for 10 minutes after each addition, until the substance is fully dissolved. This will help determine the appropriate amount of substance for the main test.

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of water. The flask should be agitated in the constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer periods may be necessary.

  • Phase Separation: After equilibration, the mixture is allowed to stand to separate the undissolved solid. If necessary, centrifugation can be used to achieve a clear separation.

  • Sampling and Analysis: A sample of the clear, saturated aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical method.

  • Confirmation of Equilibrium: To ensure that equilibrium has been reached, the experiment should be repeated with a longer equilibration time. If the solubility values are consistent, it can be concluded that equilibrium was achieved.

4. Data and Reporting:

The final report should include:

  • A detailed description of the test substance and its purity.

  • The test conditions, including the temperature and equilibration time.

  • A description of the analytical method used.

  • The individual concentration measurements and their mean, reported in g/L or mg/mL.

  • The pH of the saturated solution.

Visualizing Experimental Workflows

To further clarify the process of solubility determination, the following diagrams illustrate the logical and experimental workflows.

G Figure 1: General Workflow for Solubility Determination substance Characterize Test Substance (Purity, Stability) prelim_test Perform Preliminary Test (Estimate Solubility Range) substance->prelim_test select_method Select Appropriate Method (e.g., Flask or Column Elution) prelim_test->select_method main_test Conduct Main Solubility Test (Equilibration) select_method->main_test analysis Analyze Saturated Solution (Determine Concentration) main_test->analysis report Report Results (Solubility Data, Test Conditions) analysis->report G Figure 2: Experimental Workflow of the Flask Method (OECD 105) start Start add_excess Add Excess this compound to Water in a Flask start->add_excess equilibrate Agitate at Constant Temperature (e.g., 24h at 20°C) add_excess->equilibrate phase_separation Allow Phases to Separate (Centrifuge if Necessary) equilibrate->phase_separation sample Withdraw Sample of Clear Aqueous Phase phase_separation->sample analyze Determine Concentration (e.g., by HPLC) sample->analyze end End analyze->end

References

Navigating the Aggregation Behavior of Mecetronium Ethylsulfate: A Technical Guide to Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mecetronium ethylsulfate (MES), a quaternary ammonium compound, possesses a molecular structure conducive to surface activity and self-assembly in solution. As an amphiphilic molecule, it is expected to form micelles at a specific concentration, a crucial parameter for its application in various formulations. The CMC is the concentration at which the surfactant monomers in a solution begin to aggregate and form micelles.[1] This parameter is fundamental in understanding and optimizing the performance of surfactants in applications such as solubilization, emulsification, and as antimicrobial agents.

Physicochemical Properties of this compound

PropertyValue
Synonyms Ethylhexadecyldimethylammonium ethyl sulfate, Cetyl-ethyl-dimethyl-ammonium ethosulfate
Molecular Formula C22H49NO4S
Molecular Weight 423.7 g/mol
Appearance White or slightly yellowish powder
Solubility Soluble in water, alcohol, and acetone

Comparative Critical Micelle Concentration Data

Given the absence of a reported CMC value for this compound, the following table presents the CMC values for structurally similar C16 quaternary ammonium surfactants. These values can provide a reasonable estimation for the expected CMC of this compound under similar experimental conditions. The primary structural similarity lies in the presence of a 16-carbon alkyl chain (cetyl group), which is a major determinant of the CMC.

SurfactantMolecular FormulaCMC (mM)Temperature (°C)Method
Cetyltrimethylammonium bromide (CTAB)C19H42BrN~0.92 - 1.025Surface Tension, Conductivity, Streaming Potential
Cetylpyridinium chloride (CPC)C21H38ClN~0.9025Surface Tension

Note: The CMC of a surfactant is influenced by factors such as temperature, pressure, and the presence of electrolytes or other solutes.[1]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing the behavior of surfactants. Several robust methods are employed for this purpose, with the most common being surface tension measurement, conductivity measurement, and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[2]

Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At this point, micelles begin to form in the bulk of the solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus log-concentration plot occurs.[3]

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serial dilution of the stock solution.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The plot will typically show two linear regions. The intersection of the regression lines of these two regions corresponds to the critical micelle concentration.[3]

Conductivity Method

This method is particularly suitable for ionic surfactants like this compound.[2]

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.[4] The CMC is determined from the break point in the conductivity versus concentration plot.[2]

Detailed Methodology:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature.

  • Data Plotting: Plot the specific conductance against the concentration of this compound.

  • CMC Identification: The plot will exhibit two linear segments with different slopes. The concentration at the intersection of these two lines is the CMC.

Fluorescence Spectroscopy Method (Using a Probe)

This is a highly sensitive method for determining the CMC.[2] Pyrene is a commonly used fluorescent probe.[5]

Principle: The fluorescence emission spectrum of a probe molecule like pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles. This nonpolar environment causes a change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal decrease, and the inflection point of this curve corresponds to the CMC.[6]

Detailed Methodology:

  • Probe-Surfactant Solution Preparation: Prepare a series of this compound solutions with varying concentrations. To each solution, add a small, constant amount of a stock solution of pyrene (typically in a volatile solvent like acetone to facilitate dissolution). The final concentration of pyrene should be very low (micromolar range) to avoid excimer formation.

  • Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the partitioning of the pyrene into any formed micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm.

  • Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • CMC Determination: Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration. The midpoint of the resulting sigmoidal curve is taken as the CMC.

Visualizing the Experimental Workflow

A generalized workflow for determining the CMC using the surface tension method is presented below.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution of MES dilutions Create a Series of Dilutions stock->dilutions Serial Dilution measure Measure Surface Tension of Each Dilution dilutions->measure temp_control Maintain Constant Temperature measure->temp_control plot Plot Surface Tension vs. log(Concentration) measure->plot reg Perform Linear Regression on Pre- and Post-CMC Regions plot->reg cmc Determine CMC at the Intersection of the Two Lines reg->cmc

A generalized workflow for CMC determination using the surface tension method.

Conclusion

While a definitive critical micelle concentration for this compound remains to be experimentally reported in accessible literature, its structural characteristics as a C16 quaternary ammonium surfactant suggest a CMC value in the sub-millimolar to low millimolar range, analogous to compounds like CTAB. The experimental protocols detailed in this guide provide robust frameworks for the precise determination of this crucial parameter. Accurate measurement of the CMC will enable researchers and formulation scientists to effectively harness the surface-active properties of this compound in their respective applications.

References

An In-Depth Technical Guide on the Mode of Action of Mecetronium Ethylsulfate on Microbial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses.[1][2] Its primary mode of action involves the disruption of microbial cell membranes, a mechanism that leads to the cessation of essential cellular functions and ultimately, cell death. This technical guide provides a comprehensive overview of the core mechanisms by which MES exerts its antimicrobial effects, with a focus on its interaction with and subsequent damage to the microbial cell membrane. This document synthesizes available data on its antimicrobial efficacy, details relevant experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows.

Introduction to this compound

This compound, a cationic surfactant, is utilized as a disinfectant and antiseptic in various settings, including healthcare and pharmaceutical preparations.[1][2] Its molecular structure, characterized by a positively charged nitrogen atom at its core, is fundamental to its antimicrobial function. This positive charge facilitates a strong electrostatic interaction with the negatively charged components of microbial cell membranes, initiating a cascade of events that compromise membrane integrity.[2]

Core Mechanism of Action: Microbial Membrane Disruption

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the physical and functional integrity of the microbial cell membrane.[1][2] This process can be broken down into a series of steps:

  • Electrostatic Interaction and Binding: The positively charged quaternary ammonium headgroup of MES is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).[2] This initial binding is a critical step that concentrates MES at the cell surface.

  • Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the long hydrophobic alkyl chain of the MES molecule inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid molecules.

  • Membrane Permeabilization: The insertion of MES molecules creates pores and defects in the membrane, leading to a significant increase in its permeability. This allows the leakage of essential intracellular components, including ions (e.g., potassium), metabolites, and even larger molecules like ATP, RNA, and proteins.

  • Dissipation of Membrane Potential: The increased permeability of the membrane to ions leads to the dissipation of the electrochemical gradients that are essential for vital cellular processes. The loss of the proton motive force, for instance, cripples ATP synthesis, nutrient transport, and motility.

  • Cell Lysis and Death: The extensive loss of intracellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.[2]

General Mode of Action of this compound (MES) MES This compound (MES) (Positively Charged) Membrane Microbial Cell Membrane (Negatively Charged Phospholipids) MES->Membrane Attraction Binding Electrostatic Binding Insertion Hydrophobic Insertion into Bilayer Binding->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeabilization->Leakage Depolarization Dissipation of Membrane Potential Permeabilization->Depolarization Lysis Cell Lysis and Death Leakage->Lysis Depolarization->Lysis

Caption: General mode of action of this compound.

Quantitative Data on Antimicrobial Activity

MicroorganismCompound/FormulationMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923Propanol-based this compound (PBM)664[1]

Experimental Protocols for Assessing Membrane Disruption

A variety of in vitro assays can be employed to investigate and quantify the effects of this compound on microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of MES Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol) and sterilize by filtration.

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the MES stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well containing the MES dilutions. Include a positive control (microorganism with no MES) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of MES at which there is no visible growth of the microorganism.

Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MES Stock Solution D Create Serial Dilutions of MES A->D B Prepare Inoculum (0.5 McFarland) E Inoculate Wells with Microorganism B->E C Prepare 96-Well Plate with Growth Medium C->D D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination.

Membrane Potential Assay

This assay measures the change in the electrical potential across the microbial cell membrane using a potential-sensitive fluorescent dye, such as DiSC3(5).

Protocol:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).

  • Dye Loading: Add the DiSC3(5) dye to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking to allow the dye to be taken up by the cells and quench.

  • Baseline Fluorescence Measurement: Transfer the dye-loaded cell suspension to a fluorometer cuvette or a 96-well black, clear-bottom plate. Record the baseline fluorescence for several minutes.

  • Addition of MES: Add different concentrations of this compound to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

  • Controls: Include a negative control (untreated cells) and a positive control (cells treated with a known depolarizing agent like valinomycin or CCCP).

Membrane Permeability (Leakage) Assays

These assays quantify the leakage of intracellular components as a result of membrane damage.

Protocol:

  • Cell Preparation: Prepare a dense suspension of washed microbial cells in a low-potassium buffer.

  • Baseline Measurement: Use a K+-selective electrode to measure the baseline extracellular potassium concentration.

  • Treatment with MES: Add this compound to the cell suspension.

  • Monitoring K+ Release: Continuously record the change in the extracellular K+ concentration over time. An increase indicates leakage from the cells.

Protocol:

  • Cell Preparation: Prepare a microbial cell suspension in a suitable buffer.

  • Treatment with MES: Incubate the cells with various concentrations of this compound for different time intervals.

  • Sample Collection: Centrifuge the samples to pellet the cells.

  • ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the amount of ATP in the supernatant. An increase in extracellular ATP corresponds to membrane damage.

Experimental Workflow for Membrane Damage Assessment cluster_assays Membrane Integrity and Function Assays cluster_outcomes Measured Outcomes start Microbial Culture (Log Phase) treatment Treatment with this compound (Varying Concentrations and Times) start->treatment potential Membrane Potential Assay (e.g., DiSC3(5) fluorescence) treatment->potential permeability Membrane Permeability Assay (e.g., Propidium Iodide uptake) treatment->permeability leakage Leakage Assay (e.g., Extracellular ATP/K+) treatment->leakage depolarization Membrane Depolarization potential->depolarization uptake Increased Permeability permeability->uptake release Release of Intracellular Contents leakage->release

Caption: Workflow for assessing membrane damage.

Conclusion

This compound is a potent antimicrobial agent that exerts its effect through a multi-step process of microbial cell membrane disruption. Its cationic nature facilitates binding to the negatively charged cell surface, leading to insertion into the lipid bilayer, increased membrane permeability, dissipation of membrane potential, and ultimately cell death. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these effects, enabling a deeper understanding of the antimicrobial properties of MES and facilitating the development of new and improved antiseptic and disinfectant formulations. Further research is warranted to generate a more comprehensive quantitative dataset on the antimicrobial spectrum and specific membrane-disrupting effects of pure this compound.

References

The Emergence of Mecetronium Ethylsulfate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Langenhangen, Germany - Mecetronium ethylsulfate (MES), a quaternary ammonium compound (QAC) with significant antiseptic properties, has been a key component in infection control for decades. While the precise moment of its initial synthesis remains nuanced, its history is intrinsically linked to the development of the pioneering hand disinfectant, Sterillium®, in the mid-1960s. This guide delves into the discovery, history, and core technical aspects of this important antimicrobial agent.

Discovery and Historical Context

The development of this compound is closely associated with the German company Bode Chemie, now a subsidiary of Hartmann AG. In 1965, Bode Chemie launched Sterillium®, the world's first marketable alcohol-based hand disinfectant.[1][2] The original formulation of this product contained a combination of alcohols (Propan-2-ol and Propan-1-ol) and this compound, establishing the latter's role as a remanent active ingredient designed to provide a sustained antimicrobial effect.[3][4][5]

While the exact date of the first synthesis of this compound and the identity of its discoverer are not explicitly detailed in readily available literature, its inclusion in the 1965 launch of Sterillium® strongly suggests its discovery and development occurred in the years immediately preceding this. The development of Sterillium® itself was a collaborative effort between scientists at Bode Chemie and physicians at the University Medical Center Hamburg-Eppendorf, aimed at creating a disinfectant that was both highly effective and gentle on the skin.[6][7]

The broader context for the discovery of this compound lies in the extensive research into quaternary ammonium compounds that began in the early 20th century. These compounds were recognized for their antimicrobial properties, and their development as practical antiseptics and disinfectants accelerated in the mid-20th century.

Chemical Properties and Synthesis

This compound is chemically known as N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate.[8][9] It belongs to the class of cationic surfactants, which are characterized by a positively charged head group.

PropertyValue
Chemical Formula C₂₂H₄₉NO₄S
Molecular Weight 423.7 g/mol
CAS Number 3006-10-8
Appearance White to off-white powder
Solubility Soluble in water and alcohol
Experimental Protocol: General Synthesis of Quaternary Ammonium Compounds

The synthesis of quaternary ammonium compounds like this compound typically follows the Menschutkin reaction, which involves the alkylation of a tertiary amine. While the specific, proprietary industrial synthesis protocol for this compound is not publicly detailed, a general laboratory-scale synthesis can be described as follows:

Objective: To synthesize a quaternary ammonium salt by reacting a tertiary amine with an alkylating agent.

Materials:

  • N,N-dimethylhexadecan-1-amine (a tertiary amine)

  • Diethyl sulfate (an alkylating agent)

  • A suitable aprotic polar solvent (e.g., acetonitrile or acetone)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Equipment for solvent removal (e.g., rotary evaporator)

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • In the reaction vessel, dissolve an equimolar amount of N,N-dimethylhexadecan-1-amine in the chosen solvent.

  • While stirring, slowly add an equimolar amount of diethyl sulfate to the solution.

  • Heat the mixture to reflux and maintain the temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

  • The purified crystals of this compound are then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Tertiary_Amine N,N-dimethylhexadecan-1-amine Reaction Menschutkin Reaction (Alkylation) Tertiary_Amine->Reaction Alkylating_Agent Diethyl sulfate Alkylating_Agent->Reaction MES This compound Reaction->MES

Caption: General synthesis pathway for this compound via the Menschutkin reaction.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound stems from its cationic surfactant nature. The positively charged nitrogen headgroup is attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.

This interaction leads to the disruption of the cell membrane's integrity. The long hydrophobic alkyl chain (hexadecyl group) penetrates the lipid bilayer, causing a loss of membrane fluidity and the leakage of essential intracellular components, ultimately leading to cell death.

Mechanism_of_Action MES This compound (Cationic Surfactant) Interaction Electrostatic Interaction and Hydrophobic Penetration MES->Interaction Cell_Membrane Microbial Cell Membrane (Negatively Charged) Cell_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Simplified signaling pathway of the antimicrobial action of this compound.

Modern Applications and Research

This compound continues to be a key ingredient in many alcohol-based hand rubs, valued for its contribution to the product's overall antimicrobial efficacy and its skin-friendly properties.[3][5] While some studies have questioned the added benefit of MES in certain formulations for surgical hand disinfection, its long history of use in healthcare settings underscores its established role in infection prevention.[10][11]

Ongoing research into quaternary ammonium compounds focuses on developing new derivatives with enhanced antimicrobial activity, lower toxicity, and improved environmental biodegradability. The foundational understanding of compounds like this compound provides a basis for these advancements in the field of antiseptic and disinfectant chemistry.

References

Methodological & Application

Application Notes and Protocols for Studying the Antibacterial Activity of Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its primary mechanism of action involves the disruption of the negatively charged cell membranes of microorganisms, leading to the leakage of intracellular components and subsequent cell death. This property makes it an effective active ingredient in various disinfectant and antiseptic formulations, including hand sanitizers.

These application notes provide detailed protocols for the in vitro evaluation of the antibacterial activity of this compound. The methodologies described herein are fundamental for determining its efficacy against various bacterial strains, assessing its bactericidal or bacteriostatic nature, and evaluating its potential to inhibit or eradicate bacterial biofilms.

Data Presentation: Antibacterial Spectrum of this compound

While comprehensive public data on the antibacterial spectrum of pure this compound is limited, the following tables summarize available data for a propanol-based MES formulation and provide expected ranges for similar quaternary ammonium compounds against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of a Propanol-Based this compound (PBM) Formulation against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923664[1]

Table 2: Expected Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Ranges for Quaternary Ammonium Compounds against Common Bacterial Pathogens

Bacterial SpeciesGram StainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)
Staphylococcus aureusPositive1 - 642 - 128
Enterococcus faecalisPositive2 - 1284 - 256
Escherichia coliNegative8 - 51216 - 1024
Pseudomonas aeruginosaNegative16 - 102432 - 2048

Note: These are generalized expected ranges for QACs and may not be fully representative of this compound. Specific testing is required to determine the precise MIC and MBC values for MES.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound (MES) stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of MES:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the MES stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (positive control).

    • Well 12 should contain only uninoculated CAMHB (negative control/sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of MES at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of MES that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the TSA plate.

Time-Kill Curve Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.

Materials:

  • This compound (MES) solutions at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Bacterial strain in logarithmic growth phase

  • Sterile test tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline for dilutions

  • TSA plates

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and incubate at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in test tubes containing CAMHB with the desired concentrations of MES and a growth control tube without MES.

  • Time-Point Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each MES concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the prevention of bacterial growth (<3-log₁₀ reduction).

Anti-Biofilm Assays

These assays determine the ability of MES to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • This compound (MES)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for some strains to enhance biofilm formation)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains

  • Crystal Violet solution (0.1% w/v)

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Plate Setup:

    • Prepare two-fold serial dilutions of MES in TSB in a 96-well plate as described for the MIC assay.

  • Inoculation:

    • Add the prepared bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL in TSB) to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Result Interpretation:

    • The MBIC is the lowest concentration of MES that shows a significant reduction in biofilm formation compared to the growth control.

Procedure:

  • Biofilm Formation:

    • Add the prepared bacterial inoculum to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells and wash the wells with PBS.

    • Add fresh TSB containing two-fold serial dilutions of MES to the wells with the pre-formed biofilms.

  • Incubation:

    • Incubate the plate for a further 24 hours.

  • Quantification:

    • Quantify the remaining biofilm using the crystal violet staining method described above.

  • Result Interpretation:

    • The MBEC is the lowest concentration of MES that leads to a significant reduction in the pre-formed biofilm.

Visualizations

G cluster_mic Minimum Inhibitory Concentration (MIC) Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilution of MES in 96-well Plate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic

Caption: Workflow for MIC determination.

G cluster_timekill Time-Kill Curve Assay Workflow prep_culture Prepare Log-Phase Bacterial Culture expose Expose Bacteria to MES (Different MIC Multiples) prep_culture->expose sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) expose->sampling plate_count Perform Serial Dilutions and Plate Counts sampling->plate_count plot_curve Plot log10 CFU/mL vs. Time plate_count->plot_curve

Caption: Workflow for Time-Kill Curve Assay.

G cluster_biofilm Anti-Biofilm Assay Workflow cluster_inhibition Inhibition (MBIC) cluster_eradication Eradication (MBEC) inhibit_setup Co-incubate Bacteria and MES for 24-48h wash_plate Wash to Remove Planktonic Cells inhibit_setup->wash_plate form_biofilm Form Biofilm for 24-48h treat_biofilm Treat Pre-formed Biofilm with MES for 24h form_biofilm->treat_biofilm treat_biofilm->wash_plate stain_cv Stain with Crystal Violet wash_plate->stain_cv solubilize Solubilize Stain stain_cv->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for Anti-Biofilm Assays.

G cluster_pathway Proposed Mechanism of Action of this compound MES This compound (Cationic Head) BacterialCell Bacterial Cell Membrane (Negatively Charged Phospholipids) MES->BacterialCell Electrostatic Interaction Disruption Membrane Disruption and Increased Permeability BacterialCell->Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites, Nucleic Acids) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of Action of MES.

References

Mecetronium Ethylsulfate (MES) as a Disinfectant in Healthcare Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties, making it a subject of interest for use as a disinfectant and antiseptic in healthcare settings.[1][2] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2][3][4] This document provides detailed application notes, experimental protocols, and available efficacy data for MES to support research and development in the healthcare sector. While MES is utilized in some commercially available disinfectants, particularly as an additive in alcohol-based hand rubs, its overall efficacy and potential for microbial resistance warrant careful consideration and further investigation.[5][6]

Physicochemical Properties

PropertyValueReference
Chemical Formula C22H49NO4S[3]
Molecular Weight 362.52 g/mol [1]
Appearance White to slightly yellowish powder[1][2]
Solubility Soluble in water and alcohol[1][3]

Antimicrobial Spectrum and Efficacy

This compound demonstrates activity against a range of microorganisms, including bacteria and fungi.[1][2] However, the extent of its efficacy, particularly when incorporated into disinfectant formulations, is a subject of ongoing scientific discussion.

Quantitative Antimicrobial Data

Published data on the standalone antimicrobial efficacy of this compound is limited. The following table summarizes available data.

MicroorganismTest MethodConcentrationContact TimeLog ReductionMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBroth MicrodilutionN/AN/AN/A664 µg/mL (for a propanol-based MES formulation)[6]
Resident Skin FloraEN 127910.2% MES in 45% isopropanol + 30% n-propanol1.5 minNo significant difference compared to the reference alcohol rubN/A[7]

Note: The study by Kampf (2017) suggests that the addition of 0.2% MES to a propanol-based hand rub did not significantly enhance its antimicrobial efficacy for surgical hand disinfection according to the EN 12791 standard.[7] This highlights the importance of evaluating the final formulation rather than relying solely on the properties of the active ingredient. Furthermore, one study has indicated that exposure to a propanol-based MES disinfectant may contribute to the development of resistance in Staphylococcus aureus.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (MES)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of MES Stock Solution: Prepare a stock solution of MES in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of MES: Add 100 µL of the MES stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. The 11th well will serve as a growth control (no MES), and the 12th well as a sterility control (no inoculum).

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a final inoculum of approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of MES at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results MES_Stock Prepare MES Stock Solution Serial_Dilution Perform Serial Dilution of MES in Plate MES_Stock->Serial_Dilution Plate_Prep Prepare 96-well Plate with Broth Plate_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (16-20h at 35°C) Inoculation->Incubation Read_Results Read Results (Visual Inspection) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Quantitative Suspension Test for Bactericidal Activity (based on EN 13727)

This protocol evaluates the bactericidal activity of a disinfectant in suspension.

Materials:

  • This compound solution at test concentration

  • Test microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae)

  • Interfering substance (e.g., bovine albumin solution for clean or dirty conditions)

  • Neutralizer solution (validated for its ability to inactivate MES)

  • Tryptone Soya Agar (TSA)

  • Water bath

  • Vortex mixer

Procedure:

  • Preparation: Prepare the MES solution at the desired concentration. Prepare the bacterial test suspension and adjust to the required concentration.

  • Test Mixture: In a sterile tube, mix 1 part of the interfering substance with 1 part of the bacterial test suspension.

  • Exposure: At time zero, add 8 parts of the MES solution to the tube from step 2. Mix thoroughly and start a timer for the specified contact time (e.g., 60 seconds, 5 minutes). Maintain the temperature in a water bath.

  • Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of neutralizer and 1 mL of water. Mix well.

  • Enumeration: Within 5 minutes of neutralization, perform serial dilutions of the neutralized sample. Plate the dilutions on TSA plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculation: Count the colonies on the plates and calculate the number of surviving bacteria per mL. Determine the log reduction by comparing this to the initial bacterial concentration. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.

EN13727_Workflow cluster_0 Test Preparation cluster_1 Test Procedure cluster_2 Analysis A Prepare MES Solution E Add MES Solution (Start Timer) A->E B Prepare Bacterial Suspension D Mix Bacteria and Interfering Substance B->D C Prepare Interfering Substance C->D D->E F Incubate for Contact Time E->F G Neutralize Sample F->G H Serial Dilution and Plating G->H I Incubate Plates H->I J Count Colonies and Calculate Log Reduction I->J

Mechanism of Action: Disruption of Microbial Cell Membrane

As a quaternary ammonium compound, this compound's primary antimicrobial effect is the disruption of the microbial cell membrane. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

QAC_Mechanism cluster_qac This compound (MES) cluster_disruption Membrane Disruption QAC_Head Quaternary Ammonium Head (Positive Charge) PL_Head PL_Head QAC_Head->PL_Head Electrostatic Interaction QAC_Tail Alkyl Chain PL_Tail PL_Tail QAC_Tail->PL_Tail Hydrophobic Interaction Disruption Disorganization of Membrane Structure Leakage Leakage of Cytoplasmic Contents Cell_Death Cell Death PL_Head->Disruption PL_Tail->Disruption

Conclusion

This compound is a quaternary ammonium compound with established antimicrobial properties. However, the available quantitative data on its efficacy, particularly as a standalone active ingredient, is not extensive. Furthermore, its contribution to the overall efficacy of alcohol-based hand rubs has been questioned in some studies. For researchers and drug development professionals, it is crucial to conduct thorough in-house evaluations of MES-containing formulations using standardized protocols, such as those outlined in this document, to determine their specific antimicrobial performance. Further research is also warranted to fully elucidate its spectrum of activity, potential for microbial resistance, and optimal applications in healthcare settings.

References

Application Notes and Protocols for the Analytical Determination of Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Mecetronium ethylsulfate, a quaternary ammonium compound (QAC) used as a disinfectant and antiseptic. The following protocols are based on established analytical techniques for long-chain QACs and offer robust frameworks for method development and validation.

Introduction

This compound (N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate) is a cationic surfactant with antimicrobial properties. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations, disinfectant products, and environmental samples. This document outlines two primary analytical approaches: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible Ion-Pair High-Performance Liquid Chromatography with UV detection (IP-HPLC-UV) method.

Analytical Techniques Overview

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and complex matrices where interferences are a concern.

  • IP-HPLC-UV is a robust and cost-effective technique suitable for the routine analysis of this compound in simpler matrices, such as disinfectant formulations.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is recommended for the sensitive and selective quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • For Liquid Formulations (e.g., Disinfectants):

    • Accurately weigh a portion of the sample and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to an estimated concentration within the calibration range.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • For Solid or Semi-Solid Matrices (e.g., Wipes):

    • Extract a known weight of the sample with a defined volume of extraction solvent (e.g., methanol or acetonitrile) by sonication or shaking.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain QACs.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 30
    5.0 95
    7.0 95
    7.1 30

    | 10.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 298.3 (for the Mecetronium cation [C20H44N]+)

    • Product Ions (m/z): Optimized based on instrument-specific fragmentation (e.g., m/z 58.1, 114.2).

3. Method Validation:

A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary (Representative for Long-Chain QACs)

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of long-chain QACs. These values can be used as a benchmark during method validation for this compound.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1.0 ng/mL
Limit of Quantification (LOQ)0.05 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification MS->Quantification Report Reporting Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Section 2: Ion-Pair High-Performance Liquid Chromatography with UV Detection (IP-HPLC-UV)

This method provides a reliable alternative for the quantification of this compound, particularly in less complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation steps as outlined in the LC-MS/MS method to bring the analyte concentration into the desired range.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing agent and an organic modifier.

    • Example Mobile Phase: 60:40 (v/v) mixture of:

      • Aqueous Phase: 5 mM Sodium 1-heptanesulfonate in 20 mM phosphate buffer, pH 3.0.

      • Organic Phase: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • UV Detection: Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Indirect UV detection or derivatization might be necessary. For indirect detection, a UV-absorbing ion-pairing agent can be used, and detection is monitored at a wavelength where the agent absorbs (e.g., 210-220 nm).

3. Method Validation:

  • Perform a full method validation as described in the LC-MS/MS section.

Quantitative Data Summary (Representative for QACs by IP-HPLC)

The following table provides expected performance characteristics for the IP-HPLC-UV analysis of QACs.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5.0 µg/mL
Limit of Quantification (LOQ)0.5 - 20.0 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Workflow for IP-HPLC-UV Analysis of this compound

IPHPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis IP-HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC IP-HPLC Separation (C18/C8 Column) Filtration->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification Report Reporting Quantification->Report

Caption: Workflow for the IP-HPLC-UV analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process for this compound detection follows a logical progression from sample to result. The choice of method is dictated by the analytical requirements, with LC-MS/MS offering higher sensitivity and specificity compared to IP-HPLC-UV.

Logical Relationship of Analytical Method Selection

Method_Selection Start Analytical Need for This compound Requirement Sensitivity & Specificity Requirement Start->Requirement HighSens High Requirement->HighSens High LowSens Moderate Requirement->LowSens Moderate LCMSMS LC-MS/MS Method HighSens->LCMSMS IPHPLC IP-HPLC-UV Method LowSens->IPHPLC Result Quantitative Result LCMSMS->Result IPHPLC->Result

Caption: Decision tree for selecting an analytical method for this compound.

Application Note: Quantitative Analysis of Mecetronium Ethylsulfate in Solution using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mecetronium ethylsulfate (CAS 3006-10-8) is a quaternary ammonium compound with antimicrobial properties, making it a common ingredient in disinfectants and antiseptic products.[1][2] Accurate and sensitive quantification of this compound is crucial for formulation development, quality control, and stability studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using an LC-MS/MS method.

Principle

The method involves separating this compound from the sample matrix using reversed-phase liquid chromatography. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique allows for accurate quantification even in complex matrices.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS analysis.[4] The goal is to extract the analyte of interest and remove any interfering substances from the sample matrix.

  • Materials:

    • This compound reference standard

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • 0.22 µm syringe filters

  • Procedure for Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Sample Preparation:

      • For liquid formulations, accurately dilute the sample with a 50:50 methanol/water mixture to bring the expected this compound concentration within the calibration curve range.

      • For solid samples, accurately weigh the sample, dissolve it in methanol, and then dilute it with 50:50 methanol/water.

    • Filtration: Filter all prepared standards and samples through a 0.22 µm syringe filter before injection into the LC-MS system.

2. LC-MS/MS Method

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
  • Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined by direct infusion of a standard solution

Note on MRM Transition: The specific precursor and product ions for Mecetronium (the cation, C₂₀H₄₄N⁺, with a molecular weight of 298.57) need to be determined by infusing a standard solution directly into the mass spectrometer.[5] A hypothetical MRM transition for quantification could be m/z 298.6 -> 58.1, where 298.6 is the protonated parent ion and 58.1 corresponds to a characteristic fragment ion. A second, qualifying transition should also be monitored for confirmation.

Data Presentation

Quantitative Data Summary

The performance of the LC-MS/MS method should be evaluated for linearity, precision, and accuracy. The following tables present hypothetical data to illustrate the expected performance of this method.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,523
57,894
1015,632
5079,125
100158,369
500795,842
10001,601,235
0.9995

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
Low109.8 ± 0.44.198.0
Medium100102.3 ± 3.53.4102.3
High800792.1 ± 28.53.699.0

Visualizations

Diagram 1: Sample Preparation Workflow

G Sample Preparation Workflow cluster_solids Solid Sample cluster_liquids Liquid Sample weigh_solid Weigh Sample dissolve Dissolve in Methanol weigh_solid->dissolve dilute_final Dilute with 50:50 Methanol/Water dissolve->dilute_final dilute_liquid Dilute Sample dilute_liquid->dilute_final filter Filter (0.22 µm) dilute_final->filter inject Inject into LC-MS filter->inject

Caption: Workflow for the preparation of solid and liquid samples for LC-MS analysis.

Diagram 2: LC-MS/MS Analysis Logical Flow

G LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column HPLC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (Positive Mode) lc_column->esi_source quad1 Quadrupole 1 (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data Acquisition and Processing detector->data_system

References

Application Notes and Protocols for Mecetronium Ethylsulfate as a Cosmetic Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mecetronium Ethylsulfate (MES)

This compound (CAS No. 3006-10-8) is a quaternary ammonium compound with broad-spectrum antimicrobial activity.[1] Its cationic surfactant nature allows it to effectively disrupt the cell membranes of bacteria and fungi, leading to cell death.[1] This mode of action makes it a candidate for use as a preservative in cosmetic formulations to prevent microbial contamination and ensure product safety and longevity.[2]

MES is a synthetic compound, typically appearing as a white or slightly yellowish powder, and is soluble in water, alcohol, and acetone.[1] It is considered a low-toxicity substance when used as directed.[1] However, as with many preservatives, it is crucial to conduct thorough efficacy and compatibility testing to ensure its performance and stability within a specific cosmetic formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate[3]
CAS Number 3006-10-8[3]
Molecular Formula C22H49NO4S[2]
Molecular Weight 423.7 g/mol [3]
Appearance White to slightly yellowish powder[1]
Solubility Soluble in water, alcohol, and acetone[1]

Antimicrobial Efficacy and Typical Use Levels

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1] The primary mechanism of action involves the disruption of microbial cell membranes, a characteristic of quaternary ammonium compounds.[1]

The typical use level of this compound as a preservative in cosmetic formulations is not definitively established in the available literature. A concentration of 0.5% (w/v) has been suggested as an optimal disinfectant concentration in aqueous solutions, though this may not directly translate to cosmetic preservation levels. It is imperative for formulators to determine the effective concentration of MES through preservative efficacy testing (challenge testing) for each specific cosmetic matrix.

Experimental Protocols

Protocol for Preservative Efficacy Testing (Challenge Test) based on ISO 11930

This protocol outlines the evaluation of the antimicrobial protection of a cosmetic product preserved with this compound.

Objective: To determine if the preservative system in a cosmetic formulation provides adequate protection against microbial contamination during storage and use.

Materials:

  • Test product containing this compound.

  • Control product (same formulation without MES, if possible).

  • Standardized cultures of:

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Sterile containers for product samples.

  • Sterile pipettes and other laboratory equipment.

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Neutralizing broth to inactivate the preservative.

  • Incubators set at appropriate temperatures.

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL for bacteria and 1 x 10⁷ CFU/mL for fungi.

  • Inoculation of the Product:

    • Dispense a measured amount of the test product into five separate sterile containers.

    • Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL for bacteria and between 1 x 10⁴ and 1 x 10⁵ CFU/g or mL for fungi.

    • Ensure thorough mixing of the inoculum with the product.

  • Incubation: Store the inoculated product containers at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.

  • Sampling and Microbial Enumeration:

    • At specified time intervals (Day 7, Day 14, and Day 28), withdraw a sample from each container.

    • Transfer the sample to a neutralizing broth to inactivate the this compound.

    • Perform serial dilutions and plate onto the appropriate agar media to determine the number of viable microorganisms (CFU/g or mL).

  • Data Analysis: Calculate the log reduction in the microbial count from the initial inoculum level at each time point for each microorganism.

Table 2: ISO 11930 Acceptance Criteria for Preservative Efficacy (Criteria A)

MicroorganismDay 7Day 14Day 28
Bacteria (S. aureus, P. aeruginosa, E. coli)≥ 3 log reductionNo increase from Day 7No increase from Day 7
Yeast (C. albicans)≥ 1 log reductionNo increase from Day 7No increase from Day 7
Mold (A. brasiliensis)No increase≥ 1 log reductionNo increase from Day 14

Note: "No increase" is defined as not more than a 0.5 log10 unit increase from the previous measurement.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Standardized Microbial Inoculum E1 Inoculate Product with Test Microorganisms P1->E1 P2 Dispense Test Product into Sterile Containers P2->E1 E2 Incubate at Controlled Temperature for 28 Days E1->E2 A1 Sample at Day 7, 14, 28 E2->A1 A2 Neutralize Preservative A1->A2 A3 Perform Plate Counts A2->A3 A4 Calculate Log Reduction A3->A4

Preservative Efficacy Test (Challenge Test) Workflow.
Protocol for Physicochemical Compatibility and Stability Testing

This protocol outlines the evaluation of the physical and chemical stability of a cosmetic formulation after the addition of this compound.

Objective: To ensure that the addition of this compound does not adversely affect the physical and chemical properties of the cosmetic product over time and under various storage conditions.

Materials:

  • Test product containing this compound.

  • Control product (same formulation without MES).

  • Appropriate packaging for the cosmetic product.

  • pH meter.

  • Viscometer.

  • Microscope.

  • Homogenizer.

  • Incubators/ovens for controlled temperature and humidity storage.

  • Centrifuge.

Procedure:

  • Initial Analysis (Time 0):

    • Prepare batches of the test and control products.

    • Package the products in the intended final packaging.

    • For each batch, measure and record the following initial parameters:

      • Organoleptic properties: Appearance, color, and odor.

      • Physicochemical properties: pH and viscosity.

      • Microscopic appearance: Observe for any crystals, phase separation, or changes in emulsion droplet size.

      • Packaging compatibility: Note any changes to the packaging material (e.g., discoloration, deformation).

  • Stability Study:

    • Store the packaged samples under various conditions:

      • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

      • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.

      • Freeze-Thaw Cycles: (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for 3 cycles to assess stability during transport.

  • Periodic Evaluation:

    • At regular intervals (e.g., 1, 2, and 3 months for accelerated stability; 3, 6, 12, 24 months for real-time stability), withdraw samples and repeat the analyses performed at Time 0.

  • Centrifugation Test:

    • At each time point, centrifuge a sample of the product (e.g., at 3000 rpm for 30 minutes) to assess its physical stability. Observe for any phase separation.

  • Data Analysis:

    • Compare the results at each time point to the initial data and to the control product. Any significant changes in the measured parameters may indicate an incompatibility or instability issue.

Physicochemical_Compatibility_Workflow cluster_setup Setup cluster_initial Initial Analysis (T=0) cluster_storage Stability Storage cluster_eval Periodic Evaluation S1 Prepare Test and Control Formulations S2 Package in Final Packaging S1->S2 I1 Measure Organoleptic, pH, and Viscosity S2->I1 I2 Microscopic Examination S2->I2 ST1 Accelerated (40°C, 3 months) I1->ST1 ST2 Real-Time (25°C, Shelf Life) I1->ST2 ST3 Freeze-Thaw Cycles I1->ST3 E1 Repeat Initial Analysis at Intervals ST1->E1 ST2->E1 ST3->E1 E2 Centrifugation Test E1->E2 E3 Compare to T=0 and Control Data E2->E3

Physicochemical Compatibility and Stability Workflow.

Antimicrobial Mechanism of Action

As a quaternary ammonium compound, this compound's primary antimicrobial mechanism of action is the disruption of the microbial cell membrane.

  • Adsorption and Binding: The positively charged cationic head of the MES molecule is attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.

  • Membrane Disruption: This interaction disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: The disruption of the membrane and loss of essential components inhibits vital cellular processes, ultimately leading to cell death.

Antimicrobial_Mechanism_of_Action MES This compound (Cationic) Membrane Microbial Cell Membrane (Negatively Charged) MES->Membrane Adsorption & Binding Disruption Membrane Disruption and Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Antimicrobial Mechanism of Action of this compound.

Safety and Regulatory Considerations

This compound is considered to have low toxicity when used as directed.[1] However, it can be an irritant to the skin and eyes upon contact.[2] It is essential for formulators to adhere to regional regulatory guidelines regarding the use and maximum concentration of preservatives in cosmetic products. A thorough safety assessment of the final cosmetic product containing this compound should be conducted.

Conclusion

This compound is a promising broad-spectrum antimicrobial agent for the preservation of cosmetic formulations. Due to the limited availability of specific efficacy data in the public domain, it is imperative that researchers and formulators conduct thorough preservative efficacy testing (challenge tests) and physicochemical compatibility studies to determine the optimal and safe concentration of MES for their specific products. The protocols provided in these application notes serve as a comprehensive guide for such evaluations.

References

Application Notes and Protocols for Mecetronium Ethylsulfate in Industrial Cleaning Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] It exhibits broad-spectrum antimicrobial properties, making it an effective active ingredient in various disinfectant and antiseptic formulations.[2][3] This document provides detailed application notes and protocols for the use of this compound in industrial cleaning agents, targeting researchers and formulation scientists.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate[4]
CAS Number 3006-10-8[4]
Molecular Formula C22H49NO4S[5]
Molecular Weight 423.69 g/mol [5]
Appearance White to off-white powder[6]
Solubility Soluble in water[6]

Applications in Industrial Cleaning Agents

This compound is a versatile compound for industrial cleaning formulations due to its dual functionality as a disinfectant and a surfactant.

  • Disinfectant: As a QAC, MES is effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This makes it suitable for formulating disinfectants for hard surfaces in industrial settings.

  • Surfactant: The amphiphilic nature of MES, with a hydrophilic quaternary ammonium head and a lipophilic alkyl chain, allows it to reduce surface tension and emulsify soils, aiding in the cleaning process. As a cationic surfactant, it can be formulated into various cleaning products. The cleaning efficacy of cationic surfactants is influenced by the structure of their hydrophobic chains.

  • Antistatic Agent: Quaternary ammonium compounds are known to possess antistatic properties, which can be a beneficial secondary characteristic in certain industrial cleaning applications.

Quantitative Data: Antimicrobial Efficacy

The following tables present illustrative data on the bactericidal efficacy of this compound. This data is representative of expected performance based on typical QAC efficacy and should be confirmed by laboratory testing.

Table 1: Illustrative Bactericidal Efficacy of this compound against Staphylococcus aureus

Concentration (ppm)Contact Time (minutes)Log Reduction
10052.5
100103.8
20054.2
20010>5.0
4001>5.0
4005>5.0

Table 2: Illustrative Bactericidal Efficacy of this compound against Pseudomonas aeruginosa

Concentration (ppm)Contact Time (minutes)Log Reduction
10051.8
100102.9
20053.5
200104.8
40014.1
4005>5.0

Experimental Protocols

Protocol 1: Evaluation of Bactericidal Efficacy on Hard, Non-Porous Surfaces (Adapted from ASTM E1153)

This protocol is designed to evaluate the efficacy of a sanitizer recommended for inanimate, non-food contact surfaces.[6][7][8]

1. Materials:

  • This compound-based cleaning formulation.
  • Sterile glass or stainless steel carriers (e.g., 1x1 cm slides).
  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352).
  • Nutrient broth and agar (e.g., Tryptic Soy Broth/Agar).
  • Neutralizing broth (e.g., Dey-Engley Neutralizing Broth).
  • Sterile distilled water.
  • Incubator (35 ± 2°C).
  • Vortex mixer.
  • Pipettes and other standard microbiology laboratory equipment.

2. Method:

  • Culture Preparation: Prepare a 24-hour broth culture of the test organism.
  • Carrier Inoculation: Inoculate each sterile carrier with a defined volume (e.g., 0.01 mL) of the microbial culture and let it dry under controlled conditions.
  • Sanitizer Application: Apply the MES-based cleaning formulation to the inoculated carriers for a specified contact time (e.g., 5 or 10 minutes).
  • Neutralization: After the contact time, transfer the carriers to a tube containing neutralizing broth to stop the antimicrobial action.
  • Enumeration: Vortex the tubes to recover surviving microorganisms. Perform serial dilutions and plate onto nutrient agar.
  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.
  • Data Analysis: Count the colonies on the plates and calculate the log reduction compared to control carriers treated with a placebo (e.g., sterile water). A passing result typically requires a specific log reduction, often ≥3-log (99.9%) reduction.[9]

Protocol 2: Quantitative Surface Test for Bactericidal Activity (Adapted from EN 13697)

This European standard specifies a quantitative non-porous surface test for the evaluation of bactericidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.[10][11][12][13]

1. Materials:

  • This compound-based disinfectant formulation.
  • Sterile stainless steel discs (2 cm diameter).
  • Test microorganisms (e.g., Pseudomonas aeruginosa ATCC 15442, Staphylococcus aureus ATCC 6538, Enterococcus hirae ATCC 10541, Escherichia coli K12 NCTC 10538).
  • Interfering substances (for clean or dirty conditions, e.g., bovine albumin solution).
  • Neutralizing solution and agar.
  • Water bath or incubator (for specified test temperature, e.g., 20°C).
  • Standard microbiology laboratory equipment.

2. Method:

  • Test Suspension Preparation: Prepare a suspension of the test organism in a solution with or without an interfering substance to simulate clean or dirty conditions.
  • Inoculation of Surfaces: Pipette a small volume of the test suspension onto the center of the stainless steel discs and allow them to dry to form a film.
  • Product Application: Apply the MES-based disinfectant to the dried film on the discs for a specified contact time (e.g., 5 minutes).
  • Recovery of Surviving Organisms: After the contact time, transfer the discs to a tube with a validated neutralizer. Agitate to recover the surviving microorganisms.
  • Enumeration: Plate the neutralized suspension using a suitable agar medium.
  • Incubation: Incubate the plates under appropriate conditions.
  • Calculation of Reduction: Determine the number of viable counts and calculate the logarithmic reduction. For bactericidal activity, a log reduction of ≥ 4 is typically required to pass the test.[10]

Mandatory Visualizations

G MES This compound (Cationic Surfactant) Membrane Bacterial Cell Membrane (Negatively Charged) MES->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Integration and Destabilization Leakage Leakage of Cytoplasmic Content Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of this compound as a disinfectant.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Microbial Culture B Inoculate Test Carriers A->B C Dry Inoculated Carriers B->C D Apply MES Formulation (Specified Contact Time) C->D E Neutralize Antimicrobial Action D->E F Recover and Plate Surviving Microbes E->F G Incubate Plates F->G H Count Colonies and Calculate Log Reduction G->H

Caption: Experimental workflow for evaluating disinfectant efficacy.

References

Mecetronium Ethylsulfate: Virucidal Properties and Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides a broader overview based on the known virucidal activity of quaternary ammonium compounds (QACs) as a chemical class to which Mecetronium ethylsulfate belongs. It also outlines the standardized experimental protocols that would be employed to determine its virucidal efficacy. This information is intended for researchers, scientists, and drug development professionals interested in the potential antiviral applications of this compound.

General Virucidal Properties of Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are cationic surfactants known for their disinfectant properties. Their virucidal activity is most pronounced against enveloped viruses .[1][2][3][4] The lipid envelope of these viruses is a key target for QACs. The positively charged QAC molecules interact with the negatively charged viral envelope, leading to its disruption and ultimately, inactivation of the virus.[1][3][5] This mechanism makes them effective against viruses such as influenza virus, coronaviruses (including SARS-CoV-2), and herpes simplex virus.[1][3][6]

The efficacy of QACs against non-enveloped viruses is generally considered to be lower and more variable.[6][7][8] Some studies have shown that specific formulations of QACs, sometimes in combination with other biocidal agents, can achieve inactivation of non-enveloped viruses like poliovirus and adenovirus, although often requiring higher concentrations or longer contact times.[7]

Standardized Experimental Protocols for Virucidal Efficacy Testing

To evaluate the virucidal activity of a compound like this compound, standardized protocols are followed to ensure reproducibility and comparability of results. The two most widely recognized standards are the European Standard EN 14476 and the ASTM International standard E1053.

EN 14476: Quantitative Suspension Test for Chemical Disinfectants and Antiseptics

This European standard is a suspension-based test to evaluate the virucidal efficacy of disinfectants.[9][10][11][12][13]

Principle: A sample of the disinfectant is mixed with a suspension of the test virus under defined conditions (temperature, contact time, and presence of interfering substances that mimic 'clean' or 'dirty' conditions). After the specified contact time, the virucidal action is neutralized, and the remaining infectious virus is quantified.[9][10]

Key Experimental Steps:

  • Preparation of Test Solutions: The disinfectant is prepared at various concentrations to be tested.

  • Virus Suspension: A standardized suspension of the test virus (e.g., Adenovirus, Poliovirus, Murine norovirus for broad-spectrum claims, or Vaccinia virus for enveloped virus claims) is prepared.[9][12]

  • Test Conditions: The test is typically conducted at a controlled temperature (e.g., 20°C).[9] Interfering substances, such as bovine albumin, are added to simulate real-world conditions.[9]

  • Contact Time: The disinfectant and virus suspension are mixed and incubated for a predetermined contact time (ranging from 30 seconds to 60 minutes).[9]

  • Neutralization: At the end of the contact time, a neutralizer is added to stop the virucidal activity of the disinfectant.[10]

  • Virus Quantification: The number of remaining infectious virus particles is determined using a suitable cell culture-based assay, such as the plaque assay or the TCID50 (50% Tissue Culture Infective Dose) assay.[9]

  • Calculation of Virucidal Activity: The reduction in viral titer is calculated as the logarithm of the ratio of the initial virus concentration to the final virus concentration. A log reduction of 4 (a 99.99% reduction) is typically required to pass the test.[11]

ASTM E1053: Standard Test Method to Assess Virucidal Activity of Chemicals on Inanimate, Nonporous Environmental Surfaces

This standard is designed to evaluate the efficacy of disinfectants on hard surfaces, simulating their practical application.[14][15][16][17]

Principle: A film of the test virus is dried onto a nonporous carrier (e.g., glass). The disinfectant is then applied to the dried virus film for a specific contact time. The remaining infectious virus is then recovered and quantified.[14][16]

Key Experimental Steps:

  • Carrier Preparation: A suspension of the test virus is applied to a sterile, nonporous carrier and allowed to dry.

  • Disinfectant Application: The disinfectant is applied to the dried virus film according to the product's intended use (e.g., spray, wipe, or liquid application).

  • Contact Time: The disinfectant remains in contact with the dried virus for the specified time at a controlled temperature.

  • Virus Elution and Neutralization: The carrier is placed in a solution that elutes the remaining virus and neutralizes the disinfectant.

  • Virus Quantification: The amount of infectious virus in the eluate is quantified using a cell culture-based assay (plaque assay or TCID50).

  • Calculation of Virucidal Efficacy: The log reduction in viral titer is calculated by comparing the amount of virus recovered from the treated carriers to that recovered from control carriers. A log reduction of 3 (99.9%) or complete inactivation is often required for a passing result.[16]

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of these protocols and the general mechanism of action of QACs, the following diagrams are provided.

G General Mechanism of QAC Virucidal Action Against Enveloped Viruses cluster_virus Enveloped Virus Virus Viral Genome (RNA/DNA) Capsid Capsid Envelope Lipid Envelope with Glycoproteins Interaction Electrostatic Interaction and Hydrophobic Insertion Envelope->Interaction QAC Quaternary Ammonium Compound (QAC) QAC->Interaction Disruption Disruption of Lipid Envelope Interaction->Disruption Inactivation Viral Inactivation Disruption->Inactivation

Caption: General mechanism of QAC action on enveloped viruses.

G Generalized Workflow for EN 14476 Virucidal Suspension Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Disinfectant (e.g., this compound) D Mix Disinfectant and Virus A->D B Prepare Virus Suspension B->D C Add Interfering Substance (Clean/Dirty Conditions) C->D E Incubate for Contact Time D->E F Neutralize Disinfectant E->F G Quantify Remaining Virus (e.g., TCID50 Assay) F->G H Calculate Log Reduction G->H

Caption: Generalized workflow for the EN 14476 suspension test.

G Generalized Workflow for ASTM E1053 Virucidal Surface Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Inoculate Carrier with Virus B Dry Virus Film A->B C Apply Disinfectant to Carrier B->C D Incubate for Contact Time C->D E Elute and Neutralize D->E F Quantify Recovered Virus E->F G Calculate Log Reduction F->G

Caption: Generalized workflow for the ASTM E1053 surface test.

Conclusion

While specific virucidal efficacy data for this compound is not publicly available, its classification as a quaternary ammonium compound suggests it is likely to be effective against enveloped viruses. To substantiate any virucidal claims, rigorous testing according to established standards such as EN 14476 and ASTM E1053 would be necessary. The protocols and workflows described herein provide a foundational understanding of how such evaluations are conducted and the general mechanism by which this class of compounds exerts its virucidal effects. Further research is warranted to specifically quantify the virucidal spectrum and efficacy of this compound.

References

Troubleshooting & Optimization

Mecetronium ethylsulfate stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mecetronium Ethylsulfate Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of this compound under various pH conditions. The information herein is based on general principles of pharmaceutical stability testing and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the importance of studying the stability of this compound under different pH conditions?

A1: Studying the stability of this compound across a range of pH values is crucial for several reasons. It helps to identify the pH at which the molecule has the highest stability, which is essential for developing a stable liquid formulation.[1][2] These studies also help to understand the degradation pathways and identify potential degradation products that might be formed during manufacturing, storage, or administration.[1][2][3] Regulatory agencies like the FDA and ICH require stability testing data to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.[1][4][5][6][7]

Q2: What are the typical pH ranges that should be investigated in a forced degradation study for this compound?

A2: Forced degradation studies should evaluate the susceptibility of the active substance to hydrolysis across a wide range of pH values.[1] A typical study would include acidic, neutral, and basic conditions. For example, solutions with pH values of 1-2 (e.g., using 0.1 N HCl), 6-8 (e.g., using water or a neutral buffer), and 9-10 (e.g., using 0.1 N NaOH or a basic buffer) are commonly used.[3][4] The exact pH values may be adjusted based on the pKa of the drug substance and the intended formulation.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate, identify, and quantify the parent drug from its degradation products.[8][9][10][11] A stability-indicating HPLC method is one that is validated to be specific for the drug and its degradation products.[8][10][11] Other techniques like Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to help in the identification and structural elucidation of unknown degradation products.[12]

Q4: What is "mass balance" in the context of a stability study, and why is it important?

A4: Mass balance is an important aspect of forced degradation studies that aims to account for all the drug substance after degradation.[3] It is the process of adding the amount of the remaining active pharmaceutical ingredient (API) and the amount of all formed degradation products, which should ideally be close to 100% of the initial amount of the API. Achieving good mass balance provides confidence that all major degradation products have been detected and quantified by the analytical method.

Troubleshooting Guide for this compound Stability Studies

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic conditions. The molecule is highly stable under the tested conditions. The stress conditions (temperature, duration, acid/base concentration) were not harsh enough.Increase the concentration of the acid or base, increase the temperature (e.g., reflux), or extend the duration of the study.[2][3] If no degradation is seen even under more severe conditions, it indicates the molecule is stable to hydrolysis.[2]
Complete degradation of this compound is observed immediately. The stress conditions are too harsh.Reduce the acid or base concentration, lower the temperature, or shorten the exposure time. Take samples at very early time points (e.g., minutes) to try and observe the degradation profile.
Poor peak shape (e.g., tailing) for this compound in HPLC analysis. This compound is a quaternary ammonium compound, which can interact with residual silanols on the HPLC column packing material. The mobile phase pH may not be optimal.Use an HPLC column with end-capping or a hybrid particle technology to minimize silanol interactions. Adjust the mobile phase pH. Add a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape.
Poor mass balance (significantly less than 100%). Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Degradation products may be volatile. Degradation products may be strongly retained on the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to UV. Check for the formation of volatile compounds using headspace GC-MS if suspected. Modify the HPLC gradient to ensure all compounds are eluted from the column.
Multiple, overlapping peaks are observed in the chromatogram. The HPLC method lacks sufficient resolution to separate all degradation products from each other and from the parent compound.Optimize the HPLC method by changing the column, mobile phase composition (organic solvent ratio, pH, buffer concentration), or gradient profile.[9]

Experimental Protocols

Protocol: pH-Dependent Hydrolysis of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and to identify the rate of degradation.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

3. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Water bath or incubator

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Stressed Samples:

    • For each pH condition (0.1 N HCl, pH 4 buffer, pH 7 buffer, pH 9 buffer, 0.1 N NaOH), transfer a known volume of the stock solution into separate volumetric flasks.

    • Add the respective acidic, basic, or buffer solution to the flask and dilute to the final volume to achieve a final concentration of, for example, 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the initial solvent.

  • Incubation:

    • Place the flasks in a water bath or incubator set to a specific temperature (e.g., 60°C).

    • Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the acidic and basic samples immediately after withdrawal to stop the degradation reaction.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Record the peak area of the this compound peak and any degradation product peaks.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for each pH condition.

  • Plot the logarithm of the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Stability of this compound under Different pH Conditions at [Temperature]°C

Time (hours) % Remaining (0.1 N HCl) % Degradation Product 1 (0.1 N HCl) % Remaining (pH 4) % Degradation Product 1 (pH 4) % Remaining (pH 7) % Degradation Product 1 (pH 7) % Remaining (pH 9) % Degradation Product 1 (pH 9) % Remaining (0.1 N NaOH) % Degradation Product 1 (0.1 N NaOH)
0100.00.0100.00.0100.00.0100.00.0100.00.0
2
4
8
12
24

Table 2: Degradation Kinetics of this compound

pH Condition Apparent First-Order Rate Constant (k, hr⁻¹) Half-life (t½, hours) Correlation Coefficient (R²)
0.1 N HCl
pH 4
pH 7
pH 9
0.1 N NaOH

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting prep_stock Prepare Mecetronium Ethylsulfate Stock Solution prep_samples Prepare Samples in Different pH Buffers/Solutions prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Defined Time Points incubate->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation and Degradation Products hplc->data kinetics Determine Degradation Kinetics (Rate Constant, Half-life) data->kinetics report Summarize Data in Tables and Report kinetics->report

Caption: Workflow for a pH stability study of this compound.

Troubleshooting_Tree start Unexpected HPLC Result (e.g., poor peak shape, bad mass balance) q_peak_shape Is peak shape poor (e.g., tailing)? start->q_peak_shape a_peak_shape_yes Modify Mobile Phase (pH, additive) or Change HPLC Column q_peak_shape->a_peak_shape_yes Yes q_mass_balance Is mass balance < 95%? q_peak_shape->q_mass_balance No end_node Re-analyze Samples a_peak_shape_yes->end_node a_mass_balance_yes Use Universal Detector (e.g., MS, CAD) Check for Volatiles or Strongly Retained Compounds q_mass_balance->a_mass_balance_yes Yes q_resolution Are peaks co-eluting? q_mass_balance->q_resolution No a_mass_balance_yes->end_node a_resolution_yes Optimize HPLC Method (Gradient, Mobile Phase, Column) q_resolution->a_resolution_yes Yes q_resolution->end_node No a_resolution_yes->end_node

Caption: Troubleshooting decision tree for HPLC analysis in stability studies.

References

Thermal stability and decomposition of Mecetronium ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mecetronium ethylsulfate. The information focuses on the thermal stability and decomposition of this quaternary ammonium compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely decomposition products of this compound?

A2: The thermal decomposition of quaternary ammonium salts like this compound typically proceeds through Hofmann Elimination.[1] This process involves the abstraction of a β-hydrogen, leading to the formation of an alkene, a tertiary amine, and in this case, ethyl sulfate or its decomposition products. Therefore, the expected primary degradation products would include a corresponding alkene, a tertiary amine, ethanol, and sulfur compounds.[1] Upon further heating, hazardous decomposition products may include nitrogen oxides (NOx) and carbon dioxide (CO2).[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Recommended storage temperatures are typically between 10°C and 25°C.[2] It is also advised to store it away from incompatible materials such as strong oxidizers, strong acids, and strong bases, as these can promote decomposition.[2][5]

Q4: My thermal analysis results for this compound are not reproducible. What could be the cause?

A4: Several factors can lead to non-reproducible thermal analysis results for quaternary ammonium salts:

  • Hygroscopicity: These compounds can absorb moisture from the atmosphere, which can affect the thermal profile. Ensure the sample is properly dried and handled in a low-humidity environment (e.g., a glove box) before analysis.

  • Sample Preparation: Inconsistent sample packing in the DSC/TGA pans can lead to variations in heat transfer and mass loss profiles.

  • Heating Rate: Different heating rates can shift the transition temperatures. Ensure a consistent heating rate is used across all experiments.

  • Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or reactive like air) will significantly influence the decomposition pathway and temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected endotherm in DSC below 100°C Presence of moisture (water) in the sample.Dry the sample under vacuum at a temperature below its decomposition point before analysis. Handle the sample in a dry atmosphere.
Inconsistent onset of decomposition in TGA 1. Variable heating rate.2. Different sample masses.3. Contamination with impurities.1. Use a standardized, consistent heating rate for all analyses.2. Use a consistent sample mass for each run.3. Ensure the purity of the sample. Consider purification if necessary.
Broad or multiple melting peaks in DSC 1. Presence of impurities.2. Polymorphism (existence of different crystal forms).1. Use a slower heating rate to improve resolution.2. Analyze the sample by another method (e.g., X-ray diffraction) to check for polymorphism.
Weight loss in TGA does not go to zero Formation of a stable char residue.This can be a characteristic of the compound's decomposition in an inert atmosphere. Note the percentage of residue in your report.

Quantitative Data

Disclaimer: The following data is based on Cetrimonium Bromide (CTAB), a structurally similar quaternary ammonium compound, due to the lack of publicly available, specific thermal analysis data for this compound. These values should be considered as estimates and may vary based on experimental conditions.

Table 1: Thermal Properties of a Representative Quaternary Ammonium Salt (Cetrimonium Bromide)

Parameter Temperature Range (°C) Technique Notes
Melting Point248 - 251Capillary MethodDecomposition may start around the melting point.
Onset of Decomposition~200 - 250TGAInitial weight loss due to decomposition typically begins in this range.[1]
Major Decomposition250 - 350TGASignificant and rapid weight loss occurs in this temperature range.[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA) for Decomposition Profile
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram (weight vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve), and the residual mass at the end of the experiment.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start: this compound Sample dry Dry Sample (if necessary) start->dry weigh Accurately Weigh Sample dry->weigh dsc_pan Seal in DSC Pan weigh->dsc_pan 3-5 mg tga_pan Place in TGA Pan weigh->tga_pan 5-10 mg dsc_run Run DSC (e.g., 10°C/min) dsc_pan->dsc_run dsc_data Obtain DSC Thermogram dsc_run->dsc_data dsc_analysis Analyze for Melting & Decomposition Temps dsc_data->dsc_analysis end End: Thermal Stability Report dsc_analysis->end tga_run Run TGA (e.g., 10°C/min) tga_pan->tga_run tga_data Obtain TGA Thermogram tga_run->tga_data tga_analysis Analyze for Decomposition Profile & Residue tga_data->tga_analysis tga_analysis->end

Caption: Experimental workflow for thermal analysis of this compound.

Troubleshooting_Tree cluster_dsc DSC Issues cluster_tga TGA Issues start Inconsistent Thermal Analysis Results? dsc_issue Unexpected Peak Shape or Temperature? start->dsc_issue DSC tga_issue Inconsistent Decomposition Profile? start->tga_issue TGA moisture Early Endotherm (<100°C)? dsc_issue->moisture broad_peak Broad/Multiple Melting Peaks? dsc_issue->broad_peak check_moisture Action: Dry sample & re-run moisture->check_moisture Yes check_purity Action: Check purity / Use slow heating rate broad_peak->check_purity Yes onset_shift Shifting Onset Temperature? tga_issue->onset_shift residue_var Variable Final Residue? tga_issue->residue_var check_params Action: Standardize heating rate & mass onset_shift->check_params Yes check_atmosphere Action: Ensure consistent purge gas flow residue_var->check_atmosphere Yes

Caption: Troubleshooting decision tree for thermal analysis of this compound.

References

Technical Support Center: Enhancing the Solubility of Mecetronium Ethylsulfate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mecetronium Ethylsulfate (MES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during formulation development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting and FAQs

Q1: My this compound (MES) formulation is showing poor solubility. What are the initial steps to troubleshoot this issue?

A1: Start by verifying the purity of your MES sample and the quality of the solvents being used. Since MES is a quaternary ammonium compound, it possesses a permanent positive charge, making its solubility largely independent of pH. Therefore, pH adjustment is not a primary strategy for enhancing its solubility. Instead, focus on the solvent system and the presence of other excipients.

Q2: In which solvents does MES exhibit the best solubility?

A2: MES, as a cationic surfactant, is readily soluble in polar solvents. It is highly soluble in water and demonstrates notable solubility in acetone.[1] However, it is only slightly soluble in ethanol and practically insoluble in nonpolar organic solvents like chloroform.[1]

Q3: Can I use pH modification to increase the solubility of MES?

A3: As a quaternary ammonium compound, MES has a permanently charged nitrogen atom, regardless of the solution's pH.[1] This means that altering the pH will not significantly change its ionization state and, therefore, will not be an effective method to increase its solubility. It is important to note that while MES is stable in neutral to slightly alkaline conditions (pH 6-10), it may decompose under strongly acidic or basic conditions.[1][2]

Q4: Are there any excipients that I should avoid when formulating with MES?

A4: Yes. Due to its cationic nature, MES is generally incompatible with anionic surfactants and other anionic compounds.[3] Mixing MES with anionic excipients can lead to the formation of insoluble complexes, reducing its efficacy and causing precipitation.[3][4] Always conduct compatibility studies before incorporating new excipients into your formulation.

Q5: What are the most promising strategies for increasing the solubility of MES in my formulation?

A5: The most effective strategies for enhancing the solubility of MES include:

  • Cosolvency: Utilizing a mixture of a primary solvent (like water) with a miscible cosolvent in which MES has higher solubility.

  • Micellar Solubilization: As a cationic surfactant, MES can form micelles at concentrations above its Critical Micelle Concentration (CMC), which can encapsulate and solubilize other hydrophobic compounds. Conversely, the addition of compatible non-ionic surfactants can also increase the solubility of MES itself.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can potentially enhance the aqueous solubility of MES, although the interactions can be complex and may not always lead to increased solubility.[5]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents at 25°C. This data is essential for selecting appropriate solvent systems for your formulations.

SolventSolubility (g/L) at 25°CClassificationReference
Water1.1Soluble[5]
Ethanol~ 5.0 (Estimated)Slightly Soluble[1][2]
Propylene Glycol~ 10.0 (Estimated)Soluble-
Polyethylene Glycol 400 (PEG 400)> 50.0 (Estimated)Freely Soluble-
Acetone~ 20.0 (Estimated)Soluble[1][2]
Chloroform< 0.1Practically Insoluble[1]

Note: Estimated values are based on qualitative descriptions and the general solubility characteristics of similar quaternary ammonium compounds.

Experimental Protocols

Here are detailed protocols for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by Cosolvency

This protocol details how to evaluate the effect of a cosolvent on the solubility of MES.

Objective: To determine the optimal concentration of a cosolvent (e.g., Propylene Glycol, PEG 400, Ethanol) to maximize the solubility of MES in an aqueous solution.

Materials:

  • This compound (MES) powder

  • Distilled or deionized water

  • Selected cosolvent (e.g., Propylene Glycol)

  • Volumetric flasks (10 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Preparation of Cosolvent Mixtures: Prepare a series of cosolvent-water mixtures with varying volume ratios (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of the cosolvent in water) in 10 mL volumetric flasks.

  • Saturation: Add an excess amount of MES powder to each flask. Ensure there is undissolved solid at the bottom of each flask to confirm saturation.

  • Equilibration: Tightly cap the flasks and place them on a magnetic stirrer. Stir the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the solutions to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration and Dilution: Carefully withdraw a known volume of the supernatant from each flask using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the filtered samples with an appropriate solvent to a concentration suitable for analysis.

  • Concentration Analysis: Determine the concentration of MES in each diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the solubility of MES (in g/L) against the percentage of cosolvent in the mixture to identify the optimal cosolvent concentration for maximum solubility.

dot```dot graph Cosolvency_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

A [label="Prepare Cosolvent-Water Mixtures\n(e.g., 0-50% v/v)"]; B [label="Add Excess MES to Each Mixture"]; C [label="Equilibrate for 24-48h\n(Constant Temperature & Stirring)"]; D [label="Settle and Collect Supernatant"]; E [label="Filter Supernatant\n(0.45 µm filter)"]; F [label="Dilute Sample for Analysis"]; G [label="Analyze MES Concentration\n(e.g., HPLC, UV-Vis)"]; H [label="Plot Solubility vs. Cosolvent %"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Experimental Workflow for Micellar Solubilization of MES.

Protocol 3: Investigating Complexation with Cyclodextrins

This protocol outlines the phase solubility method to study the interaction between MES and a cyclodextrin.

Objective: To determine if cyclodextrin complexation can enhance the aqueous solubility of MES and to determine the stoichiometry of the complex.

Materials:

  • This compound (MES) powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Distilled or deionized water

  • Vials with screw caps

  • Shaking incubator

  • Analytical balance

  • Spectrophotometer or HPLC

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).

  • Saturation: Add an excess amount of MES to each cyclodextrin solution.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature for 48-72 hours.

  • Sample Preparation and Analysis: Follow steps 4-7 from the Cosolvency protocol to determine the concentration of dissolved MES in each cyclodextrin solution.

  • Phase Solubility Diagram: Plot the molar concentration of MES against the molar concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the effect on solubility. A linear increase (A-type profile) suggests the formation of a soluble 1:1 complex.

dot

Cyclodextrin_Complexation_Logic Start Start Prep Prepare Cyclodextrin Solutions Start->Prep Saturate Saturate with MES Prep->Saturate Equilibrate Equilibrate Saturate->Equilibrate Analyze Analyze MES Concentration Equilibrate->Analyze Plot Plot Phase Solubility Diagram Analyze->Plot Interpret Interpret Diagram Plot->Interpret End End Interpret->End

Caption: Logical Flow for Cyclodextrin Complexation Study.

Excipient Compatibility for Cationic Surfactants like MES

Selecting compatible excipients is critical for a stable and effective formulation.

Excipient TypeCompatibility with MESExamplesRationale
Anionic Surfactants Incompatible Sodium Lauryl Sulfate (SLS), Docusate SodiumElectrostatic interaction between the cationic MES and anionic surfactant leads to the formation of an insoluble complex.
Non-ionic Surfactants Generally Compatible Polysorbates (e.g., Polysorbate 80), Polyoxyl Castor Oil Derivatives (e.g., Cremophor® EL), PoloxamersLack of charge minimizes the potential for electrostatic interactions. These can aid in solubilization.
Cationic Surfactants Generally Compatible Benzalkonium Chloride, Cetylpyridinium ChlorideSimilar charge prevents electrostatic repulsion and precipitation.
Polymers Variable Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs)Compatibility depends on the specific polymer and its potential for ionic interactions or hydrogen bonding. Empirical testing is necessary.
Cyclodextrins Potentially Compatible Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can form inclusion complexes, but the interaction strength and effect on solubility must be experimentally determined.

Disclaimer: This information is intended for research and development purposes only. All formulation work should be conducted in a controlled laboratory setting by qualified professionals. It is essential to perform comprehensive compatibility and stability studies for your specific formulation.

References

Technical Support Center: Purification of Synthetic Mecetronium Ethylsulfate (MES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic Mecetronium ethylsulfate (MES). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: We are experiencing a significant loss of this compound during the recrystallization process, resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yield during recrystallization is a common issue. Here are several potential causes and corresponding troubleshooting steps:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve MES completely at an elevated temperature and poorly at lower temperatures. If the compound is too soluble at low temperatures, it will not crystallize effectively. Conversely, if it is not soluble enough at high temperatures, you may be using an excessive volume of solvent, leading to loss in the mother liquor.

      • Solution: Screen for alternative solvents. Ethanol and butanol have been used for quaternary ammonium salt recrystallization.[1] Consider solvent mixtures to fine-tune the solubility properties.

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower yield as a significant amount of MES will remain in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude MES. Add the hot solvent portion-wise until complete dissolution is achieved.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product may crystallize on the filter paper.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.

Issue 2: Product "oiling out" during recrystallization.

  • Question: During the cooling phase of recrystallization, our this compound is separating as an oil instead of forming crystals. How can we resolve this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution becomes supersaturated before crystallization begins.

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which MES is more soluble to lower the supersaturation point.

      • Ensure a slower cooling rate.

      • Try scratching the inside of the flask with a glass rod to induce crystallization.

      • If the issue persists, a different solvent system is likely required.

Issue 3: Poor separation during column chromatography.

  • Question: We are observing poor separation and significant tailing of the this compound peak during column chromatography on silica gel. What could be the cause and how can we improve the separation?

  • Answer: Quaternary ammonium salts like MES are known to interact strongly with silica gel, which can lead to poor chromatographic performance.[2]

    • Strong Adsorption to Silica: The positively charged quaternary ammonium group can bind irreversibly to the acidic silanol groups on the silica surface.

      • Solution:

        • Use a different stationary phase: Alumina has been successfully used for the purification of quaternary ammonium salts.[2]

        • Modify the mobile phase: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the eluent can help to block the active sites on the silica gel and reduce tailing.

        • Consider reverse-phase chromatography: Using a C18 column with an appropriate mobile phase can be an effective alternative.[2]

    • Inappropriate Eluent System: The polarity of the eluent may not be optimized for the separation.

      • Solution: Systematically vary the polarity of the mobile phase. A common eluent system for quaternary ammonium salts on alumina is a mixture of acetonitrile and water.[2]

    • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

      • Solution: Reduce the amount of crude MES loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The most common and effective purification methods for MES are precipitation, recrystallization, and column chromatography.[1][3] Precipitation is often used for initial, large-scale purification, while recrystallization can achieve very high purity, often exceeding 99%.[1] Column chromatography is useful for separating MES from impurities with similar solubility profiles.

Q2: What are the expected purity and yield for different purification methods?

A2: The purity and yield can vary depending on the specific conditions and the initial purity of the crude product. The following table summarizes typical performance metrics for various purification techniques.

Purification TechniqueYield Recovery (%)Purity Achieved (%)Notes
Direct Precipitation~53.2%95-98%Industrially viable for initial purification.[1]
Amine-Assisted Precipitation68.8-94.8%98-99%A superior precipitation technique.[1]
Recrystallization75-85%>99%Can achieve high purity but with potentially lower yields.[1]
Azeotropic Distillation85-90%96-98%Effective but may concentrate non-volatile impurities.[1]

Q3: What are the likely impurities in synthetic this compound?

A3: The primary impurities are likely to be unreacted starting materials from the synthesis, which typically involves the alkylation of a tertiary amine.[1] These include the tertiary amine and the alkylating agent (e.g., ethyl sulfate). Side products from over-alkylation are also a possibility.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of MES can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and convenient method for tracking the progress of a column chromatography separation. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is a more accurate and robust method.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound to a high degree of purity (>99%).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Butanol, or a suitable solvent mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which MES is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol and butanol are reported to be effective.[1]

  • Dissolution: Place the crude MES in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a reflux condenser is not used, add a boiling chip to ensure smooth boiling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the pre-heated flask. This step should be performed quickly to avoid premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. The rate of cooling will affect the crystal size and purity. Slower cooling generally results in larger and purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification of a Quaternary Ammonium Salt by Precipitation

Objective: To perform an initial purification of a crude quaternary ammonium salt.

Materials:

  • Crude quaternary ammonium salt mixture

  • A solvent in which the salt is insoluble but the impurities are soluble (e.g., diethyl ether, acetone)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • If the crude product is not already in solution, dissolve or suspend it in a minimal amount of a suitable solvent.

  • While stirring the mixture vigorously, slowly add the precipitating solvent (e.g., diethyl ether).

  • The quaternary ammonium salt should precipitate as a solid. Continue adding the solvent until no further precipitation is observed.

  • Stir the resulting suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold precipitating solvent to remove any remaining soluble impurities.

  • Dry the purified salt under vacuum.

Visualizations

Purification_Method_Selection Start Crude Synthetic This compound Initial_Purity Assess Initial Purity and Impurity Profile Start->Initial_Purity High_Impurity High Level of Insoluble Impurities? Initial_Purity->High_Impurity Precipitation_Viable Precipitation a Viable First Step? High_Impurity->Precipitation_Viable No Hot_Filtration Hot Filtration High_Impurity->Hot_Filtration Yes Precipitation Precipitation Precipitation_Viable->Precipitation Yes Similar_Solubility Impurities with Similar Solubility? Precipitation_Viable->Similar_Solubility No Hot_Filtration->Precipitation_Viable Precipitation->Similar_Solubility Recrystallization Recrystallization Final_Product High Purity MES (>99%) Recrystallization->Final_Product Column_Chromatography Column Chromatography Column_Chromatography->Recrystallization Similar_Solubility->Recrystallization No Similar_Solubility->Column_Chromatography Yes

Caption: Workflow for selecting a suitable purification method for this compound.

Antimicrobial_Mechanism MES This compound (Positively Charged) Interaction Electrostatic Interaction MES->Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged Phospholipids) Bacterial_Membrane->Interaction Disruption Membrane Structure Disruption Interaction->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of action of this compound.[1][4][5]

References

Technical Support Center: Optimizing Mecetronium Ethylsulfate for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the antifungal activity of Mecetronium ethylsulfate (MES).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MES) and what is its primary mechanism of antifungal action?

This compound is a quaternary ammonium compound (QAC) that exhibits broad-spectrum antimicrobial activity.[1] Its primary antifungal mechanism of action is the disruption of the fungal cell membrane. The positively charged MES molecules interact with the negatively charged components of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[2][3]

Q2: What is the solubility and stability of MES in common laboratory solvents?

MES is readily soluble in water and polar aprotic solvents like acetone. It has limited solubility in ethanol and is practically insoluble in nonpolar organic solvents. For optimal stability, MES solutions should be maintained in a neutral to slightly alkaline pH range (pH 6-10).

Q3: What are the typical starting concentrations for antifungal susceptibility testing with MES?

While specific data for MES is limited, data from structurally similar QACs like benzalkonium chloride (BAC) and cetyltrimethylammonium chloride (CTAC) can provide a starting point. Minimum Inhibitory Concentrations (MICs) for these compounds against various fungi can range from 2 µg/mL to over 100 µg/mL depending on the fungal species and specific experimental conditions.[3][4][5] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific fungal strain and assay.

Q4: Are there any known secondary mechanisms of antifungal action for MES?

Beyond direct membrane disruption, some studies on QACs suggest the induction of oxidative stress as a potential secondary mechanism. This can involve the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components and contributing to cell death.[2][6]

Q5: Can MES be used in combination with other antifungal agents?

The synergistic potential of MES with other antifungal drugs has not been extensively studied. However, combination therapy is a common strategy to enhance efficacy and overcome resistance. Researchers may consider investigating the synergistic effects of MES with other antifungal agents, but this would require empirical testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible MIC/MFC results - Inoculum variability: Inconsistent fungal spore or cell concentration in the inoculum. - MES degradation: Use of MES solutions outside the optimal pH range (6-10). - Incomplete solubilization: MES not fully dissolved in the test medium.- Standardize the inoculum preparation method to ensure a consistent starting concentration of fungal cells. - Prepare fresh MES solutions in a buffer that maintains a pH between 6 and 10. - Ensure complete dissolution of MES in the solvent before adding it to the culture medium. Gentle warming or vortexing may aid dissolution in aqueous solutions.
Low antifungal activity observed - Suboptimal MES concentration: The concentration range tested may be too low for the target fungus. - Resistant fungal strain: The fungal strain being tested may have intrinsic or acquired resistance to QACs. - Interference from media components: Anionic components in the culture medium may interact with and inactivate the cationic MES.- Test a broader and higher range of MES concentrations. - Verify the identity and known resistance profile of your fungal strain. - Use a defined, low-anionic strength medium for your assays where possible. Avoid media with high concentrations of detergents or other anionic compounds.
Precipitation of MES in the culture medium - Poor solubility in the medium: The concentration of MES exceeds its solubility limit in the specific culture medium used. - Interaction with media components: MES may precipitate in the presence of certain salts or other components in the medium.- Prepare a more concentrated stock solution of MES in a suitable solvent (e.g., water or DMSO) and then dilute it into the final culture medium. - Test the solubility of MES in the chosen culture medium at the desired concentrations before starting the experiment. - Consider using a different, more compatible culture medium if precipitation persists.
Contamination of cultures - Inadequate sterile technique: Standard aseptic techniques are not being strictly followed. - Contaminated MES stock solution: The stock solution of MES may have become contaminated.- Reinforce and strictly adhere to aseptic laboratory practices. - Filter-sterilize the MES stock solution through a 0.22 µm filter before use.

Quantitative Data

Due to the limited availability of specific antifungal activity data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the structurally related quaternary ammonium compounds, Benzalkonium Chloride (BAC) and Cetyltrimethylammonium Chloride (CTAC), against common fungal pathogens. This data can be used as a reference to establish initial experimental concentrations for MES.

Table 1: Antifungal Activity of Benzalkonium Chloride (BAC)

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans6.25 - 12.5[3]
Aspergillus niger12.5 - 50[3]
Fusarium solani>100[3]
Fusarium oxysporum>100[3]

Table 2: Antifungal Activity of Cetyltrimethylammonium Chloride (CTAC)

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans88[4]
Candida tropicalis44[4]
Candida glabrata22[4]

Note: The antifungal activity of MES may differ from that of BAC and CTAC. This data should be used for guidance and initial range-finding experiments only.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be adapted for testing the antifungal activity of this compound.

  • Preparation of MES Stock Solution: Prepare a stock solution of MES in sterile deionized water or a suitable buffer (e.g., MOPS) to ensure solubility and maintain a pH between 6 and 10. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the MES stock solution in a suitable fungal growth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to established protocols (e.g., CLSI M27 for yeasts or M38 for filamentous fungi). The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum, no MES) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of MES that causes a significant inhibition of visible growth compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth and spread it onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at the optimal growth temperature for the fungus for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • MFC Determination: The MFC is the lowest concentration of MES from the MIC plate that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the agar plate.

Visualizations

Antifungal_Mechanism_of_MES cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Negatively Charged) Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cell_Membrane->Intracellular_Components Membrane Disruption & Increased Permeability Cell_Death Fungal Cell Death Intracellular_Components->Cell_Death Leakage ROS_Target Cellular Components (Proteins, Lipids, DNA) ROS_Target->Cell_Death Leads to MES This compound (MES) (Positively Charged) MES->Cell_Membrane Electrostatic Interaction ROS Reactive Oxygen Species (ROS) MES->ROS Induction of Oxidative Stress ROS->ROS_Target Damage to

Caption: Proposed antifungal mechanism of this compound (MES).

Troubleshooting_Workflow Start Start: Inconsistent Antifungal Activity Check_Inoculum Verify Inoculum Standardization Start->Check_Inoculum Check_MES_Solution Assess MES Solution Integrity (pH, Freshness, Solubility) Check_Inoculum->Check_MES_Solution Inoculum OK Inconsistent_Results Results Still Inconsistent Check_Inoculum->Inconsistent_Results Inoculum Not OK Check_Assay_Conditions Review Assay Conditions (Media, Incubation) Check_MES_Solution->Check_Assay_Conditions Solution OK Check_MES_Solution->Inconsistent_Results Solution Not OK Consistent_Results Consistent Results Achieved Check_Assay_Conditions->Consistent_Results Conditions OK Check_Assay_Conditions->Inconsistent_Results Conditions Not OK Consult_Literature Consult Literature for Strain-Specific Protocols Inconsistent_Results->Consult_Literature

Caption: Troubleshooting workflow for inconsistent antifungal activity.

References

Technical Support Center: Mecetronium Ethylsulfate (MES) and Anionic Surfactant Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mecetronium ethylsulfate (MES), a cationic surfactant, and its interactions with anionic surfactants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MES) and why are its interactions with anionic surfactants important?

A1: this compound (MES) is a quaternary ammonium compound, which makes it a cationic surfactant. In pharmaceutical and cosmetic formulations, it is crucial to understand its compatibility with other excipients. Anionic surfactants are also common formulation components, and their interaction with cationic surfactants like MES can lead to various outcomes, from synergistic effects to precipitation, which can impact product stability and performance.

Q2: What are the primary signs of interaction between MES and an anionic surfactant in my formulation?

A2: The most common visual indicator of a strong interaction is the formation of a precipitate or turbidity when solutions of MES and an anionic surfactant are mixed. Other signs can include changes in viscosity, foaming properties, and alterations in the critical micelle concentration (CMC) of the individual surfactants.

Q3: Can MES and anionic surfactants be used together in a formulation?

A3: Yes, but with careful consideration. While strong electrostatic interactions can lead to incompatibility, forming a stable system is possible, often resulting in synergistic effects. These "catanionic" mixtures can exhibit unique properties like lower CMCs and enhanced surface activity. The key is to control factors such as the concentration of each surfactant, the molar ratio, pH, and ionic strength of the medium.

Q4: What experimental techniques are recommended for studying the interaction between MES and anionic surfactants?

A4: Several techniques can provide valuable insights into these interactions:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon mixing, providing thermodynamic parameters of the interaction such as binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

  • Conductometry: Measures the change in electrical conductivity of a surfactant solution upon addition of the other. It is a reliable method for determining the critical micelle concentration (CMC) and can indicate the formation of complexes.

  • Surface Tensiometry: Measures the surface tension of solutions. The CMC is identified by a distinct break in the plot of surface tension versus surfactant concentration. Changes in the CMC of the mixture compared to individual components indicate interaction.

  • Potentiometric Titration: Uses a surfactant-ion selective electrode to determine the endpoint of a titration between the cationic and anionic surfactant, which can be used to quantify the interaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Immediate precipitation or turbidity upon mixing MES and an anionic surfactant. Strong electrostatic attraction between the oppositely charged headgroups leading to the formation of an insoluble complex. High concentrations of one or both surfactants.- Decrease the concentration of both surfactants.- Adjust the molar ratio of MES to the anionic surfactant. Equimolar ratios often lead to the strongest interaction and precipitation.- Modify the pH of the solution to alter the charge state of the anionic surfactant if it has a pKa in the relevant range (e.g., carboxylic acid-based surfactants).- Increase the ionic strength of the solution by adding salt (e.g., NaCl). This can screen the electrostatic interactions and may prevent precipitation.
Inconsistent or non-reproducible results in ITC experiments. - Buffer mismatch between the syringe and the cell.- Impure surfactant samples.- Air bubbles in the syringe or cell.- Incorrect concentration determination of stock solutions.- Ensure both MES and the anionic surfactant are dissolved in the exact same buffer batch.- Use high-purity surfactants.- Carefully degas all solutions before loading into the calorimeter.- Accurately determine the concentration of your stock solutions.
Difficulty in determining the Critical Micelle Concentration (CMC) from conductivity or surface tension data. - The concentration range studied is too narrow or does not span the CMC.- The presence of impurities that affect surface tension.- Insufficient data points around the expected CMC.- Broaden the concentration range of the surfactant being measured.- Use high-purity water and surfactants.- Collect more data points, especially in the region where the slope of the conductivity or surface tension plot is expected to change.
Unexpected viscosity changes in the formulation. Formation of different types of aggregates, such as worm-like micelles, due to the interaction between MES and the anionic surfactant.- This can be a desired property. If not, alter the MES/anionic surfactant ratio.- Change the temperature, as micellar structures can be temperature-sensitive.- Modify the ionic strength of the formulation.

Quantitative Data Summary

Direct experimental data for this compound is scarce in publicly available literature. However, cetyldimethylethylammonium bromide (CDAB or CETAB), which shares the same cationic head group and alkyl chain length, can be used as a close proxy. The following table summarizes representative data for the interaction between CETAB and the common anionic surfactant, sodium dodecyl sulfate (SDS).

ParameterCationic SurfactantAnionic SurfactantMethodValueReference
Critical Micelle Concentration (CMC) Cetyldimethylethylammonium bromide (CDAB)-Conductometry~0.9 - 1.0 mM[1]
Critical Micelle Concentration (CMC) -Sodium Dodecyl Sulfate (SDS)Conductometry~8.0 mM[2]
Interaction Parameter (β) Cetyltrimethylammonium bromide (CTAB)Sodium Dodecyl Sulfate (SDS)Surface Tension-15 to -20[3]

Note: The interaction parameter (β) is a measure of the synergism between the two surfactants in a mixed micelle. A negative value indicates an attractive interaction, with more negative values signifying stronger synergism.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between MES and an anionic surfactant.

Materials:

  • Isothermal Titration Calorimeter

  • MES stock solution (e.g., 2 mM)

  • Anionic surfactant stock solution (e.g., 20 mM)

  • Matching buffer (e.g., 10 mM phosphate buffer, pH 7.0)

Procedure:

  • Prepare MES and anionic surfactant solutions in the same batch of buffer.

  • Degas both solutions for 10-15 minutes to prevent air bubbles.

  • Load the sample cell (typically ~200-300 µL) with the MES solution.

  • Load the injection syringe (~40 µL) with the anionic surfactant solution.

  • Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).

  • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

  • Record the heat change for each injection.

  • Perform a control experiment by titrating the anionic surfactant into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the main experimental data.

  • Analyze the resulting binding isotherm using appropriate software to obtain the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n).

Conductometry

Objective: To determine the Critical Micelle Concentration (CMC) of MES and its mixture with an anionic surfactant.

Materials:

  • Conductivity meter with a conductivity cell

  • Thermostated water bath

  • High-purity deionized water

  • MES stock solution (e.g., 10 mM)

  • Anionic surfactant solution

Procedure:

  • Calibrate the conductivity meter using standard KCl solutions.

  • Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker (e.g., at 25 °C).

  • Measure the initial conductivity of the water.

  • Make successive small additions of the MES stock solution to the water, allowing the solution to equilibrate and recording the conductivity after each addition.

  • Continue additions well past the expected CMC.

  • Plot the specific conductivity versus the concentration of MES.

  • The CMC is the concentration at the intersection of the two linear portions of the plot.

  • To study the interaction, repeat the experiment by titrating a dilute solution of the anionic surfactant with the MES stock solution.

Surface Tensiometry (Du Noüy Ring Method)

Objective: To determine the CMC of MES and its mixture with an anionic surfactant by measuring surface tension.

Materials:

  • Tensiometer with a platinum-iridium ring

  • Thermostated sample vessel

  • High-purity deionized water

  • A series of MES solutions of varying concentrations

Procedure:

  • Thoroughly clean the platinum ring with water and by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer with high-purity water.

  • Prepare a series of MES solutions in deionized water with concentrations spanning the expected CMC.

  • Measure the surface tension of each solution, starting from the most dilute, at a constant temperature (e.g., 25 °C).

  • Between measurements, rinse the sample vessel and the ring thoroughly.

  • Plot the surface tension versus the logarithm of the MES concentration.

  • The CMC is determined from the break point in the curve, after which the surface tension remains relatively constant.

Visualizations

Experimental_Workflow_ITC cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_sol Prepare MES and Anionic Surfactant solutions in matching buffer degas Degas solutions prep_sol->degas load_cell Load MES into sample cell degas->load_cell load_syringe Load Anionic Surfactant into syringe degas->load_syringe run_exp Run titration at constant temperature load_cell->run_exp load_syringe->run_exp subtract_dilution Subtract heat of dilution run_exp->subtract_dilution control_exp Perform control titration (Surfactant into buffer) control_exp->subtract_dilution analyze_isotherm Analyze binding isotherm subtract_dilution->analyze_isotherm thermo_params Obtain K_a, ΔH, n analyze_isotherm->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps start Precipitation or Turbidity Observed Upon Mixing cause Likely Cause: Strong Electrostatic Interaction start->cause sol1 Decrease Surfactant Concentrations cause->sol1 sol2 Adjust Molar Ratio (avoid 1:1) cause->sol2 sol3 Modify pH cause->sol3 sol4 Increase Ionic Strength (add salt) cause->sol4 end_goal Achieve a Stable, Homogeneous Solution sol1->end_goal sol2->end_goal sol3->end_goal sol4->end_goal

Caption: Logical steps for troubleshooting precipitation issues.

References

Technical Support Center: Preventing Precipitation of Mecetronium Ethylsulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the precipitation of Mecetronium ethylsulfate (MES) in aqueous solutions during laboratory experiments. By understanding the physicochemical properties of MES and the factors influencing its solubility, you can ensure the stability and reliability of your experimental solutions.

Troubleshooting Guide: Addressing this compound Precipitation

Unexpected precipitation of this compound can compromise experimental results. This section provides a systematic approach to identifying and resolving common causes of precipitation.

Issue 1: Precipitate Forms Immediately Upon Dissolving MES in an Aqueous Buffer

Potential Cause Troubleshooting Steps Recommended Action & Rationale
pH Outside Optimal Range 1. Measure the pH of your final solution. 2. Compare the measured pH to the optimal stability range for MES (pH 6-10)[1].Adjust pH: Use a suitable acid (e.g., HCl) or base (e.g., NaOH) to bring the pH of your solution to within the 6-10 range. MES, a quaternary ammonium compound, can be susceptible to hydrolysis under acidic conditions, which may lead to the formation of less soluble species[1].
Incompatible Buffer Anions 1. Identify the anionic species in your buffer (e.g., phosphate, citrate). 2. Consider potential ionic interactions with the cationic MES.Buffer Exchange: If possible, switch to a buffer with a non-reactive anion, such as TRIS or HEPES. High concentrations of certain multivalent anions can form insoluble ion pairs with the cationic head of MES.
High Salt Concentration 1. Determine the total ionic strength of your solution.Reduce Ionic Strength: If your experimental protocol allows, decrease the salt concentration. High concentrations of electrolytes can reduce the solubility of surfactants like MES through the "salting-out" effect[2].

Issue 2: Precipitate Forms Over Time During Storage

Potential Cause Troubleshooting Steps Recommended Action & Rationale
Temperature Fluctuations 1. Review the storage conditions of your solution (e.g., refrigeration, room temperature).Controlled Storage: Store MES solutions at a constant, controlled room temperature (15-25°C) unless otherwise specified. The solubility of quaternary ammonium salts can be temperature-dependent[3][4]. Avoid repeated freeze-thaw cycles.
Slow Hydrolysis 1. Re-check the pH of the solution after storage.pH Buffering: Ensure your solution is adequately buffered to maintain a stable pH within the optimal range over time.
Concentration Above Solubility Limit 1. Review the concentration of your MES stock solution.Dilute Stock Solution: Prepare a less concentrated stock solution if you are consistently observing precipitation upon storage.

Issue 3: Precipitate Forms Upon Addition of Other Experimental Components

Potential Cause Troubleshooting Steps Recommended Action & Rationale
Interaction with Anionic Compounds 1. Identify all components added to the MES solution, noting any with anionic character (e.g., other surfactants like Sodium Dodecyl Sulfate (SDS), anionic polymers).Test for Compatibility: Before mixing, perform a small-scale compatibility test by mixing the MES solution with the component . Cationic surfactants like MES will readily form insoluble complexes with anionic surfactants[2]. Consider using a nonionic or zwitterionic surfactant if your application allows.
"Salting Out" by Other Excipients 1. Analyze the chemical nature of all added excipients.Excipient Selection: Choose excipients that are known to be compatible with cationic surfactants. Some excipients can increase the overall ionic strength of the solution, leading to precipitation[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound in an aqueous solution?

A1: The optimal pH range for the stability of this compound in aqueous solutions is between pH 6 and 10[1]. Within this range, the quaternary ammonium compound maintains its structural integrity. Acidic conditions, in particular, can promote hydrolysis, potentially leading to precipitation[1].

Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve this compound?

A2: While MES is soluble in water, using high concentrations of phosphate buffers may lead to compatibility issues. Phosphate is a divalent anion and can interact with the cationic head of MES, potentially forming a less soluble salt, especially at higher concentrations. If you observe precipitation with PBS, consider the following:

  • Lowering the concentration of either the MES or the PBS.

  • Switching to a different buffer system , such as TRIS-HCl or HEPES, which are generally more compatible with quaternary ammonium compounds.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of most quaternary ammonium salts, including MES, in water tends to increase with temperature[5]. Conversely, a decrease in temperature, such as storing a concentrated solution in a refrigerator, may lead to precipitation. It is generally recommended to store aqueous solutions of MES at a controlled room temperature to avoid precipitation caused by temperature fluctuations.

Q4: I observed precipitation when I mixed my MES solution with another surfactant. Why did this happen and how can I prevent it?

A4: This is a common issue caused by ionic interactions. MES is a cationic surfactant, meaning its head group carries a positive charge. If you mix it with an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS), which has a negatively charged head group, they will attract each other and form an insoluble ionic complex, leading to precipitation[2][6].

To prevent this, you can:

  • Avoid mixing cationic and anionic surfactants directly.

  • If a co-surfactant is needed, choose a nonionic surfactant (e.g., Polysorbates, Triton™ X-100) or a zwitterionic (amphoteric) surfactant (e.g., Cocamidopropyl betaine), as these are less likely to have strong ionic interactions with MES[2].

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, co-solvents can be an effective strategy to enhance the solubility of MES, especially in complex formulations where other components might reduce its stability in water alone. Co-solvents work by reducing the polarity of the aqueous environment, which can help to keep surfactants in solution[][8][9][10]. Common co-solvents that could be considered include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

It is crucial to perform compatibility and stability studies when introducing a co-solvent to ensure it does not negatively impact your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

  • Materials:

    • This compound (powder)

    • High-purity water (e.g., Milli-Q® or equivalent)

    • Appropriate buffer salts (e.g., TRIS base, HEPES)

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter

    • Volumetric flasks and magnetic stirrer

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a volumetric flask, dissolve the buffer salts in approximately 80% of the final volume of high-purity water.

    • While stirring, slowly add the weighed MES powder to the buffer solution. Continue stirring until fully dissolved.

    • Adjust the pH of the solution to between 7.0 and 8.0 using dilute HCl or NaOH.

    • Bring the solution to the final volume with high-purity water and mix thoroughly.

    • Filter the solution through a 0.22 µm filter to remove any potential micro-particulates.

    • Store the solution in a well-sealed container at a controlled room temperature.

Protocol 2: Compatibility Testing with Other Formulation Components

  • Objective: To assess the potential for precipitation when mixing a this compound solution with another experimental component.

  • Procedure:

    • Prepare a stock solution of MES according to Protocol 1.

    • Prepare a stock solution of the component to be tested in the same buffer system.

    • In a clear glass vial or test tube, mix the MES solution and the test component solution in the final desired proportions.

    • Visually inspect the mixture for any signs of precipitation (cloudiness, turbidity, or visible solid particles) immediately after mixing.

    • Let the mixture stand at the intended experimental temperature for a set period (e.g., 1, 4, and 24 hours) and re-inspect for any delayed precipitation.

    • A control containing only the MES solution in the buffer should be observed in parallel.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed in This compound Solution check_ph Is the pH within the optimal range of 6-10? start->check_ph adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No check_components Are there any anionic components in the solution? check_ph->check_components Yes solution_stable Solution should remain stable adjust_ph->solution_stable replace_anionic Replace anionic component with a nonionic or zwitterionic alternative check_components->replace_anionic Yes check_salt Is the ionic strength high? check_components->check_salt No replace_anionic->solution_stable reduce_salt Reduce salt concentration if possible check_salt->reduce_salt Yes check_temp Were there temperature fluctuations during storage? check_salt->check_temp No reduce_salt->solution_stable control_temp Store at a constant controlled room temperature check_temp->control_temp Yes check_temp->solution_stable No control_temp->solution_stable

Caption: Troubleshooting workflow for MES precipitation.

Signaling_Pathway cluster_factors Factors Leading to Precipitation cluster_solutions Preventative Measures pH Suboptimal pH (pH < 6 or pH > 10) Precipitate Precipitation pH->Precipitate Anionic Presence of Anionic Surfactants/Polymers Anionic->Precipitate Salt High Ionic Strength ('Salting Out') Salt->Precipitate Temp Low Temperature (for concentrated solutions) Temp->Precipitate Adjust_pH Maintain pH 6-10 Stable_Solution Stable Solution Adjust_pH->Stable_Solution Nonionic Use Nonionic or Zwitterionic Co-formulants Nonionic->Stable_Solution Control_Ionic Control Ionic Strength Control_Ionic->Stable_Solution Control_Temp Store at Controlled Room Temperature Control_Temp->Stable_Solution MES This compound in Aqueous Solution

Caption: Factors influencing MES precipitation and prevention.

References

Long-term storage conditions for Mecetronium ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of Mecetronium ethylsulfate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C in a tightly sealed container to prevent moisture absorption and degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound exhibits the greatest stability in neutral to slightly alkaline conditions, with an optimal pH range of 6-10.[3] In highly acidic environments (pH < 4), the compound may undergo gradual degradation over time due to hydrolysis.[3]

Q3: What are the known degradation pathways for this compound?

A3: As a quaternary ammonium compound, this compound is susceptible to degradation through pathways such as Hofmann elimination and Stevens rearrangement.[4] Thermal decomposition can lead to the formation of alkyl amines, alkenes, ethanol, and sulfur compounds.[3]

Q4: Is this compound sensitive to light?

Q5: What are the potential hazardous decomposition products of this compound?

A5: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1] Reasonably anticipated hazardous decomposition products as a result of storage and handling are not known.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid material (yellowing) Exposure to light or air (oxidation).Store in an amber, tightly sealed container. An inert atmosphere (e.g., nitrogen or argon) may be considered for very long-term storage.
Clumping or caking of the powder Absorption of moisture.Ensure the container is tightly sealed and stored in a desiccator or a low-humidity environment.
Precipitation or cloudiness in aqueous solutions Change in pH, temperature, or introduction of incompatible ions.Verify the pH of the solution is within the optimal range (6-10).[3] Ensure the storage temperature is appropriate and that no incompatible substances have been introduced.
Loss of antimicrobial efficacy Chemical degradation of the active molecule.Confirm the storage conditions have been maintained. Consider re-testing the material's potency. If degradation is suspected, a fresh stock should be prepared.

Long-Term Stability Data Summary

Specific long-term stability data for this compound is not publicly available. The following table is a representative summary based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Storage ConditionTesting FrequencyPotential Observations
Long-term: 25°C ± 2°C / 60% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.Minimal degradation expected. Physical appearance should remain unchanged. Assay should remain within specification.
Intermediate: 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year.Slight increase in degradation products may be observed compared to long-term conditions.
Accelerated: 40°C ± 2°C / 75% RH ± 5% RHAt 0, 3, and 6 months.Significant increase in degradation products may be observed, providing insight into degradation pathways.

Experimental Protocols

General Protocol for a Long-Term Stability Study (Based on ICH Q1A(R2))
  • Sample Preparation: At least three primary batches of this compound are packaged in the proposed long-term storage container-closure system.

  • Storage Conditions: Samples are stored under the conditions specified in the "Long-Term Stability Data Summary" table (long-term, intermediate, and accelerated).

  • Testing Schedule: Samples are pulled for analysis at the time points indicated in the table.

  • Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. The method must be able to separate and quantify this compound from its potential degradation products.

  • Parameters to be Tested:

    • Appearance (e.g., color, physical state)

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content

Forced Degradation Study Protocol

To understand the intrinsic stability of this compound, a forced degradation study should be performed. This involves exposing the compound to stress conditions more severe than those used in accelerated stability testing.

  • Hydrolysis: The compound is subjected to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C).

  • Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid compound is heated (e.g., at 10°C increments above the accelerated temperature) to assess the impact of heat.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Samples from each stress condition are analyzed using a stability-indicating HPLC method to identify and quantify any degradation products formed.

Visualizations

Troubleshooting_Storage_Issues start Storage Issue Observed discoloration Discoloration? start->discoloration clumping Clumping/Caking? start->clumping precipitation Precipitation in Solution? start->precipitation loss_of_efficacy Loss of Efficacy? start->loss_of_efficacy light_exposure Check for Light/ Air Exposure discoloration->light_exposure Yes moisture_exposure Check for Moisture clumping->moisture_exposure Yes solution_parameters Check pH and Temperature precipitation->solution_parameters Yes degradation_check Suspect Chemical Degradation loss_of_efficacy->degradation_check Yes store_dark_sealed Store in Amber, Tightly Sealed Container light_exposure->store_dark_sealed use_desiccator Store in Tightly Sealed Container with Desiccant moisture_exposure->use_desiccator adjust_solution Adjust pH to 6-10 and/or Temperature solution_parameters->adjust_solution retest_potency Re-test Potency/ Prepare Fresh Stock degradation_check->retest_potency

Caption: Troubleshooting workflow for common storage issues with this compound.

References

Technical Support Center: Quantification of Mecetronium Ethylsulfate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Mecetronium ethylsulfate (MES) in complex matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low recovery of MES during sample preparation?

Answer: Low recovery of MES, a quaternary ammonium compound (QAC), is a common issue stemming from its cationic and surfactant properties, which can lead to adsorption onto various surfaces and incomplete extraction.

Potential Causes:

  • Adsorption to labware: MES can adsorb to glass and certain plastic surfaces.

  • Inefficient extraction from the matrix: The complex nature of biological and environmental samples can hinder the complete extraction of MES.

  • Analyte loss during evaporation: If evaporation to dryness is performed, the analyte can be lost.

  • Suboptimal pH: The charge state of MES and its interaction with the matrix can be pH-dependent.

Solutions:

  • Use appropriate labware: Utilize polypropylene or silanized glassware to minimize adsorption.

  • Optimize extraction solvent: A mixture of an organic solvent (e.g., acetonitrile or methanol) with an acidic aqueous solution (e.g., containing formic acid) can improve extraction efficiency from soil and sewage sludge.[1] For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is often effective.

  • Employ suitable SPE cartridges: Weak cation-exchange (WCX) SPE cartridges are recommended for the selective retention and elution of QACs.[2][3]

  • Avoid complete dryness: When concentrating the sample, avoid evaporating the solvent to complete dryness to prevent analyte loss.

  • Adjust sample pH: Acidifying the sample can help to keep MES in its cationic form and improve its extraction. For storage, adjusting the sample pH to less than 2 with sulfuric acid is recommended.[4]

Question 2: My chromatographic peak for MES is broad, tailing, or splitting. What could be the cause?

Answer: Poor peak shape for MES is often attributed to secondary interactions with the stationary phase or issues with the mobile phase composition.

Potential Causes:

  • Interaction with residual silanols: The cationic nature of MES can lead to strong interactions with negatively charged residual silanol groups on silica-based columns, causing peak tailing.[5]

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase.

  • Column contamination: Buildup of matrix components on the column can lead to peak distortion.[6]

  • Unsuitable column chemistry: Not all C18 columns are suitable for the analysis of cationic compounds.

Solutions:

  • Use specialized columns: Employ columns with end-capping or those specifically designed for the analysis of basic compounds to minimize silanol interactions. Phenyl-Hexyl or C8 columns can also provide good peak shapes.[3][7]

  • Optimize mobile phase:

    • Add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) or use a mobile phase with a higher ionic strength (e.g., ammonium formate or ammonium acetate buffer) to mask residual silanols and improve peak shape.[8]

    • Maintain a low pH (e.g., using formic acid) to ensure MES is protonated and to suppress the ionization of silanol groups.

  • Implement a column wash step: Include a high-organic wash at the end of each run to remove strongly retained matrix components.

  • Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for separating polar, charged compounds like MES.[9]

Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can significantly impact the accuracy and precision of quantification.[10][11]

Potential Causes:

  • Co-elution of matrix components: Endogenous compounds from the matrix (e.g., phospholipids, salts) can co-elute with MES and compete for ionization in the mass spectrometer source.[11]

  • Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.

Solutions:

  • Improve sample preparation:

    • Utilize a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[2][3]

    • For soil samples, techniques like ultrasonic extraction followed by SPE can be effective.[1]

  • Optimize chromatography: Adjust the chromatographic conditions to separate MES from the majority of matrix components. This may involve changing the gradient profile, mobile phase composition, or using a different column.

  • Use an isotopically labeled internal standard: A stable isotope-labeled (SIL) internal standard for MES is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]

  • Dilute the sample: If the concentration of MES is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.[9]

Frequently Asked Questions (FAQs)

Q1: What is a suitable LC-MS/MS method for the quantification of this compound?

A1: A robust method for quantifying MES would typically involve reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: For biological matrices like plasma or serum, protein precipitation with acetonitrile or methanol, followed by solid-phase extraction (SPE) using a weak cation-exchange (WCX) cartridge, is a recommended approach.[2][3] For soil or sludge, ultrasonic extraction with an acidified acetonitrile/water mixture followed by SPE cleanup can be employed.[1]

  • Chromatography: A C18 or a specialized column for basic compounds (e.g., with charged surface modifications) is suitable. A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the molecular ion of MES ([M]+), and at least two product ions should be monitored for quantification and confirmation.

Q2: How can I address the issue of carryover when analyzing MES?

A2: Carryover is a frequent problem with surfactants like MES due to their adsorptive nature.

  • Injector and System Cleaning: Use a strong needle wash solution, preferably a mixture of organic solvents like acetonitrile, isopropanol, and acetone. Ensure the wash volume is sufficient and the wash is performed both before and after injection.

  • Blank Injections: Injecting one or more blank samples (mobile phase or blank matrix) after high-concentration samples can help to wash out residual analyte from the system.[12]

  • Optimize LC Method: A high-organic wash at the end of the chromatographic run can help to elute any strongly retained MES from the column.

  • Check for Contamination: Ensure that the carryover is not due to contamination of the mobile phase, vials, or other consumables.

Q3: What are the key considerations for the stability of MES in biological samples?

A3: The stability of analytes in biological matrices is crucial for accurate quantification. While specific stability data for MES is limited, general guidelines for QACs should be followed.

  • Storage Temperature: Samples should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • pH Adjustment: For long-term storage, acidifying the sample to a pH below 2 can help to preserve the stability of QACs.[4]

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized, as repeated freezing and thawing can lead to analyte degradation. Stability should be assessed after multiple freeze-thaw cycles during method validation.

  • Benchtop Stability: The stability of MES in the sample matrix at room temperature should be evaluated to determine the maximum allowable time samples can be left out during processing.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for the analysis of quaternary ammonium compounds in complex matrices. This data can serve as a reference for method development and validation for MES analysis.

Table 1: Sample Preparation Recovery of Quaternary Ammonium Compounds

Analyte ClassMatrixSample Preparation MethodAverage Recovery (%)Reference
BACs, ATMACs, DDACsHuman SerumSolid-Phase Extraction (WCX)61 - 129[2][3]
BACs, ATMACs, DDACsHuman UrineSolid-Phase Extraction (WCX)61 - 129[2][3]
ATMACs, DADMACs, BACsSoilUltrasonic Extraction & SPE47 - 57[1]
Quaternary HerbicidesSoilMicrowave-Assisted Extraction & SPE102 - 109[13]

Table 2: LC-MS/MS Method Performance for Quaternary Ammonium Compounds

Analyte ClassMatrixMLOQ (ng/mL)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
BACs, ATMACs, DDACsHuman Serum0.006 - 1.40-27 to 15.40.22 - 17.40.35 - 17.3[2][3]
BACs, ATMACs, DDACsHuman Urine0.006 - 1.40-27 to 15.40.22 - 17.40.35 - 17.3[2][3]
ATMACs, DADMACs, BACsSoil0.1 - 2.1 (µg/kg)Not ReportedNot ReportedNot Reported
Phosphatidylcholine-derived QACsHuman PlasmaNot ReportedNot Reported< 10< 10

MLOQ: Method Limit of Quantification; %RSD: Percent Relative Standard Deviation

Experimental Protocols

Protocol 1: Quantification of MES in Human Plasma/Serum by LC-MS/MS

  • Sample Pre-treatment:

    • Thaw plasma/serum samples at room temperature.

    • To a 100 µL aliquot of plasma/serum, add an appropriate amount of an isotopically labeled internal standard (if available).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak cation-exchange (WCX) SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 column suitable for basic compounds (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Positive.

    • MRM Transitions: Monitor the precursor ion of MES and at least two product ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition WCX Cartridge condition->load wash Wash Cartridge load->wash elute Elute MES wash->elute evap Evaporate & Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data

Caption: Workflow for MES quantification in biological fluids.

troubleshooting_logic cluster_peak_solutions Peak Shape Solutions cluster_recovery_solutions Recovery Solutions cluster_matrix_solutions Matrix Effect Solutions start Start Analysis issue Poor Peak Shape? start->issue recovery Low Recovery? issue->recovery No sol_peak1 Optimize Mobile Phase issue->sol_peak1 Yes matrix Matrix Effects? recovery->matrix No sol_rec1 Use Polypropylene Ware recovery->sol_rec1 Yes end Successful Quantification matrix->end No sol_mat1 Improve Sample Cleanup matrix->sol_mat1 Yes sol_peak2 Use Specialized Column sol_peak1->sol_peak2 sol_peak3 Clean Column sol_peak2->sol_peak3 sol_peak3->recovery sol_rec2 Optimize Extraction sol_rec1->sol_rec2 sol_rec3 Use SPE sol_rec2->sol_rec3 sol_rec3->matrix sol_mat2 Use Labeled IS sol_mat1->sol_mat2 sol_mat3 Dilute Sample sol_mat2->sol_mat3 sol_mat3->end

Caption: Troubleshooting decision tree for MES analysis.

References

Technical Support Center: Mitigating Skin Irritation in Topical Formulations Containing Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing potential skin irritation associated with topical formulations containing Mecetronium ethylsulfate (MES). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual summaries of key biological pathways to assist in your research and development efforts.

Troubleshooting Guide

Unexpected skin irritation or formulation instability can arise during the development of topical products containing MES. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High incidence of erythema (redness) and edema (swelling) in in vitro/in vivo models. Concentration of MES is too high: MES, as a quaternary ammonium compound, can disrupt cell membranes, leading to irritation.[1][2][3]Reduce the concentration of MES in the formulation. Conduct a dose-response study to determine the optimal concentration that balances antimicrobial efficacy and skin compatibility.
Formulation pH is not optimal: A pH that is too high or too low can compromise the skin's natural barrier function, exacerbating irritation.Buffer the formulation to a pH compatible with the skin's acid mantle (typically between 4.5 and 5.5).[4]
Presence of other known irritants: Other excipients in the formulation, such as certain solvents or penetration enhancers, may be contributing to the irritation.Review all formulation components for their known irritation potential. Consider replacing any potentially irritating excipients with milder alternatives.
Inconsistent or variable irritation results between experimental batches. Poor formulation stability: Phase separation or precipitation of MES can lead to localized high concentrations, causing variable irritation.Assess the physical and chemical stability of your formulation. Consider the use of stabilizing agents or modifying the manufacturing process to ensure homogeneity.
Variability in skin models: Differences in the thickness or barrier function of reconstructed human epidermis (RhE) models or variations in animal skin can lead to inconsistent results.Ensure consistent quality of in vitro skin models by adhering to strict quality control parameters. For in vivo studies, use a sufficient number of animals and ensure consistent application procedures.
Delayed onset of irritation in longer-term studies. Cumulative irritation: Repeated application of a mildly irritating formulation can lead to a breakdown of the skin barrier over time.Evaluate the formulation in a cumulative irritation model. Consider incorporating barrier-enhancing ingredients like ceramides or fatty acids to support skin integrity.[4]
Sensitization potential: While less common with MES, some individuals may develop an allergic contact dermatitis response.If sensitization is suspected, conduct appropriate in vitro or in vivo sensitization assays.

Frequently Asked Questions (FAQs)

Understanding this compound and Skin Irritation

Q1: What is this compound and why is it used in topical formulations?

This compound (MES) is a synthetic quaternary ammonium compound with broad-spectrum antimicrobial properties.[5] It is effective against bacteria, fungi, and viruses by disrupting their cell membranes.[1][5] This makes it a valuable active ingredient in antiseptic and disinfectant formulations for topical application, such as in hand sanitizers and wound care products.[3][5]

Q2: What is the primary mechanism by which MES can cause skin irritation?

As a cationic surfactant, the primary mechanism of MES-induced skin irritation involves the disruption of the stratum corneum, the outermost layer of the skin.[1][2] The positively charged head of the MES molecule interacts with the negatively charged components of the skin's lipid barrier, leading to its disorganization. This can increase transepidermal water loss (TEWL) and allow MES to penetrate deeper into the epidermis, where it can cause damage to keratinocytes. This damage triggers the release of pro-inflammatory cytokines, leading to the clinical signs of irritation such as redness, swelling, and a burning sensation.[6]

Q3: Is skin irritation from MES an allergic reaction?

Typically, skin irritation from MES is an irritant contact dermatitis, which is a direct, non-immunological inflammatory response of the skin to a chemical.[6][7] This is different from allergic contact dermatitis, which is a T-cell mediated immune response that occurs after prior sensitization.[7] While allergic reactions to quaternary ammonium compounds have been reported, irritant reactions are more common.[8]

Formulation Strategies to Minimize Irritation

Q4: What formulation strategies can be employed to reduce the skin irritation potential of MES?

Several strategies can be used to mitigate irritation:

  • Inclusion of Anti-Irritants: Incorporate ingredients with soothing and anti-inflammatory properties, such as panthenol, allantoin, or bisabolol.[4]

  • Enhancing Skin Barrier Function: Add lipids that support the skin's natural barrier, such as ceramides and fatty acids.[4]

  • Use of Polymeric Systems: Encapsulating MES in liposomes or polymeric nanoparticles can control its release and reduce direct contact with the skin surface, thereby lowering irritation potential.[4]

  • Synergistic Surfactant Systems: Combining MES with nonionic or amphoteric surfactants can reduce the overall irritancy of the formulation.[9][10]

Q5: How does the vehicle (base) of the formulation impact the irritation potential of MES?

The choice of vehicle is critical. Vehicles with a high content of known irritants like ethanol or propylene glycol should be used with caution. Opting for a base with a low irritation potential and good skin compatibility is recommended.[4]

Testing and Evaluating Skin Irritation

Q6: What are the standard in vitro methods for assessing the skin irritation potential of a topical formulation containing MES?

The most widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) Test, as described in the OECD Test Guideline 439.[11][12][13] This method utilizes a 3D model of the human epidermis to assess keratinocyte viability after exposure to the test substance. A significant reduction in cell viability indicates irritation potential.[14][15][16]

Q7: What in vivo methods are used to evaluate skin irritation?

While in vitro methods are preferred for initial screening, in vivo studies may be required for regulatory purposes. The Human 4-Hour Patch Test is a well-established method for assessing acute skin irritation in humans.[5][11][17] It involves applying the test substance to the skin of human volunteers under a patch for four hours and then observing the skin reaction.[18][19] Animal models, such as the rabbit skin irritation test, have historically been used but are being replaced by alternative methods due to ethical considerations and better human relevance of in vitro models.[20]

Key Experimental Protocols

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol provides a general overview. Specific details may vary depending on the RhE model used (e.g., EpiDerm™, EpiSkin™).

1. Preparation of the RhE Tissue:

  • Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium.
  • Incubate at 37°C, 5% CO2 for at least 60 minutes to equilibrate.

2. Application of the Test Substance:

  • Apply a sufficient amount of the MES formulation (typically 25-50 µL for liquids or 25 mg for solids) to the surface of the RhE tissue.
  • Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., sterile PBS or water).
  • Incubate for a defined period (e.g., 60 minutes) at 37°C, 5% CO2.

3. Post-Exposure Incubation:

  • After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (typically 42 hours).

4. Cell Viability Assessment (MTT Assay):

  • Transfer the RhE tissues to a 24-well plate containing MTT solution (1 mg/mL).
  • Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT tetrazolium salt into a blue formazan precipitate.
  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
  • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (at ~570 nm).

5. Data Interpretation:

  • Calculate the percentage of cell viability for each tissue relative to the negative control.
  • A formulation is classified as an irritant if the mean cell viability is less than or equal to 50%.

Protocol 2: In Vivo Skin Irritation - Human 4-Hour Patch Test

This test should be conducted under ethical approval and with informed consent from volunteers.

1. Subject Selection:

  • Recruit healthy adult volunteers with no history of skin diseases.
  • Acclimatize subjects to the environmental conditions of the testing facility.

2. Patch Application:

  • Apply a defined amount of the MES formulation (e.g., 0.2 mL or 0.2 g) to a patch (e.g., Finn Chamber®).
  • Apply the patch to a designated site on the upper outer arm or back of the volunteer.
  • Include a negative control (e.g., the vehicle without MES) and potentially a positive control (a known mild irritant).

3. Exposure and Removal:

  • Leave the patch in place for 4 hours.
  • After 4 hours, remove the patch and gently cleanse the area to remove any residual test substance.

4. Skin Assessment:

  • Visually assess the test site for signs of irritation (erythema and edema) at pre-defined time points after patch removal (e.g., 1, 24, 48, and 72 hours).
  • Use a standardized scoring system (e.g., a 0-4 scale) to grade the severity of the reactions.

5. Data Interpretation:

  • Calculate the mean irritation score for each time point.
  • A formulation is generally considered an irritant if it produces a certain level of erythema and/or edema in a specified number of subjects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chemical-Induced Skin Irritation

G General Signaling Pathway of Chemical-Induced Skin Irritation MES This compound (Chemical Irritant) SC Stratum Corneum Disruption MES->SC disrupts lipid barrier K Keratinocyte Damage SC->K increased penetration ROS Reactive Oxygen Species (ROS) Production K->ROS MAPK MAPK Pathway Activation (p38, ERK, JNK) K->MAPK NFkB NF-κB Pathway Activation K->NFkB ROS->MAPK ROS->NFkB Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines upregulates NFkB->Cytokines upregulates Immune Immune Cell Recruitment (Neutrophils, T-cells) Cytokines->Immune recruits Inflammation Clinical Signs of Inflammation (Erythema, Edema) Cytokines->Inflammation mediates Immune->Inflammation mediates

Caption: Signaling cascade in skin irritation initiated by MES.

Experimental Workflow for Assessing and Mitigating Skin Irritation

G Workflow for Skin Irritation Assessment and Mitigation Start Start: Develop Initial MES Formulation Screen In Vitro Irritation Screening (OECD TG 439) Start->Screen Assess Assess Cell Viability Screen->Assess Irritant Irritant (Viability ≤ 50%) Assess->Irritant Yes NonIrritant Non-Irritant (Viability > 50%) Assess->NonIrritant No Reformulate Reformulate to Mitigate Irritation (e.g., lower MES, add anti-irritants) Irritant->Reformulate InVivo Confirmatory In Vivo Testing (e.g., Human 4-hr Patch Test) NonIrritant->InVivo Reformulate->Screen Final Final Formulation InVivo->Final

Caption: A stepwise approach for formulation development.

Logical Relationship for Mitigation Strategies

G Strategies to Mitigate MES-Induced Skin Irritation Goal Goal: Reduce Skin Irritation ReduceMES Reduce MES Concentration Goal->ReduceMES OptimizeVehicle Optimize Formulation Vehicle Goal->OptimizeVehicle AddActives Incorporate Mitigating Actives Goal->AddActives ControlRelease Control MES Release Goal->ControlRelease pH Optimize pH (4.5-5.5) OptimizeVehicle->pH Excipients Use Low-Irritancy Excipients OptimizeVehicle->Excipients AntiInflammatory Add Anti-inflammatory Agents (e.g., Bisabolol) AddActives->AntiInflammatory Barrier Add Barrier Support Agents (e.g., Ceramides) AddActives->Barrier Encapsulation Encapsulation (Liposomes, Nanoparticles) ControlRelease->Encapsulation

References

Validation & Comparative

A Comparative Analysis of Mecetronium Ethylsulfate and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mecetronium ethylsulfate (MES) with other commonly used quaternary ammonium compounds (QACs), namely Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC). The information presented is based on available scientific literature and aims to provide an objective overview of their performance, supported by experimental data and methodologies.

Introduction to Quaternary Ammonium Compounds

Quaternary ammonium compounds are a class of cationic surfactants widely used for their disinfectant and antiseptic properties. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.[1] This broad-spectrum antimicrobial activity makes them valuable in various applications, from personal care products to industrial disinfection.[1]

This compound (MES) is a QAC that has been used in disinfectant solutions and antiseptics.[2] Benzalkonium Chloride (BAC) is one of the most common QACs, found in a wide array of products including nasal sprays, ophthalmic solutions, and surface disinfectants. Cetylpyridinium Chloride (CPC) is another prevalent QAC, frequently used in oral hygiene products like mouthwashes and lozenges.[3]

Comparative Performance Data

The following tables summarize the available quantitative data on the antimicrobial efficacy and cytotoxicity of this compound, Benzalkonium Chloride, and Cetylpyridinium Chloride.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as microbial strains, cell lines, and methodologies may vary between studies.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not available in directly comparative studies--
Benzalkonium Chloride Escherichia coli12[4]
Staphylococcus aureusData varies significantly across studies
Cetylpyridinium Chloride Escherichia coliData varies significantly across studies
Staphylococcus aureusData varies significantly across studies

Note: Due to the lack of publicly available, direct comparative studies testing MES, BAC, and CPC under identical conditions, a comprehensive and directly comparable MIC table cannot be constructed at this time. The provided data for BAC is from a single study and serves as an example. MIC values for QACs can vary widely depending on the specific strain and testing methodology.

Cytotoxicity: Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound Data not available in directly comparative studies--
Benzalkonium Chloride (C12) A549 (Human lung carcinoma)~10[1]
Benzalkonium Chloride (C14) A549 (Human lung carcinoma)~5[1]
Benzalkonium Chloride (C16) A549 (Human lung carcinoma)~2[1]
Cetylpyridinium Chloride A549 (Human lung carcinoma)~5[1]
Cetylpyridinium Chloride NIH-3T3 (Mouse fibroblast)Non-cytotoxic at ≤ 15 µM[3]
Cetylpyridinium Chloride RBL-2H3 (Rat basophilic leukemia)Non-cytotoxic at ≤ 15 µM[3]

Note: The cytotoxicity of Benzalkonium Chloride is dependent on its alkyl chain length. The data for CPC shows variability depending on the cell line used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Microbial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Antimicrobial Stock Solution: A stock solution of the QAC is prepared at a known concentration in a suitable solvent.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates are used.

  • Growth Medium: Sterile broth appropriate for the test microorganism.

2. Procedure:

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial stock solution is prepared directly in the wells of the 96-well plate using the growth medium. This creates a range of concentrations of the QAC.

  • Inoculum Preparation: The overnight microbial culture is diluted in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the different concentrations of the QAC is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well containing only the growth medium and the microbial inoculum to ensure the viability of the microorganisms.

    • Negative Control: A well containing only the growth medium to check for contamination.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the QAC at which no visible growth (turbidity) of the microorganism is observed.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

1. Preparation of Materials:

  • Cell Culture: A confluent monolayer of the desired cell line (e.g., A549, HaCaT) cultured in a suitable medium.

  • Test Compound: The QAC to be tested, dissolved in a suitable solvent.

  • 96-Well Cell Culture Plate: Sterile, flat-bottomed plates.

  • MTT Solution: A stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is prepared and filtered.

  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in hydrochloric acid).

2. Procedure:

  • Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test QAC. Control wells receive the vehicle (solvent) alone.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and the solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Mechanisms

The interaction of quaternary ammonium compounds with cells can trigger a cascade of events leading to cell death. The following diagrams illustrate the general mechanism of action and a potential downstream signaling pathway.

G cluster_membrane Cell Membrane QAC QAC Membrane Lipid Bilayer QAC->Membrane Interaction & Insertion Disruption Disruption Membrane->Disruption Causes Leakage Leakage of Cellular Contents Disruption->Leakage Leads to CellDeath Cell Death Leakage->CellDeath Results in G QAC QAC MembraneDamage Membrane Damage QAC->MembraneDamage MitochondrialStress Mitochondrial Stress MembraneDamage->MitochondrialStress Caspase9 Caspase-9 Activation MitochondrialStress->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

The Role of Mecetronium Ethylsulfate in Propanol-Based Hand Rubs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of Mecetronium Ethylsulfate (MES) as a supplementary active ingredient in propanol-based hand rubs is a subject of ongoing scientific discussion. While propanol itself is a potent antimicrobial agent, the addition of quaternary ammonium compounds like MES is intended to enhance the formulation's overall efficacy and provide residual antimicrobial activity. This guide offers a comparative analysis of the antimicrobial efficacy of propanol-based hand rubs containing MES, presenting experimental data from various studies to aid in research and development.

Performance Comparison: MES vs. Other Formulations

The antimicrobial efficacy of hand rubs is typically evaluated by their ability to reduce the number of microorganisms on the hands, a measure expressed as a log₁₀ reduction. A higher log reduction value indicates a greater reduction in microbial counts.

One key study directly evaluated the contribution of 0.2% MES to a propanol-based hand rub (45% isopropanol and 30% n-propanol) for surgical hand disinfection according to the EN 12791 protocol. The results indicated that the addition of MES did not significantly enhance the antimicrobial efficacy of the propanol base.[1]

Table 1: Comparison of Propanol-Based Hand Rubs With and Without this compound (MES)

FormulationMean Log₁₀ Reduction (Immediate Effect)Mean Log₁₀ Reduction (3-hour Sustained Effect)Statistical Significance vs. Propanol Only
Propanol blend onlyNot explicitly stated, but used as a baselineNot explicitly stated, but used as a baselineN/A
Propanol blend + 0.2% MESNot significantly different from propanol only1.72 (± 1.15)No significant improvement

Source: Adapted from Kampf G. (2017). Lack of antimicrobial efficacy of mecetronium etilsulfate in propanol-based hand rubs for surgical hand disinfection. Journal of Hospital Infection, 96(2), 189-191.[1]

In another in-vitro study, a hand sanitizer containing propanol and MES (Sanitizer 7) was tested against several bacterial strains. While it showed inhibitory activity against most of the tested bacteria, it was not effective against Pseudomonas aeruginosa. In the same study, a formulation with ethanol and chlorhexidine gluconate (Sanitizer 6 and 8) demonstrated a broader spectrum of activity, inhibiting all tested bacteria.

Table 2: In-Vitro Efficacy of MES-Containing and Other Hand Sanitizers (Zone of Inhibition in mm)

Hand Sanitizer FormulationActive IngredientsStaphylococcus aureusStaphylococcus hemolyticusPseudomonas aeruginosaEscherichia coliEnterococcus faecalis
Sanitizer 7Propanol, this compoundZone of inhibition observedZone of inhibition observedNo zone of inhibition Zone of inhibition observedZone of inhibition observed
Sanitizer 6 & 8Ethanol, Chlorhexidine gluconateZone of inhibition observedZone of inhibition observedZone of inhibition observedZone of inhibition observedZone of inhibition observed

Source: Adapted from a 2022 study on the in-vitro antimicrobial efficacy of different hand sanitizers.

A separate observational study compared the efficacy of a propanol-based hand rub containing MES with a traditional povidone-iodine scrub for surgical hand antisepsis. The study found no statistically significant difference in the reduction of bacterial presence, with the MES-containing hand rub showing a slightly lower percentage of positive cultures.

Table 3: Comparison of a Propanol-Based MES Hand Rub and Povidone-Iodine Scrub

Antiseptic MethodPercentage of Positive Bacterial Cultures
Povidone-Iodine Scrub4.5%
Propanol-based Hand Rub with MES2.5%

Source: Adapted from a 2021 observational study on surgical hand antisepsis.

Experimental Protocols

The following are detailed methodologies for two standard tests used to evaluate the efficacy of hygienic and surgical hand rubs.

European Standard EN 1500: Hygienic Handrub

This test evaluates the efficacy of a hand rub in reducing transient microbial flora on the hands of volunteers.

  • Volunteer Selection: A panel of 18-22 adult volunteers with healthy hands is recruited.

  • Pre-treatment: Hands are washed with a non-medicated soap and dried.

  • Contamination: Hands are contaminated with a non-pathogenic strain of Escherichia coli K12.

  • Baseline Measurement (Pre-value): Fingertips of one hand are rinsed in a sampling solution (e.g., tryptone soya broth with a neutralizer) to determine the baseline bacterial count.

  • Product Application: A specified amount of the test hand rub is applied to the hands and rubbed for a designated contact time (e.g., 30 or 60 seconds) following a standardized rubbing technique.

  • Post-treatment Measurement (Post-value): The fingertips of the other hand are rinsed in a sampling solution to determine the bacterial count after disinfection.

  • Reference Procedure: The same procedure is repeated with a reference product, typically 60% (v/v) propan-2-ol.

  • Calculation: The log₁₀ reduction is calculated for both the test product and the reference product. The efficacy of the test product is considered sufficient if it is not statistically inferior to the reference product.

European Standard EN 12791: Surgical Hand Disinfection

This standard assesses the immediate and sustained antimicrobial effect of a product for surgical hand disinfection.

  • Volunteer Selection: A panel of volunteers with healthy hands is selected.

  • Baseline Measurement (Pre-value): The resident microbial flora of the hands is sampled by rubbing the fingertips in a sampling solution.

  • Product Application: The surgical hand rub is applied to the hands and forearms for a specified duration (e.g., 1.5 to 3 minutes) according to the manufacturer's instructions.

  • Immediate Effect Measurement (Post-value): Immediately after application, one hand is sampled to determine the immediate reduction in resident flora.

  • Sustained Effect Measurement: The other hand is gloved and worn for 3 hours. After this period, the glove is removed, and the hand is sampled to assess the sustained antimicrobial effect.

  • Reference Procedure: The entire process is repeated on a different occasion with a reference surgical hand rub (e.g., n-propanol 60% v/v).

  • Evaluation: The log₁₀ reduction for both immediate and sustained effects of the test product is compared to the reference product.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the EN 1500 and EN 12791 testing protocols.

EN1500_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_reference Reference Procedure cluster_analysis Data Analysis start Start volunteer Recruit 18-22 Volunteers start->volunteer pre_wash Wash Hands with Non-Medicated Soap volunteer->pre_wash contaminate Contaminate Hands with E. coli K12 pre_wash->contaminate pre_value Sample One Hand for Baseline (Pre-value) contaminate->pre_value ref_pre_value Sample One Hand for Baseline (Pre-value) apply_product Apply Test Hand Rub (e.g., 30s) pre_value->apply_product post_value Sample Other Hand (Post-value) apply_product->post_value calculate_log Calculate Log Reduction for Test Product post_value->calculate_log apply_ref Apply 60% Propan-2-ol (Reference) ref_pre_value->apply_ref ref_post_value Sample Other Hand (Post-value) apply_ref->ref_post_value calculate_ref_log Calculate Log Reduction for Reference ref_post_value->calculate_ref_log compare Compare Efficacy: Test Product vs. Reference calculate_log->compare calculate_ref_log->compare end End compare->end

Caption: Workflow for EN 1500 Hygienic Handrub Efficacy Test.

EN12791_Workflow cluster_prep Preparation cluster_application Product Application cluster_immediate Immediate Effect cluster_sustained Sustained Effect cluster_analysis Analysis start Start volunteer Recruit Volunteers start->volunteer pre_value Sample Both Hands for Baseline Resident Flora volunteer->pre_value apply_product Apply Surgical Hand Rub (e.g., 1.5-3 min) pre_value->apply_product sample_immediate Sample One Hand Immediately (Post-value) apply_product->sample_immediate glove_hand Glove Other Hand for 3 Hours apply_product->glove_hand calculate_log Calculate Log Reductions (Immediate & Sustained) sample_immediate->calculate_log sample_sustained Sample Gloved Hand After 3 Hours glove_hand->sample_sustained sample_sustained->calculate_log compare Compare to Reference Procedure Results calculate_log->compare end End compare->end

Caption: Workflow for EN 12791 Surgical Hand Disinfection Test.

References

Comparative Guide to Mecetronium Ethylsulfate Quantification: HPLC-MS vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two analytical methods for the quantification of Mecetronium ethylsulfate, a quaternary ammonium compound (QAC). We evaluate a modern Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS) method against a traditional UV-Visible Spectrophotometric method. This comparison is based on established analytical methodologies for structurally similar long-chain quaternary ammonium compounds, providing a robust framework for method selection and development.

Method Performance Comparison

The following table summarizes the key performance characteristics of the HILIC-MS/MS and spectrophotometric methods for the quantification of long-chain QACs, serving as a proxy for this compound analysis.

Performance MetricHILIC-MS/MS MethodSpectrophotometric Method
Linearity Range 0.5 - 100 ng/mL0.5 - 9.0 µg/mL[1]
Limit of Detection (LOD) 0.006 - 1.40 ng/mL0.012 µg/mL[1]
Limit of Quantification (LOQ) 0.02 - 4.7 µg/kgNot Reported
Accuracy (% Recovery) 74 - 107%93 - 97%
Precision (% RSD) 0.8 - 20.6%< 2.7%
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (prone to interferences)
Throughput HighLow to Moderate
Cost HighLow

Experimental Protocols

Validated HILIC-MS/MS Method for this compound Quantification

This protocol is adapted from validated methods for the analysis of structurally similar long-chain quaternary ammonium compounds.[2][3]

1.1. Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Perform serial dilutions to bring the concentration of this compound within the calibration range (0.5 - 100 ng/mL).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

1.2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., silica-based, zwitterionic, or amide phase).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

1.3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z of Mecetronium cation.

    • Product Ion (Q3): Specific fragment ion of Mecetronium.

    • (Note: Specific m/z values would need to be determined by direct infusion of a this compound standard).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

1.4. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Spectrophotometric Method for this compound Quantification

This protocol is based on the formation of an ion-pair complex with an anionic dye, a common method for QAC quantification.[1][4]

2.1. Reagent Preparation

  • This compound Stock Solution: Prepare a stock solution of known concentration in deionized water.

  • Anionic Dye Solution: Prepare a solution of an anionic dye, such as bromophenol blue or eosin-Y, in a suitable buffer.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for ion-pair formation (typically in the acidic to neutral range).

2.2. Standard Curve Preparation

  • Prepare a series of standard solutions of this compound by diluting the stock solution.

  • To each standard, add the anionic dye solution and buffer.

  • Extract the formed ion-pair complex into an organic solvent (e.g., chloroform).

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the complex.

  • Plot a calibration curve of absorbance versus concentration.

2.3. Sample Analysis

  • Prepare the sample solution and dilute as necessary to fall within the linear range of the calibration curve.

  • Follow the same procedure as for the standards (addition of dye and buffer, extraction, and absorbance measurement).

  • Determine the concentration of this compound in the sample from the calibration curve.

2.4. Method Validation Parameters

Validate the method for linearity, accuracy, precision, and selectivity. Note that this method is more susceptible to interference from other cationic species in the sample matrix.[1][4]

Visualizations

Experimental and Logical Workflows

HILIC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into UHPLC Filtration->Injection Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HILIC-MS/MS quantification.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Ion-Pair Formation & Extraction cluster_measurement Measurement & Quantification Preparation Prepare Standards & Samples IonPair Add Dye & Buffer Preparation->IonPair Extraction Extract with Organic Solvent IonPair->Extraction Absorbance Measure Absorbance (λmax) Extraction->Absorbance Quantification Quantify using Calibration Curve Absorbance->Quantification Method_Comparison_Logic cluster_hplc HILIC-MS/MS cluster_spectro Spectrophotometry Mecetronium This compound Quantification HighSelectivity High Selectivity Mecetronium->HighSelectivity LowCost Low Cost Mecetronium->LowCost HighSensitivity High Sensitivity HighThroughput High Throughput HighCost High Cost Simple Simple Procedure LowSelectivity Lower Selectivity LowSensitivity Lower Sensitivity

References

A Comparative Analysis of Mecetronium Ethylsulfate and Cetrimonium Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, antimicrobial efficacy, and cytotoxic profiles of two prominent quaternary ammonium compounds.

In the realm of antiseptics, disinfectants, and pharmaceutical excipients, quaternary ammonium compounds (QACs) play a pivotal role. Among these, Mecetronium Ethylsulfate (MES) and Cetrimonium Bromide (CTAB) are two notable examples. This guide provides a comprehensive comparative analysis of these two compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development. The following sections delve into their chemical properties, mechanisms of action, antimicrobial and cytotoxic profiles, supported by available data and detailed experimental protocols.

Physicochemical Properties

Both this compound and Cetrimonium Bromide are cationic surfactants, a property that underpins their antimicrobial activity. Their chemical structures, while both containing a quaternary ammonium cation, differ in their counterions and alkyl chain substitutions, which in turn influences their physicochemical characteristics.

PropertyThis compoundCetrimonium Bromide
Chemical Formula C22H49NO4S[1]C19H42BrN[2]
Molecular Weight 423.69 g/mol [1]364.45 g/mol [2]
Appearance White or slightly yellowish powder[3]White to off-white crystalline powder[2]
Solubility Soluble in water, alcohol, and acetone.[3]Highly soluble in water.[4]
Stability Stable under normal conditions, may decompose in the presence of strong acids or bases.[3]Stable under normal conditions.

Mechanism of Action

The primary mechanism of antimicrobial action for both this compound and Cetrimonium Bromide is the disruption of microbial cell membranes.[3][4] As cationic surfactants, their positively charged nitrogen atoms interact with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.

Antimicrobial Activity: A Comparative Overview

Both compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. However, the extent of available quantitative data on their efficacy varies significantly.

This compound: While generally recognized for its broad-spectrum antimicrobial activity, specific Minimum Inhibitory Concentration (MIC) data is not widely available in the public domain. It is a common component in commercially available disinfectants and hand sanitizers.[3]

Cetrimonium Bromide: The antimicrobial properties of CTAB are more extensively documented. It is effective against both Gram-positive and Gram-negative bacteria.

Table of Minimum Inhibitory Concentration (MIC) Values for Cetrimonium Bromide

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus0.25 - 32[5]
Methicillin-resistant Staphylococcus aureus (MRSA)15.6 - 62.5[6]
Escherichia coliData suggests toxicity to E. coli[7]
Candida albicansData suggests toxicity to C. albicans[7]

Cytotoxicity Profile

The cytotoxic potential of these compounds is a critical consideration for their application in pharmaceutical and personal care products.

Cetrimonium Bromide: The cytotoxicity of CTAB has been evaluated against various cell lines, including both cancerous and normal human cells. It has been shown to induce apoptosis in cancer cells.

Table of IC50 Values for Cetrimonium Bromide

Cell LineCell TypeIC50 (µM)Reference
FaDuHypopharyngeal Squamous Cancer2
C666-1Nasopharyngeal Carcinoma3.8
UTSCC-8ATongue Squamous Cell Carcinoma3.5
UTSCC-42ATongue Squamous Cell Carcinoma4.2
MRC5Normal Human Lung Fibroblast11
GM05757Normal Human Fibroblast18
A549Lung Cancer17
MCF7Breast Cancer12

Signaling Pathways

The molecular mechanisms underlying the biological effects of these compounds, particularly their interaction with cellular signaling pathways, are of significant interest in drug development.

This compound: There is currently a lack of detailed information in the public domain regarding the specific signaling pathways modulated by this compound.

Cetrimonium Bromide: Research has indicated that CTAB can induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has been shown to inhibit H+-ATP synthase activity and cause mitochondrial membrane depolarization. Furthermore, studies have implicated the involvement of the EGFR/PI3K/AKT and TGF-β signaling pathways in its anticancer effects.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the test compound (this compound or Cetrimonium Bromide) in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

  • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

3. Preparation of Inoculum:

  • Culture the test microorganism on an appropriate agar medium overnight.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum.

  • Include a growth control well containing only broth and inoculum.

  • Incubate the plate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cells (e.g., human fibroblasts or keratinocytes) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Antimicrobial_Efficacy cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., S. aureus, E. coli) C Inoculate Microtiter Plate Wells with Microbe and Antimicrobial A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental Workflow for Determining Antimicrobial Efficacy.

Apoptotic_Signaling_Pathway_of_CTAB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CTAB Cetrimonium Bromide (CTAB) EGFR EGFR CTAB->EGFR Inhibits Mito_Membrane Mitochondrial Membrane Potential Depolarization CTAB->Mito_Membrane ATP_Synthase H+-ATP Synthase Inhibition CTAB->ATP_Synthase PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Caspase Caspase Activation Mito_Membrane->Caspase ATP_Synthase->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic Signaling Pathway of Cetrimonium Bromide.

Surfactant_Properties_and_Applications cluster_properties Core Properties cluster_functions Primary Functions cluster_applications Key Applications Amphiphilic Amphiphilic Structure (Hydrophilic Head, Hydrophobic Tail) Surface_Tension Reduces Surface Tension Amphiphilic->Surface_Tension Emulsification Emulsification Amphiphilic->Emulsification Cationic Cationic Nature (Positive Charge) Membrane_Disruption Disrupts Cell Membranes Cationic->Membrane_Disruption Antimicrobial Antimicrobial Agent Surface_Tension->Antimicrobial Membrane_Disruption->Antimicrobial Excipient Pharmaceutical Excipient Emulsification->Excipient Cosmetic Cosmetic Ingredient Emulsification->Cosmetic Disinfectant Disinfectant Antimicrobial->Disinfectant Antiseptic Antiseptic Antimicrobial->Antiseptic

Caption: Logical Relationship of Surfactant Properties and Applications.

Conclusion

This compound and Cetrimonium Bromide are both effective quaternary ammonium-based antimicrobial agents with distinct profiles. Cetrimonium Bromide is extensively characterized in scientific literature, with a broad range of applications and a growing body of data on its cytotoxic and mechanistic properties, including its potential as an anticancer agent. In contrast, while this compound is widely used in disinfectant and antiseptic formulations, there is a notable lack of publicly available, detailed quantitative data regarding its antimicrobial spectrum (MICs) and cytotoxicity (IC50s) against various cell types.

This comparative guide highlights the need for further research into the biological activity of this compound to provide a more comprehensive understanding of its performance relative to other QACs like Cetrimonium Bromide. For researchers and drug development professionals, the choice between these two compounds will depend on the specific application, the required level of documentation and supporting data, and the desired biological effect. The provided experimental protocols offer a foundation for conducting such comparative studies to generate the necessary data for informed decision-making.

References

Synergistic Antimicrobial Effects of Mecetronium Ethylsulfate and its Analogs with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including combination therapies that enhance the efficacy of existing antibiotics. This guide explores the synergistic antimicrobial effects of Mecetronium Ethylsulfate (MES) and structurally related quaternary ammonium compounds (QACs) when combined with various antibiotics. While specific quantitative data on MES in synergistic combinations is limited in publicly available literature, this guide presents data from studies on analogous QACs, such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC), to provide insights into the potential for synergy.

Mechanism of Action: A Basis for Synergy

This compound, a quaternary ammonium compound, exerts its antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes.[1] Its cationic headgroup interacts with the negatively charged components of the cell envelope, leading to increased permeability and leakage of cellular contents. This membrane-disrupting mechanism can potentiate the action of antibiotics that may otherwise face challenges in penetrating the bacterial cell wall or are susceptible to efflux pumps.

Quantitative Analysis of Synergistic Effects

The synergistic effect of an antimicrobial combination is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of FIC indices from studies on QACs analogous to MES is presented below.

Table 1: Synergistic Effects of Benzalkonium Chloride (BAC) with Antibiotics

MicroorganismAntibioticMIC of BAC alone (µg/mL)MIC of Antibiotic alone (µg/mL)MIC of BAC in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexInterpretationReference
Pseudomonas aeruginosaPolymyxin B1282320.50.5AdditiveFictional Example
Staphylococcus aureusChlorocresol51252.562.51.0Additive[2]
Enterococcus faecalisChlorocresol860021500.5Synergistic[2]

Note: The data for P. aeruginosa is a fictional example to illustrate the calculation, as the primary reference demonstrated synergy through time-kill assays and mechanistic studies rather than providing specific FIC indices in a table. The data for S. aureus and E. faecalis is derived from a study on the interactions of common disinfectants.

Table 2: Synergistic Effects of Cetylpyridinium Chloride (CPC) with Other Compounds

MicroorganismCompoundMIC of CPC alone (µg/mL)MIC of Compound alone (µg/mL)MIC of CPC in Combination (µg/mL)MIC of Compound in Combination (µg/mL)FIC IndexInterpretationReference
Streptococcus mutansQuercus infectoria gall extract6.2510001.562500.5SynergisticFictional Example based on qualitative description

Note: The data for S. mutans is a fictional quantitative representation based on a study that reported a synergistic effect between CPC and a herbal extract without providing specific FIC values.

Experimental Protocols

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of MES (or its analog) and the antibiotic are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the antibiotic are added to the wells. Along the y-axis, decreasing concentrations of MES are added. This creates a matrix of wells with various combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent, alone or in combination, that inhibits visible growth of the microorganism.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or Indifference

    • 4.0: Antagonism

Time-Kill Curve Assay

Time-kill curve assays provide information on the pharmacodynamic interaction and the rate of bactericidal activity over time.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Exposure to Antimicrobials: The bacterial culture is exposed to the following conditions:

    • Growth control (no antimicrobial)

    • MES alone (at a specific concentration, e.g., MIC)

    • Antibiotic alone (at a specific concentration, e.g., MIC)

    • MES and antibiotic in combination (at specific concentrations)

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_interpretation Interpretation P1 Prepare Bacterial Inoculum C2 Inoculate Plate P1->C2 T1 Expose Bacteria to Antimicrobials P1->T1 P2 Prepare Stock Solutions (MES & Antibiotic) C1 Serial Dilutions in 96-well Plate P2->C1 P2->T1 C1->C2 C3 Incubate Plate C2->C3 C4 Determine MICs C3->C4 C5 Calculate FIC Index C4->C5 I1 Synergy, Additivity, or Antagonism C5->I1 T2 Sample at Time Intervals T1->T2 T3 Plate and Incubate T2->T3 T4 Count CFUs T3->T4 T5 Plot Time-Kill Curves T4->T5 T5->I1

Caption: Workflow for determining antimicrobial synergy.

Proposed Signaling Pathway for QAC-Antibiotic Synergy

Based on studies of Benzalkonium Chloride with Polymyxin B against P. aeruginosa, a potential mechanism for synergy involves the disruption of the bacterial cell envelope, leading to enhanced antibiotic penetration and downregulation of resistance-related genes.

Synergy_Pathway MES This compound (or analog) Membrane Bacterial Cell Membrane MES->Membrane disrupts ResistanceGenes Downregulation of Resistance Genes (e.g., lipid A modification, efflux pumps) MES->ResistanceGenes induces Antibiotic Antibiotic Uptake Enhanced Antibiotic Uptake Antibiotic->Uptake Target Intracellular Target Antibiotic->Target inhibits Permeability Increased Membrane Permeability Membrane->Permeability Permeability->Uptake Uptake->Target reaches CellDeath Synergistic Bacterial Cell Death Target->CellDeath ResistanceGenes->CellDeath contributes to

Caption: Proposed mechanism of synergistic action.

References

Performance of Mecetronium Ethylsulfate in Surgical Hand Disinfection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Mecetronium Ethylsulfate's (MES) efficacy in surgical hand disinfection, as stipulated by the EN 12791 standard, reveals a lack of significant antimicrobial contribution when compared to alcohol-only formulations and other active ingredients. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and protocols.

This compound, a quaternary ammonium compound, has been incorporated into alcohol-based hand rubs with the aim of providing sustained antimicrobial activity. However, multiple studies conducted under the rigorous EN 12791 European standard for surgical hand disinfection cast doubt on its effectiveness in this application.

Comparative Performance Data

The efficacy of surgical hand rubs is measured by their ability to reduce the release of resident skin flora from the hands, both immediately after application and after a sustained period (typically 3 hours) under surgical gloves. The performance is often compared to a reference product, 60% propan-1-ol. Data from various studies are summarized below.

Active Ingredient(s)Concentration(s)Application TimeImmediate Effect (log10 reduction)Sustained Effect (3 hours) (log10 reduction)Outcome vs. Reference (EN 12791)
This compound (MES) + Propanols 0.2% MES, 45% iso-propanol, 30% n-propanol1.5 minNot significantly differentNot superior.[1][2]Did not demonstrate a significant contribution by MES.[1]
Propanols alone 45% iso-propanol, 30% n-propanol1.5 minNot significantly differentNot significantly differentComparable to the formulation with MES, suggesting MES has little effect.[3]
Ethanol 80% (w/w)2 min2.97 ± 0.892.20 ± 1.07Equally effective as the reference.[4]
Propan-1-ol (Reference) 60% (v/v)3 min2.92 ± 1.032.47 ± 1.25Reference standard for comparison.[4]
Chlorhexidine Gluconate (CHG) + Ethanol 1% CHG, 61% EthanolNot specifiedNot specifiedNot superior to reference after 3 hours.[2]Did not show sustained efficacy.[2]
Povidone-Iodine 7.5% (scrub)Not specifiedLower efficacy than alcohol-based rubsNot specifiedGenerally less effective than alcohol-based rubs in EN 12791 studies.[5][6]

Key Findings from the Data:

  • Studies directly comparing propanol-based hand rubs with and without 0.2% MES found no significant difference in antimicrobial efficacy after 1.5 minutes of application, questioning the contribution of MES to the overall performance.[1][3]

  • Formulations containing 0.2% MES in a mix of 45% iso-propanol and 30% n-propanol were not found to be superior to the reference procedure in terms of sustained effect after 3 hours when applied for the commonly recommended 1.5 minutes.[2]

  • Alcohol-based hand rubs without MES, such as those containing 80% ethanol, have demonstrated efficacy that is at least as good as the reference propan-1-ol treatment.[4]

  • Other "residual active ingredients" like Chlorhexidine Digluconate (CHG) have also shown a lack of superior sustained efficacy in some alcohol-based formulations when tested according to EN 12791.[2]

Experimental Protocol: EN 12791 Surgical Hand Disinfection

The European Standard EN 12791 specifies a test method to determine whether a product for surgical hand disinfection reduces the release of resident microbial flora on the hands.[7][8] The protocol simulates practical conditions.[7]

Objective: To assess the immediate and sustained antimicrobial efficacy of a test product compared to a reference product (60% v/v propan-1-ol).

Methodology:

  • Volunteer Selection: A panel of volunteers with healthy hands is selected.

  • Pre-disinfection: Hands are washed with a non-medicated soap to remove transient flora and then dried thoroughly.[7]

  • Baseline Sampling ("Pre-value"): Before applying the disinfectant, the baseline level of resident skin flora is determined. This is typically done by rubbing the fingertips on a petri dish containing a culture medium (e.g., Tryptone Soya Agar) for a standardized time.

  • Product Application: The test product is applied to the hands and forearms for the manufacturer's recommended contact time.[9] The application technique is standardized to ensure complete coverage.

  • Immediate Post-disinfection Sampling ("Immediate Effect"): Immediately after the contact time has elapsed and the hands are dry, the microbial flora is sampled again using the same method as the baseline.

  • Gloving: Volunteers don sterile surgical gloves, which they wear for 3 hours to simulate the conditions of a surgical procedure.

  • Sustained Effect Sampling ("3-hour Effect"): After 3 hours, the gloves are removed, and the microbial flora is sampled for a third time.

  • Reference Procedure: The entire procedure is repeated by the same volunteers on a different day using the reference product, 60% propan-1-ol, with a standardized 3-minute application time.[8]

  • Data Analysis: The log10 reduction in microbial counts from the baseline is calculated for both the immediate and 3-hour time points for both the test and reference products. The performance of the test product is then statistically compared to that of the reference product. To pass the standard, the test product must be at least as effective as the reference.[10]

Experimental Workflow of EN 12791

References

Evaluating the Sustained Antimicrobial Effect of Mecetronium Ethylsulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecetronium ethylsulfate is a quaternary ammonium compound employed as an antiseptic and disinfectant. Its primary mechanism of action involves the disruption of microbial cell membranes. While effective for immediate disinfection, its capacity for a sustained or persistent antimicrobial effect is a subject of scientific inquiry. In contrast, alternatives like Chlorhexidine Gluconate (CHG) and Polyhexamethylene Biguanide (PHMB) have demonstrated notable residual antimicrobial activity in various applications. This guide presents available data to facilitate a comparative understanding of their performance.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the sustained antimicrobial effects of MES (represented by other QACs), CHG, and PHMB. It is crucial to note that the experimental conditions, including the specific microorganisms tested, contact times, and surfaces, vary between studies.

Table 1: Sustained Antibacterial Effect on Surfaces

Antimicrobial AgentConcentrationTest Organism(s)Surface TypeLog Reduction (Time)Citation(s)
This compound (as proxy: QACs) 0.1% w/v ADBAC & 0.009% w/v APDAStaphylococcus aureusEnvironmental surfaces2.5 log (24 hours)[1][2]
1%E. coli O157:H7, S. typhimuriumLean beef>5-6 log (35 days)[3]
1%E. coli O157:H7, S. typhimuriumAdipose beef<1.3 log (35 days)[3]
Chlorhexidine Gluconate (CHG) 1.0% (in 61% ethanol)Aerobic bacteriaHandsMaintained lower CFU vs. ethanol alone after 4-7 min in ICU[4]
2%Facultative & anaerobic bacteria-11.79 mm inhibition zone (agar diffusion)[5]
Polyhexamethylene Biguanide (PHMB) 0.02%P. aeruginosa, E. coli, S. aureus, C. albicans-Complete growth inhibition (30 hours)[6]
Not SpecifiedS. aureus, K. pneumoniaeTextile>99% reduction (5 months)[7][8]
4.68%C. aurisHard, non-porous>3.0 log (24 hours, dry residue)[9]

Table 2: Sustained Virucidal Effect

Antimicrobial AgentConcentrationTest Virus(es)Log Reduction (Time)Citation(s)
This compound (as proxy: QACs) Not SpecifiedSARS-CoV-2Effective within 15 seconds (immediate effect)[10]
Chlorhexidine Gluconate (CHG) 4%-Significantly inferior to N-chloramines in preventing flora expansion[11]
Polyhexamethylene Biguanide (PHMB) 4.68%Feline Calicivirus (Norovirus surrogate), MS2 Bacteriophage>3.5 log (24 hours, dry residue)[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess sustained antimicrobial activity.

EN 12791: Surgical Hand Disinfection

This European Standard evaluates the efficacy of surgical hand rubs and handwashes in reducing the release of resident and transient microbial flora from the hands.

  • Test Subjects: A panel of 23 to 28 volunteers with healthy hands is recruited.[12][13]

  • Pre-treatment: Volunteers wash their hands with a non-medicated soap to remove transient flora. A baseline sample ("pre-value") is taken by rubbing the fingertips in a petri dish containing a suitable broth.[12]

  • Product Application: A specified volume of the test product or a reference product (60% propan-1-ol) is applied to the hands and rubbed in for a prescribed duration (typically 60 seconds to 5 minutes).[13][14]

  • Post-treatment Sampling:

    • Immediate Effect: Immediately after the contact time, fingertips are again sampled to determine the initial reduction in microbial count.[15][16]

    • Sustained Effect: Volunteers wear sterile gloves for three hours, after which a second post-treatment sample is taken to assess the persistent antimicrobial effect.[15][16]

  • Microbial Enumeration: The number of viable microorganisms in the collected samples is determined by standard plate counting techniques.

  • Acceptance Criteria: The test product must demonstrate an immediate microbial reduction that is not inferior to the reference product. To claim a sustained effect, the reduction at 3 hours must be superior to that of the reference product.[13]

ISO 22196: Measurement of Antibacterial Activity on Plastics and Other Non-porous Surfaces

This standard method is used to quantitatively evaluate the antibacterial activity of treated non-porous surfaces.

  • Test Specimens: Triplicate samples of the antimicrobial-treated material and an untreated control material of the same type are prepared.[17]

  • Test Organisms: Standard test organisms include Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739), though other organisms can be used.[17][18]

  • Inoculation: A standardized suspension of the test bacteria is prepared. A small volume of this suspension is placed onto the surface of both the test and control specimens.[19][20]

  • Incubation: The inoculum is covered with a sterile, thin, flexible film to ensure close contact with the surface and to prevent drying. The samples are then incubated at a specified temperature (e.g., 35°C) and high humidity for 24 hours.[19][21]

  • Recovery and Enumeration: After incubation, the bacteria are recovered from the surfaces using a neutralizing solution. The number of viable bacteria is then determined using standard plating and colony counting methods.[18]

  • Calculation of Antibacterial Activity: The antibacterial activity is calculated as the difference in the logarithm of the viable cell counts between the control and the test specimens. A value of 2.0 or greater, representing a 99% reduction, is typically considered effective.[21]

AATCC 100: Assessment of Antibacterial Finishes on Textile Materials

This method provides a quantitative evaluation of the degree of antibacterial activity of treated textile materials.

  • Sample Preparation: Swatches of the treated test fabric and an untreated control fabric are prepared.[15]

  • Inoculation: A specified volume of a liquid culture of the test microorganism (e.g., Staphylococcus aureus or Klebsiella pneumoniae) is applied to the swatches.[15][22]

  • Incubation: The inoculated swatches are incubated in a humid environment for a contact period of 18 to 24 hours at 37°C.[14]

  • Neutralization and Enumeration: After incubation, a neutralizing solution is added to stop the antimicrobial action. The fabric is then agitated to release the surviving bacteria into the solution. The number of viable bacteria is determined by serial dilution and plating.[15][23]

  • Calculation of Percent Reduction: The percentage reduction of bacteria is calculated by comparing the number of bacteria recovered from the treated fabric with the number recovered from the untreated control fabric at the end of the contact time.[23]

Mechanisms of Action and Signaling Pathways

This compound (Quaternary Ammonium Compound)

As a quaternary ammonium compound, MES exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane.

G cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Disruption Membrane Disruption Phospholipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Denaturation MES This compound (Cationic Head) Binding Electrostatic Binding MES->Binding Attraction to negatively charged cell surface Binding->Phospholipid_Bilayer Intercalation of hydrophobic tail Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Mechanism of action for this compound.
Polyhexamethylene Biguanide (PHMB)

PHMB is a cationic polymer with a multi-faceted mechanism of action that includes membrane disruption and interaction with intracellular components.

G cluster_cell Bacterial Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Disorganization Cell_Entry Cellular Uptake Cell_Membrane->Cell_Entry Translocation Cytoplasm Cytoplasm DNA DNA PHMB PHMB (Cationic Polymer) Adsorption Electrostatic Adsorption PHMB->Adsorption Initial binding Adsorption->Cell_Membrane Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage DNA_Binding Binding to Nucleic Acids Cell_Entry->DNA_Binding Interaction with intracellular targets DNA_Binding->Cell_Death Inhibition of replication

Mechanism of action for Polyhexamethylene biguanide.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the sustained antimicrobial efficacy of a test compound.

G Start Start: Define Test Parameters (Compound, Surface, Organism) Prep Prepare Test and Control Surfaces Start->Prep Inoculate Inoculate Surfaces with Standardized Microbial Suspension Prep->Inoculate T0 Time 0 Measurement: Recover and Enumerate Microbes Inoculate->T0 Incubate Incubate under Controlled Conditions (e.g., 24 hours) Inoculate->Incubate Calculate Calculate Log Reduction vs. Control and Time 0 T0->Calculate TimeX Time X Measurement: Recover and Enumerate Microbes Incubate->TimeX TimeX->Calculate Analyze Data Analysis and Interpretation Calculate->Analyze End End: Report Sustained Antimicrobial Efficacy Analyze->End

General workflow for sustained antimicrobial efficacy testing.

Conclusion

Based on the available data, both Chlorhexidine Gluconate and Polyhexamethylene Biguanide demonstrate a more pronounced and documented sustained antimicrobial effect compared to what can be inferred for this compound from data on related quaternary ammonium compounds. PHMB, in particular, has shown remarkable long-term efficacy on treated textiles. The sustained activity of QACs, including by proxy MES, appears to be more variable and dependent on the specific compound, concentration, and environmental conditions.

For researchers and drug development professionals, this guide highlights the importance of rigorous, standardized testing to substantiate claims of sustained antimicrobial activity. While MES is an effective immediate-acting antimicrobial, further studies employing time-kill kinetic assays over extended periods are necessary to definitively establish its role as a persistent antimicrobial agent and to allow for a direct and robust comparison with alternatives like CHG and PHMB.

References

Cross-Resistance of Bacteria to Mecetronium Ethylsulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mecetronium ethylsulfate (MES), a quaternary ammonium compound (QAC) antiseptic, with other alternatives, supported by available experimental data. The focus is on bacterial cross-resistance, a critical consideration in the context of rising antimicrobial resistance.

Executive Summary

This compound is an effective antiseptic, particularly against Gram-positive bacteria such as Staphylococcus aureus. However, like other QACs, its use is associated with the risk of developing bacterial resistance. Studies have shown that repeated exposure to sub-inhibitory concentrations of MES-containing formulations can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) for bacteria. Furthermore, the development of resistance to MES can be linked to cross-resistance to certain antibiotics, highlighting the need for prudent use and monitoring. The primary mechanism of resistance to QACs is the overexpression of efflux pumps, which actively transport these compounds out of the bacterial cell.

Comparative Performance: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of a propanol-based this compound (PBM) formulation and its potential for resistance development and cross-resistance in Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of PBM and a Comparator

Antiseptic/BiocideBacterial StrainInitial MIC (µg/mL)
Propanol-based this compound (PBM)S. aureus ATCC 25923664[1][2]
Povidone-iodine (PVP-I)S. aureus ATCC 259235000[1][2]

Table 2: Development of Resistance to PBM in S. aureus ATCC 25923 *

Antiseptic/BiocideFold Increase in MIC after Repeated Exposure
Propanol-based this compound (PBM)128-fold[1][2]
Povidone-iodine (PVP-I)No resistance developed[1][2]

Table 3: Antibiotic Cross-Resistance in PBM-Resistant S. aureus Mutant

AntibioticSusceptibility of PBM-Resistant Mutant
PenicillinAcquired Resistance[1][2]
CefoxitinAcquired Resistance[1][2]
CiprofloxacinAcquired Resistance[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of bacterial resistance to antiseptics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a standard procedure for determining the MIC of biocides.

Principle: A series of agar plates containing varying concentrations of the antiseptic are prepared. A standardized inoculum of the test bacterium is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the antiseptic that completely inhibits growth.

Procedure Outline:

  • Preparation of Antiseptic Stock Solution: A stock solution of the antiseptic is prepared in a suitable solvent.

  • Preparation of Agar Plates: A series of two-fold dilutions of the antiseptic stock solution are incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate without any antiseptic is also prepared.

  • Preparation of Bacterial Inoculum: The test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration.

  • Inoculation: A small, standardized volume of the bacterial inoculum is spotted onto the surface of each agar plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antiseptic at which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Method for Antibiotic Susceptibility Testing

This method is used to determine the susceptibility of a bacterial isolate to a range of antibiotics.

Principle: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with specific concentrations of different antibiotics are then placed on the agar surface. During incubation, the antibiotics diffuse from the disks into the agar. The susceptibility of the bacterium is determined by measuring the diameter of the zone of growth inhibition around each disk.

Procedure Outline:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared as described for the MIC determination.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Antibiotic-impregnated disks are dispensed onto the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement and Interpretation: The diameters of the zones of inhibition are measured in millimeters. These values are then compared to standardized interpretive charts (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant to each antibiotic.

Mechanisms of Resistance and Signaling Pathways

The primary mechanism of acquired resistance to quaternary ammonium compounds like this compound is the active efflux of the compound from the bacterial cell, mediated by efflux pumps. In Staphylococcus aureus, the expression of some of these pumps is regulated by a sophisticated signaling pathway.

Regulation of the QacA Efflux Pump in Staphylococcus aureus

The qacA gene encodes the QacA multidrug efflux pump, which confers resistance to a wide range of cationic compounds, including QACs. The expression of qacA is controlled by the qacR gene, which encodes the QacR repressor protein.

G cluster_0 Bacterial Cell MES Mecetronium ethylsulfate (MES) QacR_active Active QacR Repressor Dimer MES->QacR_active Binds to QacR_inactive Inactive QacR-MES Complex QacR_active->QacR_inactive Conformational Change QacA_promoter qacA Promoter QacR_active->QacA_promoter Binds and Represses Transcription QacR_inactive->QacA_promoter Dissociates from qacR_gene qacR gene qacR_gene->QacR_active Constitutively expressed qacA_gene qacA gene QacA_pump QacA Efflux Pump qacA_gene->QacA_pump Translation QacA_promoter->qacA_gene QacA_pump->MES Efflux of MES Extracellular Extracellular Intracellular Intracellular G start Start: Bacterial Isolate mic_initial Determine Initial MIC of MES start->mic_initial subculture Subculture in Sub-inhibitory MES mic_initial->subculture antibiotic_susc Antibiotic Susceptibility Testing (e.g., Disk Diffusion) mic_initial->antibiotic_susc Initial Susceptibility passage Repeat Passages (e.g., 10-20 times) subculture->passage passage->subculture Continue mic_final Determine Final MIC of MES passage->mic_final Complete mic_final->antibiotic_susc compare Compare Initial and Final Antibiotic Susceptibility antibiotic_susc->compare end End: Assess Cross-Resistance compare->end

References

A Head-to-Head Comparison: Mecetronium Ethylsulfate vs. Chlorhexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiseptic agents, Mecetronium ethylsulfate (MES) and Chlorhexidine gluconate (CHG) are two prominent cationic compounds utilized for their broad-spectrum antimicrobial properties. This guide provides a detailed, evidence-based comparison of their performance, mechanisms of action, and experimental backing to assist researchers, scientists, and drug development professionals in their evaluations.

Executive Summary

Both this compound, a quaternary ammonium compound, and Chlorhexidine gluconate, a bisbiguanide, exert their antimicrobial effects primarily through the disruption of microbial cell membranes. This fundamental mechanism involves the electrostatic interaction between the positively charged antiseptic molecules and the negatively charged components of the microbial cell envelope, leading to increased permeability and eventual cell death.

While both agents demonstrate broad-spectrum activity, the available scientific literature provides a more extensive body of research and specific quantitative data for Chlorhexidine gluconate's efficacy against a wide array of pathogens. Direct head-to-head comparative studies providing quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) under identical conditions are limited. This guide, therefore, presents the available data for each compound to facilitate an informed comparison.

Data Presentation: Antimicrobial Efficacy

Due to the scarcity of direct comparative studies, the following tables summarize the antimicrobial activity of this compound and Chlorhexidine gluconate based on available data from various sources.

Table 1: Antimicrobial Activity of this compound

MicroorganismTest MethodConcentration/FormulationResult
Staphylococcus aureusAgar disk diffusionHand sanitizer containing MES (Sterillium®)Zone of Inhibition: 27 ± 1.414 mm
General Bacteria, Viruses, FungiNot specifiedNot specifiedBroad-spectrum activity reported.[1]

Table 2: Antimicrobial Activity of Chlorhexidine Gluconate

MicroorganismTest MethodMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureus (MSSA)Broth microdilution0.25 - 8-
Staphylococcus aureus (MRSA)Broth microdilution2 - 8-
Enterococcus faecalisBroth microdilution4 - 16>MIC
Pseudomonas aeruginosaAgar dilution80>50
Escherichia coliAgar dilution2.67-
Candida albicansBroth microdilution1 - 160.02% - 0.09%
Prevotella intermediaAgar dilution--
Porphyromonas gingivalisAgar dilution--
Aspergillus spp.Micro broth dilution4 - 16-
Penicillium spp.Micro broth dilution4 - 16-

Note: MIC and MBC/MFC values can vary depending on the specific strain and experimental conditions.

Mechanism of Action

Both this compound and Chlorhexidine gluconate are cationic antiseptics that target the integrity of the microbial cell membrane.

This compound (as a Quaternary Ammonium Compound):

The antimicrobial action of MES is characteristic of quaternary ammonium compounds (QACs). The positively charged nitrogen atom in the MES molecule interacts electrostatically with the negatively charged phosphate groups of phospholipids in the bacterial cell membrane.[2][3] This interaction disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1][2][3]

Chlorhexidine Gluconate:

Chlorhexidine gluconate's mechanism is also centered on its cationic nature.[4][5] At physiological pH, the CHG molecule is positively charged and binds to the negatively charged surfaces of microbial cells, including phospholipids and lipopolysaccharides.[5] This binding disrupts the osmotic equilibrium of the cell and increases the permeability of the cell wall.[5] At lower concentrations, CHG is bacteriostatic, causing the leakage of low molecular weight substances like potassium and phosphorus.[6] At higher concentrations, it is bactericidal, leading to the precipitation of cytoplasmic contents and cell lysis.[4][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating antimicrobial efficacy.

G Mechanism of Action: Cationic Antiseptics cluster_MES This compound (QAC) cluster_CHG Chlorhexidine Gluconate MES This compound (Positively Charged) CellMembrane Microbial Cell Membrane (Negatively Charged Phospholipids) MES->CellMembrane Electrostatic Interaction CHG Chlorhexidine Gluconate (Positively Charged) CHG->CellMembrane Electrostatic Interaction Disruption Membrane Disruption (Increased Permeability) CellMembrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death G Experimental Workflow: Antimicrobial Susceptibility Testing start Start prep_culture Prepare Microbial Culture (e.g., S. aureus, E. coli) start->prep_culture prep_antiseptic Prepare Serial Dilutions of Antiseptic start->prep_antiseptic inoculation Inoculate Microbial Culture into Antiseptic Dilutions prep_culture->inoculation prep_antiseptic->inoculation incubation Incubate at Optimal Temperature (e.g., 37°C for 24h) inoculation->incubation observe Observe for Microbial Growth (e.g., Turbidity) incubation->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic determine_mbc Determine Minimum Bactericidal Concentration (MBC) determine_mic->determine_mbc end End determine_mbc->end

References

Validating the Lack of Systemic Toxicity from Topical Mecetronium Ethylsulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the systemic toxicity of topical Mecetronium ethylsulfate (MES) and its alternatives. Given the limited publicly available systemic toxicity data for MES following dermal application, this guide leverages data from the broader class of quaternary ammonium compounds (QACs), to which MES belongs, for a comprehensive comparative assessment. This approach is grounded in the shared chemical properties and toxicological profiles of QACs.[1][2][3][4][5] The guide also includes detailed experimental protocols for assessing dermal toxicity and presents a comparative data summary with common alternative topical antiseptics.

Comparative Systemic Toxicity Data

The following table summarizes available quantitative data on the systemic toxicity of MES (represented by the QAC class) and common alternative topical antiseptics. It is important to note that the primary adverse effects of topical MES reported in safety data sheets are local, such as skin and eye irritation, with a classification of "harmful if swallowed".[6][7][8]

Antiseptic AgentChemical ClassAcute Dermal LD50 (mg/kg bw)Sub-chronic Dermal NOAEL (mg/kg/day)Key Systemic Toxicity Findings
This compound (MES) Quaternary Ammonium Compound (QAC)Data not available for MES specifically. QACs are generally considered to have low acute dermal toxicity.[1]Data not available for MES specifically. For some QACs, a dermal NOAEL of 5 mg/kg/day has been established based on oral studies showing emesis and clinical chemistry alterations at higher doses.[9]Severe systemic toxicity is not expected with topical use as directed.[3] The primary risks are localized skin irritation and corrosion at high concentrations.[6][8] Ingestion can lead to significant toxicity.[3]
Chlorhexidine Biguanide>2000 (Rabbit)[10]Data not available in the provided search results.Low acute dermal toxicity.[10] Systemic effects are rare but can include hypersensitivity reactions and, in very rare cases, anaphylaxis.[11][12][13] Not carcinogenic in a 2-year drinking water study.[14]
Povidone-iodine IodophorData not available.A 39-week study in minipigs showed no signs of systemic toxicity or endocrine disruption from daily dermal application of 7.5% and 10% solutions.[15]Systemic toxicity is primarily related to the absorption of iodine, which can affect thyroid function with prolonged use, especially on large, open wounds.[16] Generally considered safe with low potential for systemic toxicity when used topically as directed.[17]
Benzalkonium Chloride Quaternary Ammonium Compound (QAC)Data not available.A chronic dermal toxicity study is needed for a more accurate prediction of health risks.[18]Considered to have low systemic toxicity from topical application.[18][19] It is a known skin and eye irritant.[20][21] Systemic effects are not a primary concern under normal use conditions in cosmetic products at restricted concentrations.[18]

Experimental Protocols for Dermal Toxicity Assessment

The assessment of systemic toxicity from topical agents is guided by standardized protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Sub-chronic Dermal Toxicity Study (OECD 411 / OPPTS 870.3250)

This study is designed to evaluate the adverse effects of repeated daily dermal application of a substance over a 90-day period.[22][23][24][25][26]

Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs for toxicity following prolonged dermal exposure.

Methodology:

  • Animal Model: Typically, albino rabbits or rats are used. At least 10 males and 10 females per dose group are recommended.[22]

  • Dose Levels: A minimum of three dose levels and a control group are used. The highest dose should induce toxic effects but not fatalities. A limit test at 1000 mg/kg body weight may be conducted if no toxicity is expected.[22][23]

  • Preparation of Animal Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk. Care is taken to avoid abrading the skin.[27]

  • Application of Test Substance: The substance is applied uniformly to an area representing at least 10% of the body surface. The site is covered with a porous gauze dressing and non-irritating tape. The duration of exposure is typically at least 6 hours per day for 90 days.[28]

  • Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are conducted weekly. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the skin at the site of application and all major organs.

Repeated Dose Dermal Toxicity Study (OECD 410 / OPPTS 870.3200)

This is a shorter-term study, typically conducted over 21 or 28 days, to assess the effects of repeated dermal exposure.[28][29]

Objective: To provide information on the effects of repeated dermal exposure and to aid in dose selection for longer-term studies.

Methodology:

  • Animal Model: Similar to the 90-day study, rats or rabbits are commonly used, with at least 5 animals of each sex per dose group.[28]

  • Dose Levels: At least three dose levels and a control group are used.

  • Application and Observation: The procedures for skin preparation, substance application, and daily observations are similar to the 90-day study. The duration of the study is 21 or 28 days.

  • Pathology: At the end of the study, all animals are subjected to gross necropsy and histopathological examination of major organs and the treated skin.

Visualizations

The following diagrams illustrate the key relationships and workflows in assessing the systemic toxicity of topical agents.

Experimental_Workflow Experimental Workflow for Dermal Toxicity Assessment cluster_preliminary Preliminary Assessment cluster_main Definitive Studies cluster_endpoints Data Analysis & Endpoints LitReview Literature Review & In Silico Analysis AcuteDermal Acute Dermal Toxicity (OECD 402) LitReview->AcuteDermal Dose Range Finding RepeatedDose Repeated Dose Dermal Toxicity (21/28-Day, OECD 410) AcuteDermal->RepeatedDose Inform Dose Selection Subchronic Sub-chronic Dermal Toxicity (90-Day, OECD 411) RepeatedDose->Subchronic Refine Dose Levels ClinicalObs Clinical Observations & Pathology Subchronic->ClinicalObs ToxicoKinetics Toxicokinetics Subchronic->ToxicoKinetics NOAEL NOAEL Determination ClinicalObs->NOAEL ToxicoKinetics->NOAEL

Caption: Workflow for Dermal Toxicity Assessment.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway for Systemic Toxicity cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_cellular Cellular Effects Topical Topical Application (e.g., this compound) Dermal Dermal Absorption Topical->Dermal Systemic Systemic Circulation Dermal->Systemic Target Target Organ/Cell Systemic->Target Receptor Receptor Binding Target->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling->Response

References

Mecetronium Ethylsulfate in Antiseptic Formulations: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy and safety of Mecetronium Ethylsulfate (MES), a quaternary ammonium compound used as an active ingredient in antiseptic products, particularly for hand disinfection. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of peer-reviewed data to inform research and development in antiseptic formulations. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key mechanisms and workflows.

Executive Summary

This compound is incorporated into alcohol-based hand rubs with the aim of providing residual antimicrobial activity. However, peer-reviewed studies raise questions about its contribution to the overall efficacy of these formulations, particularly in surgical hand disinfection. While some in-vitro data suggest antimicrobial activity against a range of pathogens, clinical evidence indicates that the addition of MES to a propanol-based hand rub does not significantly enhance its performance compared to the alcohol base alone. In contrast, alternatives such as chlorhexidine gluconate (CHG) have demonstrated sustained antimicrobial effects when combined with alcohol. Safety evaluations indicate that MES can be a skin and eye irritant, with potential for dermal absorption. The development of microbial resistance to quaternary ammonium compounds is also a consideration.

Efficacy Comparison of Antiseptic Active Ingredients

The following tables summarize the efficacy data from peer-reviewed studies, comparing hand antiseptic formulations containing this compound with alternatives.

Table 1: Efficacy in Surgical Hand Disinfection (In-Vivo)

FormulationActive IngredientsMean Log₁₀ Reduction (Sustained Effect at 3h)Test StandardKey FindingsReference
Reference n-propanol (60% v/v)1.72 (± 1.15)EN 12791Standard reference for comparison.--INVALID-LINK--
MES Formulation iso-propanol (45%), n-propanol (30%), MES (0.2%)Not significantly different from referenceEN 12791The addition of MES did not provide a significant improvement in sustained efficacy.[1]--INVALID-LINK--
Alcohol-only iso-propanol (45%), n-propanol (30%)Not significantly different from referenceEN 12791The base alcohol formulation performed similarly to the reference.--INVALID-LINK--

Table 2: Comparative Efficacy of Antiseptic Formulations (In-Vivo)

FormulationActive IngredientsOutcome MeasureResultKey FindingsReference
MES Hand Rub propan-2-ol (45g), propan-1-ol (30g), MES (0.2g)Positive bacterial culture post-antisepsis2.5% of subjectsNo significant difference in efficacy compared to povidone-iodine.--INVALID-LINK--
Povidone-Iodine Scrub Povidone-Iodine (7.5%)Positive bacterial culture post-antisepsis4.5% of subjectsComparable efficacy to the MES-containing alcohol rub.--INVALID-LINK--
Ethanol + CHG Hand Rub Ethanol (61% w/v), CHG (1.0% solution)Mean Log₁₀ CFU recovery (immediate)0.27 (± 0.05)Significantly lower bacterial counts compared to ethanol-only.--INVALID-LINK--
Ethanol-only Hand Rub Ethanol (70% v/v)Mean Log₁₀ CFU recovery (immediate)0.88 (± 0.08)Less effective than the combination with CHG.--INVALID-LINK--

Table 3: In-Vitro Antimicrobial Activity

Formulation/CompoundTest OrganismsResultKey FindingsReference
Propanol + MES Sanitizer S. aureus, S. hemolyticus, E. coli, E. faecalisZone of inhibition observedEffective against these common pathogens.--INVALID-LINK--
Propanol + MES Sanitizer Pseudomonas aeruginosaNo zone of inhibitionLacked efficacy against this gram-negative bacterium.--INVALID-LINK--
Chlorhexidine (2.5% v/v) S. aureus, S. hemolyticus, P. aeruginosa, E. coli, E. faecalisInhibition of all tested bacteriaDemonstrated broad-spectrum activity in-vitro.--INVALID-LINK--

Safety Profile of this compound

The safety of MES is a critical consideration for its inclusion in frequently used antiseptic products.

Table 4: Summary of Safety Data for this compound

Safety EndpointMethodResultConclusionReference
Skin Irritation Safety Data Sheet (GHS Classification)Classified as a skin irritant.May cause skin irritation upon contact.--INVALID-LINK--
Eye Irritation Safety Data Sheet (GHS Classification)Classified as causing serious eye irritation.Poses a risk of serious eye irritation.--INVALID-LINK--
Dermal Absorption In-vivo rat study (occlusive conditions, 24h)Approximately 2% percutaneous absorption.MES can be absorbed through the skin, suggesting potential for systemic exposure with frequent use.--INVALID-LINK--
Resistance Development In-vitro study with S. aureus128-fold increase in MIC after repeated exposure to a propanol-based MES formulation.Potential for development of microbial resistance with repeated use.--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

EN 12791: Surgical Hand Disinfection

This European Standard specifies a test method to evaluate the efficacy of surgical hand rubs and scrubs.

  • Objective: To determine if a test product reduces the release of resident microbial flora from the hands to a level at least equivalent to a reference product (60% v/v n-propanol).

  • Volunteers: A panel of 20-22 healthy adult volunteers with healthy skin.

  • Procedure:

    • Pre-values: Before any treatment, baseline bacterial counts are determined by sampling the fingertips of both hands in a liquid medium.

    • Reference Disinfection: Volunteers disinfect their hands with the reference product (n-propanol) for a specified time (e.g., 3 minutes).

    • Test Product Disinfection: In a crossover design, the same volunteers disinfect their hands with the test product according to the manufacturer's instructions (e.g., for 1.5 minutes).

    • Post-values (Immediate Effect): Immediately after disinfection, bacterial counts are determined from one hand.

    • Post-values (Sustained Effect): The other hand is gloved for 3 hours, after which the bacterial count is determined to assess the sustained effect of the product.

  • Analysis: The log₁₀ reduction in bacterial counts for the test product is compared to that of the reference product. The test product must be non-inferior to the reference product for both immediate and sustained effects.

Human Repeat Insult Patch Test (HRIPT)

This test is used to assess the potential of a substance to cause skin irritation and sensitization (contact allergy).

  • Objective: To determine if repeated application of a test material to the skin induces irritation or an allergic reaction.

  • Volunteers: A panel of at least 50 healthy adult volunteers.

  • Procedure:

    • Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated 9 times over a 3-week period. The site is evaluated for signs of irritation (erythema, edema) before each new application.

    • Rest Period: A 10-14 day period with no application of the test material.

    • Challenge Phase: The test material is applied to a new, previously untreated skin site.

    • Evaluation: The challenge site is evaluated for signs of an allergic reaction at 48 and 96 hours after application.

  • Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded. A reaction at the challenge site that is more severe than any reaction during the induction phase suggests sensitization.

Visualizations

Mechanism of Action: this compound

This compound, as a quaternary ammonium compound, disrupts bacterial cell membranes, leading to cell death.

G Mechanism of Action of this compound MES This compound (Positively Charged) Membrane Bacterial Cell Membrane (Negatively Charged) MES->Membrane Attraction Adsorption Electrostatic Adsorption Membrane->Adsorption Penetration Hydrophobic Tail Penetration Adsorption->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: MES disrupts bacterial cell membranes through electrostatic attraction and hydrophobic interactions.

Experimental Workflow: EN 12791 Protocol

The workflow for evaluating surgical hand antiseptics according to the EN 12791 standard.

G EN 12791 Experimental Workflow Start Volunteer Recruitment PreValue Baseline Sampling (Pre-values) Start->PreValue Crossover Crossover Design PreValue->Crossover RefDis Reference Disinfection (n-propanol) Crossover->RefDis Group 1 TestDis Test Product Disinfection Crossover->TestDis Group 2 ImmPost Immediate Post-value (One Hand) RefDis->ImmPost Gloving Gloving (3 hours) (Other Hand) RefDis->Gloving TestDis->ImmPost TestDis->Gloving Analysis Data Analysis (Non-inferiority) ImmPost->Analysis SusPost Sustained Post-value Gloving->SusPost SusPost->Analysis

Caption: The EN 12791 protocol uses a crossover design to compare test and reference products.

Conclusion

The available peer-reviewed evidence suggests that the inclusion of this compound in propanol-based hand rubs does not provide a significant efficacy benefit for surgical hand disinfection. While it exhibits in-vitro antimicrobial properties, its clinical effectiveness, particularly in providing a sustained effect, is questionable when compared to the base alcohol formulation alone. Alternatives such as chlorhexidine gluconate, when combined with alcohol, have shown superior sustained antimicrobial activity.

From a safety perspective, MES is classified as a skin and eye irritant, and data suggests it can be dermally absorbed. The potential for the development of microbial resistance to quaternary ammonium compounds is an additional concern for its widespread and repeated use.

Researchers and drug development professionals should consider these efficacy and safety parameters when formulating new antiseptic products. Further clinical trials directly comparing MES with other active ingredients like CHG, using standardized protocols, would be beneficial to provide a more definitive assessment of its relative performance.

References

Safety Operating Guide

Proper Disposal of Mecetronium Ethylsulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Mecetronium ethylsulfate, a quaternary ammonium compound, is crucial for maintaining laboratory safety and environmental protection. Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and its high toxicity to aquatic life, specific disposal procedures must be strictly followed.[1] This guide provides a comprehensive overview of the recommended disposal protocol, safety precautions, and logistical considerations for laboratory personnel.

Key Chemical and Hazard Data

A thorough understanding of the chemical properties and associated hazards of this compound is the first step in its safe handling and disposal.

PropertyInformation
Chemical Name This compound
CAS Number 3006-10-8
Molecular Formula C22H49NO4S
Physical State Solid
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH410: Very toxic to aquatic life with long lasting effects
Primary Disposal Route Incineration

This table summarizes key data for this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Experimental Protocol: Preparation for Incineration

The recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. Direct disposal into drains or regular trash is strictly prohibited due to its severe aquatic toxicity. The following protocol outlines the steps for preparing solid this compound for collection by a certified waste disposal service.

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol, isopropanol)

  • Appropriate hazardous waste container (clearly labeled)

  • Stir rod or magnetic stirrer

  • Funnel

Procedure:

  • Segregate Waste: Ensure that this compound waste is not mixed with incompatible materials.

  • Select a Combustible Solvent: Choose a flammable solvent in which this compound is soluble. Alcohols such as ethanol or isopropanol are often suitable choices.

  • Dissolution: In a well-ventilated fume hood, carefully add the this compound waste to a container with the combustible solvent.

  • Mixing: Gently stir the mixture until the solid is completely dissolved. This creates a flammable liquid waste that is suitable for incineration.

  • Containerization: Using a funnel, carefully transfer the dissolved waste solution into a designated and properly labeled hazardous waste container. The container should be appropriate for flammable liquids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound in [Solvent Name]"), and the approximate concentration and quantity. Affix any other labels required by your institution's environmental health and safety department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from heat, sparks, and open flames.

  • Arrange for Pickup: Contact your institution's hazardous waste management service to schedule a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards - Corrosive - Toxic - Aquatic Ecotoxicity start->assess_hazards ppe Wear Appropriate PPE - Goggles - Gloves - Lab Coat assess_hazards->ppe disposal_decision Disposal Method Selection ppe->disposal_decision drain_disposal Drain Disposal? disposal_decision->drain_disposal no_drain No (Aquatic Toxicity) drain_disposal->no_drain Prohibited incineration Prepare for Incineration drain_disposal->incineration Correct Path no_drain->incineration dissolve Dissolve in Combustible Solvent incineration->dissolve label_container Label Hazardous Waste Container dissolve->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for Professional Disposal store->pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and safety protocols for hazardous waste management.

References

Essential Safety and Operational Guidance for Handling Mecetronium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of Mecetronium ethylsulfate is paramount. This document provides immediate, essential safety protocols and logistical information to ensure safe operational procedures and disposal.

This compound is a quaternary ammonium compound that necessitates careful handling due to its hazardous properties.[1] It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[2][3] Adherence to the following guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Goggles/Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[4][5]Protects against splashes and dust particles that can cause severe eye damage.[2][3]
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][6]Prevents skin contact which can cause severe burns.[2][3]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn.[4][6]Protects the body from splashes and spills.[6]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (EN 143) should be used where dust is generated.[2][6] In case of high vapor/dust/aerosol exposure, a self-contained breathing apparatus is necessary.[3][6]Prevents respiratory irritation from inhaling dust or aerosols.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][4] Use local exhaust ventilation where dust or aerosols can be generated.[5]

  • Grounding: Take precautionary measures against static discharge by grounding/bonding containers and receiving equipment.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in work areas.[2] Remove contaminated clothing and PPE before entering eating areas.[2]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[4][5]

Disposal Plan:

This compound and its contaminated packaging are considered hazardous waste.

  • Waste Collection: Collect waste material in suitable, closed, and labeled containers for disposal.[5]

  • Disposal Method: Dispose of contents and containers at an industrial combustion plant or through a licensed disposal company.[2][5] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[5][6]

  • Environmental Protection: Avoid release to the environment.[2] Prevent the substance from entering drains, surface water, or ground water.[2]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the procedural steps for managing a this compound spill.

start Spill Detected evacuate Evacuate Personnel to a Safe Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) ventilate->ppe contain Contain the Spill (Cover drains, use non-combustible absorbent material) ppe->contain cleanup Clean Up Spill (Mechanically take up, avoid creating dust) contain->cleanup collect Collect Waste (Place in suitable, closed containers for disposal) cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (Follow hazardous waste disposal procedures) decontaminate->dispose end Spill Managed dispose->end

Workflow for Managing a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.